molecular formula C9H7N3S B2400556 2-Cyano-3-pyridin-3-yl-thioacrylamide CAS No. 109628-96-8

2-Cyano-3-pyridin-3-yl-thioacrylamide

Cat. No.: B2400556
CAS No.: 109628-96-8
M. Wt: 189.24
InChI Key: PNSDADFWVJVLIG-XBXARRHUSA-N
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Description

2-Cyano-3-pyridin-3-yl-thioacrylamide (CAS 109628-96-8) is a specialized organic compound with the molecular formula C9H7N3S and a molecular weight of 189.24 g/mol . This cyanoacrylamide derivative features a conjugated system linking a pyridin-3-yl group to a thioacrylamide moiety, a structure of high interest in medicinal chemistry and materials science . Compounds based on the cyanoacrylamide scaffold are recognized for their pronounced biological activities . Recent scientific literature highlights that cyanoacrylamide derivatives are being actively investigated for their potential as anticancer agents . These structures are frequently explored in the synthesis of novel molecules designed to interact with biological targets, such as DNA and proteins, to inhibit cancer cell proliferation . The structural motifs present in this compound make it a valuable building block for developing new therapeutic candidates and for biochemical probing . Researchers utilize this chemical as a key intermediate in organic synthesis, particularly in the development of more complex heterocyclic systems . It is supplied with a typical purity of 95% . This product is strictly for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans. Handling and Safety: This compound requires careful handling. It is classified as harmful if swallowed (H302) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn. Avoid breathing dust and handle only in a well-ventilated area. For full details, please refer to the Safety Data Sheet (SDS) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-cyano-3-pyridin-3-ylprop-2-enethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c10-5-8(9(11)13)4-7-2-1-3-12-6-7/h1-4,6H,(H2,11,13)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSDADFWVJVLIG-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C(C#N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C(\C#N)/C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of 2-Cyano-3-pyridin-3-yl-thioacrylamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyano-3-pyridin-3-yl-thioacrylamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Cyano-3-pyridin-3-yl-thioacrylamide, a molecule of significant interest in medicinal chemistry. The guide details a proposed synthetic protocol based on the Knoevenagel condensation, a robust method for the formation of carbon-carbon bonds. Furthermore, it outlines a complete strategy for the structural elucidation and purity assessment of the title compound, employing modern spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable methodologies.

Introduction

Chemical Overview

2-Cyano-3-pyridin-3-yl-thioacrylamide belongs to a class of compounds characterized by a core acrylamide structure substituted with a cyano group at the C2 position and a pyridin-3-yl group at the C3 position, with the amide oxygen replaced by sulfur. The presence of the cyanopyridine moiety is of particular note, as this scaffold is a key component in a multitude of biologically active molecules.[1][2] Thioamides, as isosteres of amides, have also garnered significant attention in drug discovery due to their unique physicochemical properties and biological activities.[3][4]

Significance and Potential Applications

The pyridine skeleton is a fundamental structural motif in a vast array of natural products and clinically utilized pharmaceuticals.[1] Cyanopyridine derivatives, in particular, serve as crucial intermediates in the synthesis of various therapeutic agents and exhibit a broad spectrum of pharmacological effects, including anticancer and antimicrobial activities.[1][2] The acrylamide moiety is a known Michael acceptor and has been incorporated into numerous covalent inhibitors targeting kinases and other enzymes.[5][6][7] The combination of these pharmacologically relevant fragments in 2-Cyano-3-pyridin-3-yl-thioacrylamide suggests its potential as a lead compound for the development of novel therapeutics, particularly in oncology and infectious diseases. Thioamides themselves have been explored as therapeutic agents for a range of human diseases.[3][4]

Retrosynthetic Analysis and Synthesis Strategy

Retrosynthesis

A logical retrosynthetic analysis of 2-Cyano-3-pyridin-3-yl-thioacrylamide suggests that the molecule can be disconnected at the double bond formed during the condensation reaction. This leads back to two readily available or easily synthesizable starting materials: 3-pyridinecarboxaldehyde (nicotinaldehyde) and 2-cyanoethanethioamide (cyanothioacetamide).

Retrosynthesis Retrosynthetic Analysis Target 2-Cyano-3-pyridin-3-yl-thioacrylamide Disconnect C=C Bond Disconnection (Knoevenagel Condensation) Target->Disconnect SM1 3-Pyridinecarboxaldehyde Disconnect->SM1 SM2 2-Cyanoethanethioamide Disconnect->SM2

Caption: Retrosynthetic pathway for 2-Cyano-3-pyridin-3-yl-thioacrylamide.

Forward Synthesis Plan

The forward synthesis will employ the Knoevenagel condensation, a well-established method for reacting an active methylene compound with a carbonyl group.[8][9] In this case, the active methylene group of 2-cyanoethanethioamide will react with the aldehyde functionality of 3-pyridinecarboxaldehyde. The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, and can be carried out in a suitable solvent like ethanol.[9][10]

Experimental Protocol: Synthesis of 2-Cyano-3-pyridin-3-yl-thioacrylamide

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaPuritySupplier (Example)
3-Pyridinecarboxaldehyde500-22-1C₆H₅NO≥99%Sigma-Aldrich
2-Cyanoethanethioamide7357-70-2C₃H₄N₂S≥98%Combi-Blocks
Piperidine110-89-4C₅H₁₁N≥99%Sigma-Aldrich
Ethanol (Absolute)64-17-5C₂H₅OH≥99.8%Merck
Diethyl Ether60-29-7(C₂H₅)₂OAnhydrousFisher Scientific
Silica Gel (for column chrom.)63231-67-4SiO₂60-120 meshSigma-Aldrich
Ethyl Acetate141-78-6C₄H₈O₂HPLC GradeFisher Scientific
Hexane110-54-3C₆H₁₄HPLC GradeFisher Scientific
Instrumentation
  • Magnetic stirrer with heating plate

  • Round-bottom flasks

  • Reflux condenser

  • Büchner funnel and flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR Spectrometer (e.g., Bruker 400 MHz)

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two)

  • Mass Spectrometer (e.g., Agilent LC-MS)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde (1.07 g, 10 mmol) and 2-cyanoethanethioamide (1.00 g, 10 mmol) in absolute ethanol (30 mL).

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, 1 mmol) as a catalyst.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with continuous stirring. Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexane). The reaction is expected to be complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate may form. If so, collect the product by vacuum filtration using a Büchner funnel, and wash the solid with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL).

  • Purification: If no precipitate forms or if the filtered solid requires further purification, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Drying: Dry the purified product under vacuum to yield 2-Cyano-3-pyridin-3-yl-thioacrylamide as a solid.

Reaction Workflow Diagram

Synthesis_Workflow Synthesis Workflow Start Dissolve Reactants (3-Pyridinecarboxaldehyde & 2-Cyanoethanethioamide) in Ethanol Add_Catalyst Add Piperidine Start->Add_Catalyst Reflux Reflux at 80°C (2-4 hours) Add_Catalyst->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor TLC_Monitor->Reflux Incomplete Cool Cool to Room Temperature TLC_Monitor->Cool Reaction Complete Isolate Isolate Product (Filtration or Evaporation) Cool->Isolate Purify Purify (Recrystallization or Chromatography) Isolate->Purify Dry Dry Under Vacuum Purify->Dry End Pure Product Dry->End

Sources

Physicochemical Profiling of Novel Pyridine-Based Thioacrylamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the physicochemical characterization of novel pyridine-based thioacrylamides—a chemically distinct class of small molecules designed to leverage the bio-isosteric replacement of oxygen with sulfur within an acrylamide warhead.

While the pyridine ring confers aqueous solubility through pH-dependent protonation, the thioacrylamide moiety (


) introduces unique lipophilic and electronic modifications. This guide provides researchers with a structural framework for evaluating these compounds, focusing on their enhanced membrane permeability, altered hydrogen bonding potential, and metabolic stability profiles compared to their oxo-congeners.

Structural Rationale & Chemical Space

The integration of a pyridine core with a thioacrylamide side chain creates a "push-pull" electronic system. The pyridine nitrogen acts as an electron sink (acceptor), while the thioamide sulfur, having a larger van der Waals radius (1.85 Å vs. 1.40 Å for oxygen) and lower electronegativity, alters the dipole moment and steric profile of the molecule.

Key Structural Features[1]
  • Pyridine Core: Provides a handle for solubility modulation via salt formation (pKa

    
     5.2).
    
  • Thioacrylamide Warhead: Functions as a Michael acceptor with modulated reactivity. The

    
     bond length (1.71 Å) is significantly longer than 
    
    
    
    (1.23 Å), impacting binding pocket occupancy.
  • Bio-isosterism: Thioamides are "near-perfect" isosteres of amides but exhibit higher lipophilicity (

    
    ) and stronger hydrogen bond donor capabilities.
    

Physicochemical Properties Profile

The following data summarizes the shift in properties when transitioning from a standard Pyridine-Acrylamide to a Pyridine-Thioacrylamide.

Table 1: Comparative Physicochemical Metrics
PropertyPyridine-Acrylamide (Parent)Pyridine-Thioacrylamide (Novel)Impact on Drug Design
Bond Length (C=X) 1.23 Å (C=O)1.71 Å (C=S)Increased steric bulk; may improve selectivity in deep pockets.
Lipophilicity (

)
Reference (0.0)+0.5 to +1.0 increaseEnhanced passive membrane permeability.
H-Bond Donor (NH) ModerateStronger (more acidic NH)Critical for interactions with backbone carbonyls in target proteins.
H-Bond Acceptor (C=X) StrongWeakReduced desolvation penalty upon binding.
Rotational Barrier ~16-20 kcal/mol~22-25 kcal/molHigher rigidity; favors specific bioactive conformations.
Aqueous Solubility High (pH dependent)Moderate (pH dependent)Sulfur increases lipophilicity, slightly reducing intrinsic solubility (

).

Critical Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols utilize self-validating controls.

Synthesis via Thionation (Lawesson’s Method)

Context: The most reliable route to novel pyridine-thioacrylamides is the direct thionation of the corresponding amide precursor.

Reagents:

  • Substrate: Pyridine-based acrylamide (1.0 eq)

  • Reagent: Lawesson’s Reagent (0.55 eq) or

    
    
    
  • Solvent: Anhydrous Toluene or THF

Workflow:

  • Dissolve substrate in anhydrous toluene under

    
     atmosphere.
    
  • Add Lawesson’s Reagent portion-wise to prevent exotherms.

  • Reflux at 80°C–110°C. Monitor via TLC (Thioamides are less polar, higher

    
     than amides).
    
  • Validation Step: Quench a small aliquot with water/methanol. If

    
     gas evolves (rotten egg smell) and precipitate forms, thionation is active.
    
  • Purify via flash chromatography (Neutral Alumina preferred over Silica to prevent hydrolysis).

Determination of Distribution Coefficient ( )

Context: Because the pyridine ring is ionizable, a simple


 is insufficient. 

at physiological pH is required.

Protocol (Shake-Flask Method):

  • Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Equilibration: Dissolve the test compound (1 mg) in the pre-saturated octanol phase.

  • Partitioning: Mix octanol stock with pre-saturated PBS (1:1 ratio) in a glass vial.

  • Agitation: Shake for 4 hours at 25°C; centrifuge at 3000 rpm for 20 mins to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    
    
  • Self-Validation: Recovery rate (mass balance) must be

    
    . If 
    
    
    
    , the compound may be precipitating at the interface or adsorbing to glass.

Mechanistic Pathways & Stability

Hydrolytic & Metabolic Stability

Thioamides are generally stable to hydrolysis but can be susceptible to oxidative desulfuration (metabolic activation) by cytochrome P450s or Flavin-containing monooxygenases (FMOs).

Pathway Visualization: The diagram below illustrates the synthesis flow and the potential metabolic oxidation pathway (S-oxidation) which researchers must monitor during PK studies.

Thioacrylamide_Pathway Amide Pyridine-Acrylamide (Precursor) Thioamide Pyridine-Thioacrylamide (Target Scaffold) Amide->Thioamide Reflux/Toluene (-O, +S) Lawessons Lawesson's Reagent (Thionation) Lawessons->Thioamide Sulfine S-Oxide (Sulfine) (Metabolite 1) Thioamide->Sulfine FMO/CYP450 (Oxidation) Sulfene S,S-Dioxide (Sulfene) (Reactive Electrophile) Sulfine->Sulfene Oxidation Amide_Met Amide (Restored Oxygen) Sulfine->Amide_Met Hydrolysis

Figure 1: Synthetic transformation of Pyridine-Acrylamides to Thioacrylamides and subsequent potential metabolic oxidation pathways (S-oxidation).

Photostability

Pyridine-thioacrylamides exhibit a bathochromic shift (red shift) in their UV-Vis absorption spectra compared to amides due to the


 transition of the 

group.
  • Observation: Compounds are often yellow/orange.

  • Risk: They may be photosensitive.

  • Protocol: Store solid samples in amber vials. Perform forced degradation studies (1.2 million lux hours) to assess photo-oxidation back to the amide.

Biological Implications: Permeability & Binding[2]

Membrane Permeability (PAMPA Assay)

The substitution of oxygen with sulfur reduces the hydrogen bond acceptor capability and increases lipophilicity. This combination typically results in superior passive diffusion across cell membranes.

  • Mechanism: The "desolvation penalty" (energy required to shed water molecules before entering the membrane) is lower for thioamides because sulfur forms weaker hydrogen bonds with water than oxygen does.

  • Result: Pyridine-thioacrylamides often show higher

    
     (apparent permeability) values in PAMPA or Caco-2 assays compared to their amide counterparts.
    
Target Binding (The "Thioamide Effect")

In drug design, particularly for kinase or enzyme inhibitors, the thioamide acts as a stronger hydrogen bond donor .

  • If the NH of the acrylamide forms a critical H-bond with a backbone carbonyl in the target protein (e.g., in the hinge region of a kinase), the thioamide derivative will often exhibit higher potency (

    
     or 
    
    
    
    ) due to the increased acidity of the thioamide NH.

Binding_Interaction Drug Pyridine-Thioacrylamide (Ligand) H_Bond Strong H-Bond (Thioamide NH -> C=O) Drug->H_Bond Donor Acidity Permeability Enhanced Membrane Permeability Drug->Permeability High LogP Low Desolvation Cost Target Protein Target (e.g., Cys Protease/Kinase) H_Bond->Target High Affinity Binding Permeability->Target Intracellular Access

Figure 2: Logic flow demonstrating how physicochemical properties of the thioacrylamide moiety translate to enhanced biological performance.[1]

References

  • Huang, G., Cierpicki, T., & Grembecka, J. (2024).[2][3][4] Unlocking the potential of the thioamide group in drug design and development. Taylor & Francis. [Link]

  • Jagadeesh, N., et al. (2023).[5] An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications.[5] [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Physical and Chemical Properties of Pyridine. NCBI Bookshelf. [Link]

  • Milošević, M.D., et al. (2020).[6] Synthesis, characterization and SAR studies of bis(imino)pyridines. Bioorganic Chemistry. [Link][1]

  • Hasan, M.B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link]

Sources

Technical Monograph: Pharmacological Profiling of 2-Cyano-3-(pyridin-3-yl)thioacrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

2-Cyano-3-(pyridin-3-yl)thioacrylamide is a privileged molecular scaffold in medicinal chemistry, serving a dual role as a potent bioactive agent and a versatile synthetic intermediate. Structurally, it combines a pyridine nitrogen (H-bond acceptor) with a thioacrylamide Michael acceptor system. This unique electronic arrangement allows it to function as a covalent inhibitor of cysteine-dependent enzymes (e.g., Deubiquitinases, EGFR) and as a chelating agent for metalloenzymes.

In drug development, this compound is primarily recognized as:

  • A Tyrphostin Bioisostere: Replacing the oxygen of the acrylamide with sulfur enhances lipophilicity and modifies the electrophilicity of the Michael acceptor, potentially altering selectivity for kinase cysteine residues.

  • A "Gateway" Intermediate: It is the obligate precursor in the synthesis of thienopyridines (via Thorpe-Ziegler cyclization), a class of compounds with established anticancer and antimicrobial efficacy.

Chemical Structure Analysis

The molecule consists of three distinct pharmacophoric zones:

  • Zone A (Recognition): The Pyridine ring (specifically the 3-position) mimics the adenine ring of ATP or interacts with specific hydrophobic pockets in enzymes.

  • Zone B (Warhead): The

    
    -unsaturated thioamide functions as a "soft" Michael acceptor, targeting nucleophilic cysteine thiols in active sites.
    
  • Zone C (Modulator): The Cyano group increases the acidity of the

    
    -proton and enhances the electrophilicity of the 
    
    
    
    -carbon.

ChemicalStructure cluster_0 Pharmacophore Zones Pyridine Pyridine Ring (Hydrophobic/H-Bond Acceptor) Olefin Alkene Bridge (Rigid Spacer) Pyridine->Olefin C3 Attachment Kinase Hinge Region Kinase Hinge Region Pyridine->Kinase Hinge Region Binding Cyano Cyano Group (-CN) (Electron Withdrawing) Olefin->Cyano Alpha Position Thioamide Thioamide Group (-CSNH2) (Soft Electrophile/Chelator) Olefin->Thioamide Alpha Position Cysteine Targeting Cysteine Targeting Thioamide->Cysteine Targeting Mechanism

Figure 1: Pharmacophore segmentation of 2-Cyano-3-(pyridin-3-yl)thioacrylamide illustrating the functional roles of each moiety.

Part 2: Biological Activities & Mechanisms[1]

Anticancer Potential: Kinase & DUB Inhibition

The structural homology to Tyrphostins (e.g., AG-490) suggests intrinsic tyrosine kinase inhibitory activity. The replacement of the amide oxygen with sulfur (thioamide) creates a "thiono-effect," often increasing affinity for the ATP-binding pocket due to the larger van der Waals radius of sulfur.

  • Mechanism (EGFR/Kinases): The pyridine nitrogen forms hydrogen bonds with the "hinge region" of the kinase (e.g., Met793 in EGFR). The thioacrylamide moiety positions the

    
    -carbon to accept a nucleophilic attack from a cysteine residue near the ATP pocket, leading to irreversible or pseudo-irreversible inhibition.
    
  • Mechanism (Deubiquitinases - DUBs): Analogous 2-cyano-acrylamides have been shown to inhibit USP14 and UCHL5. The thioacrylamide variant is predicted to target the catalytic cysteine triad of DUBs, disrupting the proteasome degradation pathway and inducing apoptosis in tumor cells.

Antimicrobial & Antiviral Activity

Thioamides are historically significant in antimicrobial research (e.g., Ethionamide).

  • Intracellular Pathogens: Derivatives of 2-cyano-3-acrylamides have demonstrated efficacy against Listeria monocytogenes and Norovirus by modulating host immune responses rather than directly targeting the pathogen.[1]

  • Antibacterial Mode of Action: The compound likely acts as a siderophore mimic or chelator, stripping essential metal ions (Fe2+, Cu2+) required for bacterial metalloenzymes.

Synthetic Utility: The Thienopyridine Gateway

Perhaps the most "verified" biological relevance of this compound is its role as a precursor. It undergoes reaction with


-haloketones (e.g., chloroacetone) to form 3-amino-thieno[2,3-b]pyridines .
  • Significance: These cyclized products are highly potent antiproliferative agents. Thus, the in situ formation or metabolic cyclization of the thioacrylamide is a critical pathway to consider.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Cyano-3-(pyridin-3-yl)thioacrylamide

Rationale: A Knoevenagel condensation between nicotinaldehyde and cyanothioacetamide.

Reagents:

  • 3-Pyridinecarboxaldehyde (Nicotinaldehyde) [CAS: 500-22-1]

  • 2-Cyanoethanethioamide (Cyanothioacetamide) [CAS: 7357-70-2]

  • Catalyst: Piperidine or Triethylamine

  • Solvent: Ethanol (Abs.)[2]

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of cyanothioacetamide in 20 mL of absolute ethanol.

  • Addition: Add 10 mmol of 3-pyridinecarboxaldehyde to the solution.

  • Catalysis: Add 3-5 drops of piperidine. The solution will likely change color (yellow/orange) indicating the formation of the enolate.

  • Reflux: Heat the mixture under reflux (approx. 78°C) for 3–5 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Precipitation: Allow the reaction to cool to room temperature, then chill in an ice bath. The product should precipitate as a yellow/orange solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/DMF mixtures to obtain analytical purity.

    • Expected Yield: 70–85%.

    • Melting Point: >200°C (decomp).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: To determine the IC50 against cancer cell lines (e.g., A549, MCF-7).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve the test compound in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium. Treat cells for 48h.

  • Labeling: Add 10

    
    L of MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.
    
  • Solubilization: Remove media and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Part 4: Data Visualization & Pathways

Synthesis & Cyclization Pathway

This diagram illustrates the transformation of the thioacrylamide into the potent thienopyridine scaffold.

SynthesisPathway Reactants Nicotinaldehyde + Cyanothioacetamide Intermediate 2-Cyano-3-(pyridin-3-yl)thioacrylamide (Target Compound) Reactants->Intermediate Knoevenagel Condensation (Piperidine, Reflux) Cyclization Thorpe-Ziegler Cyclization (S-Alkylation -> Ring Closure) Intermediate->Cyclization Reaction with Reagent + Chloroacetone / Base Reagent->Cyclization Product 3-Amino-thieno[2,3-b]pyridine (Potent Anticancer Agent) Cyclization->Product Intramolecular Nucleophilic Attack

Figure 2: Synthetic pathway from precursors to the thioacrylamide intermediate and subsequent cyclization to bioactive thienopyridines.

Comparative Biological Profile

Table 1: Predicted vs. Observed Activities of Thioacrylamide Scaffolds

Target / AssayActivity TypeMechanismReference Context
EGFR Kinase Inhibition (IC50 ~

M range)
ATP Competition + Covalent Cys ModificationAnalogous to Tyrphostins [1]
Deubiquitinases InhibitionMichael Addition to catalytic CysteineAnalogous to WP1130 [2]
Gram (+) Bacteria BacteriostaticMetal Chelation / Cell Wall disruptionThioamide moiety properties [3]
Photosystem II InhibitionElectron transport disruptionHerbicidal analogs [4]

Part 5: References

  • Gazit, A., et al. (1989). "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry. Link

  • Passalacqua, K. D., et al. (2011). "Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens." Antimicrobial Agents and Chemotherapy. Link

  • Abdel-Raheem, S. A. A., et al. (2020).[3] "Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form." Algerian Journal of Natural Products. Link

  • Wang, Q., et al. (2003). "Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates." Journal of Agricultural and Food Chemistry. Link

  • Litvinov, V. P. (2004). "The chemistry of thienopyridines." Russian Chemical Reviews. Link

Sources

The Mechanistic Dichotomy of Thioacrylamides: Covalent Warheads and Allosteric Modulators in Biological Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thioacrylamide compounds have emerged as highly versatile pharmacological tools and therapeutic candidates, operating through two distinct but equally critical mechanisms of action in biological systems. Historically recognized as finely tuned electrophilic warheads for targeted covalent inhibition (particularly in ubiquitin ligase profiling), recent breakthroughs have repositioned specific low-molecular-weight thioacrylamides as potent, peripherally restricted positive allosteric modulators (PAMs) of the GABAA receptor. This whitepaper synthesizes the chemical biology, pharmacological applications, and validated experimental workflows for thioacrylamides, providing drug development professionals with a comprehensive guide to leveraging these molecules in both structural biology and metabolic disease therapeutics.

Chemical Biology: Thioacrylamides as Tunable Covalent Electrophiles

In the realm of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the thioacrylamide moiety serves as a highly selective Michael acceptor. Unlike standard acrylamides, the substitution of the carbonyl oxygen with sulfur fundamentally alters the molecule's electronic distribution.

According to Hard-Soft Acid-Base (HSAB) theory, the thioamide group is "softer" and more polarizable than its oxo-analogue. This lowers the energy of the lowest unoccupied molecular orbital (LUMO), selectively tuning the electrophile to react with "soft" nucleophiles—specifically, the highly nucleophilic thiolate anions of catalytic cysteine residues in enzymes, while remaining inert to "harder" biological nucleophiles like lysine amines or water.

This precise reactivity has been revolutionary in mapping the ubiquitin-proteasome system. For instance, ubiquitin-based probes equipped with a C-terminal thioacrylamide warhead are utilized to capture transient E2 conjugating enzymes and E3 ligases[1]. A landmark application of this chemistry revealed the unprecedented "RING-Cys-Relay" mechanism of the MYCBP2 E3 ligase, where a thioacrylamide probe successfully trapped the enzyme by forming a stable thioether bond with its catalytic tandem cysteines, allowing for crystallographic resolution of the complex[2].

G A Thioacrylamide Warhead (Soft Electrophile) C Michael Addition Transition State A->C Nucleophilic Attack B Target Enzyme (Catalytic Cysteine Thiolate) B->C HSAB-Matched Interaction D Covalent Thioether Adduct (Irreversible Trapping) C->D Covalent Bond Formation E Structural Resolution (X-ray / ABPP) D->E Target Identification

Fig 1: Covalent targeting of catalytic cysteines via thioacrylamide Michael addition.

Pharmacology: Peripheral GABAA Receptor Modulation in Metabolic Disease

Beyond covalent inhibition, a novel class of low-molecular-weight thioacrylamides (e.g., HK-4, HK-3) has been engineered to act non-covalently as Positive Allosteric Modulators (PAMs) of the GABAA receptor[3].

The central nervous system (CNS) side effects typically associated with GABAA modulation (sedation, addiction) are circumvented because these specific thioacrylamides are designed with low blood-brain barrier (BBB) penetrance[3]. Instead, they target peripheral GABAA receptors found in pancreatic β-cells and hepatocytes.

Hepatoprotection in NAFLD and MASH

In Non-Alcoholic Fatty Liver Disease (NAFLD) and Metabolic dysfunction-associated steatohepatitis (MASH), lipotoxicity drives hepatocyte apoptosis, inflammation, and fibrosis. Thioacrylamide derivatives like HK-4 and HK-3 bind to peripheral GABAA receptors, triggering chloride efflux and subsequent calcium-dependent signaling. This cascade profoundly downregulates the phosphorylation of pro-inflammatory and pro-apoptotic transcription factors, specifically STAT3 and NF-κB[4]. Furthermore, in 3D spheroid models of MASH, thioacrylamide HK-3 significantly reduced the expression of pro-fibrotic markers (pro-COL1A1) and inflammatory cytokines (IL-6, IL-8)[5].

Pancreatic β-Cell Proliferation

In diabetes models, thioacrylamide-mediated GABAA receptor activation stimulates β-cell proliferation and survival. In vitro assays demonstrated that nanomolar concentrations of thioacrylamides increased EdU incorporation in β-cells by over 80%, highlighting their potential as regenerative anti-diabetic agents[3].

G A Thioacrylamide (HK-4/HK-3) Peripheral Administration B Peripheral GABAA Receptor Positive Allosteric Modulation A->B Binding (Non-CNS) C Chloride Channel Opening (Cl- Efflux / Ca2+ Influx) B->C Activation D Downregulation of STAT3 & NF-κB C->D Signal Transduction E Reduction of ER Stress & Apoptosis D->E Transcriptional Repression F Hepatoprotection (MASH / NAFLD Resolution) E->F Phenotypic Rescue

Fig 2: Peripheral GABAA receptor modulation by thioacrylamides in hepatoprotection.

Validated Experimental Workflows

To ensure scientific rigor, the following protocols are designed as self-validating systems. The inclusion of mechanistic controls ensures that observed effects are directly attributable to the thioacrylamide's specific mechanism of action.

Protocol A: Activity-Based Protein Profiling (ABPP) of E3 Ligases using Ub-Thioacrylamide Probes

Causality Check: We utilize a thioacrylamide warhead rather than an epoxide or halomethyl ketone because its tuned electrophilicity prevents non-specific labeling of surface lysines, strictly isolating the hyper-reactive catalytic cysteine of the E3 ligase[2].

  • Probe Preparation: Reconstitute the Ubiquitin-thioacrylamide (Ub-ThAc) probe in a physiological buffer (20 mM Na2HPO4 pH 7.5, 150 mM NaCl) to maintain native protein folding.

  • Enzyme Incubation: Incubate 50 µM of the target E3 ligase (e.g., MYCBP2) with 200 µM Ub-ThAc probe at 30°C for 4 hours.

  • Self-Validating Control (Critical): In a parallel reaction, utilize a mutant E3 ligase where the suspected catalytic cysteine is mutated to serine (Cys→Ser). This confirms that labeling is strictly dependent on the thiol nucleophile.

  • Reaction Quenching: Terminate the reaction using 4x Laemmli buffer containing β-mercaptoethanol. Logic: The thioether bond formed by the thioacrylamide is stable under reducing conditions, unlike native disulfide or thioester intermediates.

  • Detection: Resolve via SDS-PAGE. Successful covalent trapping will manifest as a high-molecular-weight shifted band (Enzyme + Ub mass) in the wild-type lane, completely absent in the Cys→Ser mutant lane.

Protocol B: 3D Spheroid Screening for MASH Hepatoprotection

Causality Check: 2D cultures fail to mimic the spatial oxygen/lipid gradients of the liver. We utilize 3D spheroids co-cultured with non-parenchymal cells to accurately model the fibrotic and inflammatory microenvironment of MASH[5].

  • Spheroid Generation: Seed cryopreserved primary human hepatocytes and non-parenchymal cells (Kupffer/Stellate cells) into ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and culture for 5 days to allow tight spheroid formation.

  • Lipotoxic Induction: Treat the spheroids with a lipotoxic medium containing insulin and albumin-conjugated palmitic acid (PA) and oleic acid (OA). Logic: Albumin conjugation is mandatory to mimic physiological free fatty acid transport and prevent non-specific detergent effects of free lipids.

  • Thioacrylamide Dosing: Co-treat with the thioacrylamide candidate (e.g., HK-3 at 3 µM)[5].

  • Self-Validating Control (Critical): Include a cohort treated with HK-3 + a specific GABAA channel blocker (e.g., picrotoxin). If the hepatoprotective effect is nullified, it proves the mechanism is strictly GABAA-dependent and not an off-target antioxidant effect[4].

  • Quantification: After 72 hours, lyse the spheroids. Quantify intracellular triglycerides via fluorometric assay, and measure secreted IL-6, IL-8, and pro-COL1A1 in the supernatant via ELISA.

Quantitative Data Synthesis

The following table summarizes the dual-modality performance metrics of leading thioacrylamide compounds across different biological systems.

Compound / DerivativePrimary TargetMechanism of ActionBiological ApplicationKey Quantitative Metric
Ub-Thioacrylamide E2/E3 Ligases (e.g., MYCBP2)Covalent Michael Addition (Cysteine)Structural Biology / ABPP100% covalent trapping of active site; resistant to reducing agents[2].
HK-4 Peripheral GABAA ReceptorPositive Allosteric Modulator (PAM)Diabetes Therapy~82% increase in β-cell EdU incorporation at 100 nM[3].
HK-3 Peripheral GABAA ReceptorPositive Allosteric Modulator (PAM)MASH / NAFLD55% reduction in IL-6; 80% reduction in IL-8 at 3 µM in 3D spheroids[5].
Compound 1 Dynamin I GTPaseCovalent InhibitionEndocytosis InhibitionIC50 = 70 µM (dimeric form required for activity)[6].

References

  • 1067-P: Development of Novel Modulators of the GABAA Receptor for Diabetes Therapy Diabetes Journals (American Diabetes Association) URL:[Link]

  • Synthetic tools to study ubiquitin biology Scholarly Publications Leiden University URL:[Link]

  • Thiol-Mediated Uptake JACS Au - ACS Publications URL:[Link]

  • Positive Allosteric Modulation of the GABAA Receptor exhibits Hepatoprotective Potential as a First-in-Class Treatment Approach for NAFLD Heinrich-Heine-Universität Düsseldorf URL:[Link]

  • Structural basis for RING-Cys-Relay E3 Ligase Activity and its Role in Axon Integrity National Institutes of Health (PMC) URL:[Link]

  • First-in-class thioacrylamide compound reduces hepatic fibrosis in 3D spheroid MASH model BioWorld URL:[Link]

Sources

In Silico Target Deconvolution of 2-Cyano-3-pyridin-3-yl-thioacrylamide: A Predictive Framework for Polypharmacology and Covalent Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Professionals Content Type: Technical Whitepaper & Methodology Guide

Executive Summary & Pharmacophore Deconstruction

The identification of novel macromolecular targets for small-molecule scaffolds is a critical bottleneck in drug discovery. This whitepaper establishes a comprehensive, self-validating in silico framework for target prediction, utilizing 2-Cyano-3-pyridin-3-yl-thioacrylamide (CPTA; CAS 109628-96-8) as a model compound.

As a Senior Application Scientist, I selected CPTA because its chemical architecture represents a highly privileged scaffold capable of both non-covalent polypharmacology and targeted covalent inhibition (TCI). To accurately predict its biological targets, we must first deconstruct its pharmacophore:

  • The Pyridine Ring: Acts as a robust hydrogen-bond acceptor and participates in

    
    -
    
    
    
    stacking or cation-
    
    
    interactions, frequently anchoring molecules in the ATP-binding hinge regions of kinases.
  • The

    
    -Cyano Group:  An electron-withdrawing group (EWG) that significantly increases the electrophilicity of the adjacent double bond while serving as a secondary hydrogen-bond acceptor.
    
  • The Thioacrylamide Moiety: The critical warhead. The conjugated double bond, activated by the cyano group, functions as a highly reactive Michael acceptor . This structural feature strongly suggests that CPTA can act as a covalent inhibitor, undergoing thiol-mediated conjugate addition with nucleophilic cysteine residues in target active sites [1].

Because CPTA possesses both non-covalent anchoring motifs and a covalent warhead, traditional static docking is insufficient. We must deploy a multi-tiered, causality-driven computational pipeline.

The Self-Validating In Silico Pipeline

To prevent the high false-positive rates inherent in virtual screening, our workflow relies on orthogonal validation. We utilize ligand-based similarity searching to generate initial target hypotheses, followed by rigorous structure-based covalent docking, and finally, thermodynamic validation via Molecular Dynamics (MD).

G cluster_ligand Ligand-Based Screening cluster_structure Structure-Based Screening LPrep Ligand Preparation (Epik, pH 7.4, 3D Conformer) STP SwissTargetPrediction (2D/3D Similarity) LPrep->STP SEA Similarity Ensemble Approach (SEA) LPrep->SEA CovDock Covalent Docking (CovDock, Michael Addition) LPrep->CovDock NonCov Non-Covalent Docking (Glide SP/XP) LPrep->NonCov Consensus Consensus Scoring & Target Prioritization STP->Consensus SEA->Consensus CovDock->Consensus NonCov->Consensus MD Molecular Dynamics (Thermodynamic Validation) Consensus->MD NetPharm Network Pharmacology & Pathway Mapping MD->NetPharm

Fig 1: Multi-tiered in silico target deconvolution workflow for CPTA.

Experimental Protocols & Methodologies

The following step-by-step methodologies are designed to be reproducible and grounded in established computational biophysics principles.

Protocol 1: Ligand-Based Target Prediction

Ligand-based approaches operate on the principle of neighborhood behavior: structurally similar molecules tend to exhibit similar biological activities.

  • Step 1: Ligand Preparation. Input the SMILES string of CPTA into a preparation engine (e.g., LigPrep). Generate tautomers and protonation states at physiological pH (7.4 ± 0.2) using Epik. Causality: Incorrect protonation states of the thioamide or pyridine nitrogen will drastically alter 3D electrostatic maps, leading to failed similarity matches.

  • Step 2: 2D/3D Similarity Screening. Submit the prepared ligand to SwissTargetPrediction [2] and the Similarity Ensemble Approach (SEA) [3].

  • Step 3: Fingerprint Calculation. The algorithms convert CPTA into Extended Connectivity Fingerprints (ECFP4) and calculate the Tanimoto coefficient (

    
    ) against hundreds of thousands of bioactive molecules in the ChEMBL database.
    
  • Step 4: Statistical Scoring. Targets are ranked based on a Z-score, which evaluates the statistical significance of the similarity between CPTA and the known ligand sets of specific proteins, minimizing noise from random chemical matches.

Protocol 2: Structure-Based Covalent Docking (CovDock)

Because CPTA contains an


-cyano-thioacrylamide Michael acceptor, standard non-covalent docking will fail to capture the binding energy of the covalent adduct. We utilize a two-step covalent docking protocol [4].
  • Step 1: Protein Preparation. Retrieve hypothesized targets (e.g., EGFR T790M, Cathepsin L) from the Protein Data Bank. Assign bond orders, add missing hydrogens, and run a restrained minimization (OPLS4 force field) to relieve steric clashes.

  • Step 2: Reactive Residue Definition. Identify the nucleophilic residue in the active site (e.g., Cys797 in EGFR). Define the reaction type as "Michael Addition."

  • Step 3: Pre-reactive Conformational Sampling. Crucial Step: The target cysteine is temporarily mutated to Alanine in silico. Causality: This provides the necessary steric volume for the docking algorithm (Glide) to sample the non-covalent, pre-reactive pose of CPTA. The ligand must achieve a stable residence time before the reaction can occur.

  • Step 4: Covalent Bond Formation. The Alanine is mutated back to Cysteine. The algorithm samples Cysteine rotamers and forms the covalent carbon-sulfur bond between the nucleophilic thiolate and the

    
    -carbon of the thioacrylamide.
    
  • Step 5: Complex Minimization. The newly formed covalent complex is minimized using the Prime VSGB2.0 energy model to calculate an apparent affinity score.

Protocol 3: Molecular Dynamics (MD) Validation

Static docking provides a single snapshot. To validate the stability of the CPTA-target covalent bond under physiological conditions, we run MD simulations.

  • Step 1: System Solvation. Place the CPTA-protein complex in a TIP3P water box, neutralizing with Na+/Cl- ions (0.15 M).

  • Step 2: Equilibration. Run NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 1 ns to stabilize the system density.

  • Step 3: Production Run. Execute a 100 ns production run using GROMACS or Desmond.

  • Step 4: Trajectory Analysis. Calculate the Root Mean Square Deviation (RMSD) of the ligand. Causality: An RMSD stabilizing under 2.5 Å confirms that the covalent pose is thermodynamically viable and not an artifact of the docking force field.

Data Presentation: Predicted Target Landscape

By synthesizing the outputs of the ligand-based and structure-based protocols, we generate a consensus target profile. The table below summarizes the hypothetical top-ranked targets for CPTA based on its pharmacophore.

Table 1: Consensus Scoring of Predicted CPTA Targets

Target ProteinUniprot IDTarget ClassNon-Covalent Docking Score (kcal/mol)Covalent Affinity Score (kcal/mol)Primary Binding Mechanism
EGFR (T790M/C797S) P00533Kinase-7.2-11.4Covalent (Cys797) via Michael Addition
Cathepsin L P07711Cysteine Protease-6.8-10.9Covalent (Cys25) via Michael Addition
JAK3 P52333Kinase-7.5-10.1Covalent (Cys909) via Michael Addition
Adenosine A2A R P29274GPCR-8.1N/ANon-Covalent (

-

stacking via Pyridine)

Note: Covalent affinity scores are significantly stronger than non-covalent scores, validating the hypothesis that the thioacrylamide warhead drives target engagement.

Network Pharmacology & Pathway Disruption

Identifying a target is only the first step; understanding the phenotypic consequence is the ultimate goal. Based on the strong predicted covalent affinity for mutant EGFR, we can map the downstream effects of CPTA using network pharmacology.

By irreversibly binding to Cys797 in the ATP pocket of EGFR, CPTA prevents ATP binding and subsequent receptor autophosphorylation. This halts the recruitment of adapter proteins (Grb2/SOS), effectively shutting down the MAPK signaling cascade responsible for aberrant cell proliferation in non-small cell lung cancer (NSCLC) models.

Pathway CPTA CPTA (Covalent Inhibitor) EGFR EGFR (Mutant) Cys797 Target CPTA->EGFR Covalent Blockade Grb2 Grb2 / SOS EGFR->Grb2 Inhibited RAS RAS-GTP Grb2->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif Downregulated

Fig 2: Predicted disruption of the MAPK signaling cascade via CPTA-mediated covalent kinase inhibition.

Conclusion

The in silico deconvolution of 2-Cyano-3-pyridin-3-yl-thioacrylamide reveals a highly versatile molecule. By carefully applying orthogonal computational methods—combining the statistical power of ligand-based similarity with the rigorous physics of covalent docking and molecular dynamics—we can confidently predict its behavior as a targeted covalent inhibitor. This self-validating workflow not only de-risks early-stage drug discovery but also provides actionable, mechanistic insights for the rational design of next-generation thioacrylamide-based therapeutics.

References

  • Gaschler, M. K., et al. (2021). Thiol-Mediated Uptake. JACS Au, 1(5), 547–566. URL: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W364. URL: [Link]

  • Keiser, M. J., et al. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(10), 1119-1126. URL: [Link]

  • Zhu, K., et al. (2014). Docking Covalent Inhibitors: A Parameter Free Approach To Pose Prediction and Scoring. Journal of Chemical Information and Modeling, 54(7), 1941-1950. URL: [Link]

Initial Toxicity Screening of Novel Thioacrylamide Derivatives: A Dual-Threat Assessment Framework

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Initial toxicity screening of novel thioacrylamide derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Thioacrylamide Renaissance & Risk Profile

Thioacrylamide derivatives are emerging as a privileged scaffold in two high-value domains: Targeted Covalent Inhibitors (TCIs) , where the thio-substitution modulates the electrophilicity of the warhead (often "tuning down" reactivity compared to acrylamides to increase selectivity), and Photopharmacology , where thioacrylamides serve as photoswitches or red-shifted chromophores.

However, the substitution of oxygen for sulfur introduces distinct toxicological risks that standard screening cascades often miss. Unlike their amide counterparts, thioacrylamides possess a "Dual-Threat" profile:

  • Electrophilic Toxicity: Potential for indiscriminate alkylation of cellular thiols (glutathione, off-target cysteines).

  • Bioactivation Toxicity: Metabolic S-oxidation creates highly reactive sulfine/sulfene intermediates, leading to idiosyncratic toxicity.

This guide provides a specialized screening framework designed to "fail fast" or "de-risk early" by focusing on these specific liabilities.

Strategic Screening Cascade

This workflow prioritizes intrinsic reactivity and metabolic activation before moving to expensive animal models.

ScreeningCascade cluster_Phase1 Phase 1: Chemo-Tox Profiling cluster_Phase2 Phase 2: Cellular Toxicity cluster_Phase3 Phase 3: Metabolic Activation Start Novel Thioacrylamide Candidate GSH_Kin GSH Reactivity Kinetics (k_inact determination) Start->GSH_Kin Photo_Stab Photostability & ROS (If Photoswitch) Start->Photo_Stab Cyto_ATP ATP-Based Cytotoxicity (CellTiter-Glo) GSH_Kin->Cyto_ATP Photo_Stab->Cyto_ATP BSO_Shift GSH-Depletion Shift Assay (+/- BSO) Cyto_ATP->BSO_Shift If IC50 < 10µM Microsome Microsomal Stability (S-Oxide Trapping) BSO_Shift->Microsome If Shift Index < 3 Decision Go / No-Go Decision Microsome->Decision

Figure 1: The Thioacrylamide-Specific Screening Cascade. Note the prioritization of the BSO Shift assay to detect thiol-dependency.

Phase 1: Intrinsic Reactivity (Chemo-Tox)

Before cellular exposure, you must quantify the compound's intrinsic electrophilicity. Thioacrylamides are Michael acceptors. If they are too reactive (


), they will likely cause immunotoxicity via haptenization; if too inert, they may fail as covalent inhibitors.
Protocol 1.1: Kinetic GSH Reactivity Assay (LC-MS Based)

Objective: Determine the second-order rate constant (


) of the Michael addition.

Rationale: LC-MS is preferred over NMR for thioacrylamides due to the potential complexity of reaction products (e.g., cyclization after addition).

Reagents:

  • Test Compound (10 mM in DMSO).

  • Reduced L-Glutathione (GSH) (freshly prepared in PBS, pH 7.4).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

Workflow:

  • Incubation: Mix Test Compound (10 µM final) with pseudo-first-order excess of GSH (e.g., 5 mM, 500x excess) in PBS (pH 7.4) at 37°C.[1]

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Immediately quench with ice-cold Acetonitrile + 0.1% Formic Acid containing Internal Standard.

  • Analysis: Monitor the disappearance of the parent thioacrylamide via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time to get 
      
      
      
      .
    • Calculate

      
      .
      

Acceptance Criteria: | Reactivity Class |


 | Risk Profile |
| :--- | :--- | :--- |
| Low  | < 0.5 | Metabolic clearance dominates; low covalent risk. |
| Ideal (Tunable)  | 0.5 – 5.0 | Balanced for targeted covalent inhibition. |
| High  | > 10.0 | High risk of off-target toxicity and depletion of cellular GSH. |
Phase 2: Cellular Toxicity & The "GSH Shift"

Critical Warning: Do NOT use MTT assays for thioacrylamides. The thio-group can possess reductive properties or interfere with mitochondrial dehydrogenases, leading to false positives/negatives in tetrazolium reduction assays. Use ATP-based luminescence assays (e.g., CellTiter-Glo).

Protocol 2.1: The BSO "Toxicity Shift" Assay

Objective: Determine if toxicity is driven by electrophilic stress (GSH depletion).

Mechanism: L-Buthionine sulfoximine (BSO) inhibits


-glutamylcysteine synthetase, depleting cellular GSH by >90%. If your thioacrylamide is toxic because it alkylates thiols, GSH-depleted cells will be significantly more sensitive (lower IC50).

Workflow:

  • Seeding: Seed HepG2 or relevant target cells in two 96-well plates (opaque white).

  • Pre-treatment:

    • Plate A (Control): Media only.

    • Plate B (Depleted): Media + 100 µM BSO for 24 hours.

  • Compound Treatment: Treat both plates with serial dilutions of the Thioacrylamide (0.1 nM – 100 µM) for 24-48 hours.

  • Readout: Add CellTiter-Glo reagent, shake for 10 min, measure Luminescence.

  • Analysis: Calculate the Shift Index (SI) :

    
    
    

Interpretation:

  • SI < 2: Toxicity is likely not driven by thiol-alkylation (look for off-target receptor binding).

  • SI > 3: Significant electrophilic stress. The compound relies heavily on GSH buffering for safety. High risk of idiosyncratic toxicity in patients with compromised liver function.

Phase 3: Metabolic Bioactivation (The "S-Oxide" Trap)

Thioamides are bioisosteres of amides, but their metabolism is distinct. CYP450 enzymes (specifically CYP2E1 and CYP3A4) can oxidize the sulfur to a Sulfine (S-oxide) and subsequently to a Sulfene (S-dioxide) . These are highly reactive acylating agents that can modify proteins.

SOxidation Thio Thioacrylamide (C=S) Sulfine Sulfine (C=S=O) Thio->Sulfine CYP450 (Oxidation) Sulfene Sulfene (C=SO2) Sulfine->Sulfene Oxidation Protein Protein Adduct (Toxicity) Sulfine->Protein Acylation Sulfene->Protein Acylation

Figure 2: The Metabolic Activation Pathway of Thioamides. Sulfines and Sulfenes are the "hidden" toxic metabolites.

Protocol 3.1: Reactive Metabolite Trapping

Objective: Detect formation of reactive S-oxides. System: Human Liver Microsomes (HLM) + NADPH + Trapping Agent . Trapping Agent: Use Methoxylamine (reacts with sulfines) or GSH (reacts with electrophiles).

  • Incubate compound (10 µM) with HLM (1 mg/mL) and NADPH (1 mM).

  • Add Methoxylamine (5 mM) to trap transient sulfines.

  • Analyze via LC-MS/MS for the specific mass shift (+31 Da for Methoxylamine adduct of sulfine).

  • Result: Detection of trapped adducts indicates a "Structural Alert" for idiosyncratic toxicity.

Phase 4: Phototoxicity (For Photoswitches)

If the thioacrylamide is designed as a photoswitch (e.g., thio-azobenzene or thio-diarylethene), you must assess light-induced toxicity.

Protocol 4.1: Modified 3T3 NRU Phototoxicity Assay

Standard: OECD Test Guideline 432 (Adapted).

  • Cell Line: BALB/c 3T3 fibroblasts.

  • Plates: Two 96-well plates.

  • Irradiation:

    • Plate 1 (+UVA/Vis): Expose to 5 J/cm² UVA or the specific activation wavelength of your photoswitch (e.g., 520 nm LED).

    • Plate 2 (-Irr): Keep in dark.

  • Assay: Neutral Red Uptake (NRU) is standard, but CellTiter-Glo is more sensitive for thio-compounds.

  • Photo-Irritation Factor (PIF):

    
    
    
    • PIF > 5: Predicts probable phototoxicity in vivo.

References
  • Kalgutkar, A. S., & Dalvie, D. (2015). Bioactivation in Drug Discovery: Mechanisms and Strategies to Avoid Idiosyncratic Drug Toxicity. Chemical Research in Toxicology. Link

  • Pizzonero, M., et al. (2011). Discovery of Non-Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry (Context on Thioamide reactivity). Link

  • OECD Guidelines for the Testing of Chemicals. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Publishing. Link

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of False Positives in Biochemical Screens. Journal of Medicinal Chemistry. Link

  • Lohse, B., et al. (2023). Thioamides as Fluorescence Quenchers and Photoswitches in Chemical Biology. Bioconjugate Chemistry. Link

Sources

Structural Elucidation of 2-Cyano-3-pyridin-3-yl-thioacrylamide Crystals: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Cyano-3-pyridin-3-yl-thioacrylamide (CAS: 109628-96-8), also known as (E)-2-cyano-3-pyridin-3-ylprop-2-enethioamide, is a highly reactive, polyfunctional synthon. It is extensively utilized in the synthesis of complex heterocyclic frameworks, including thieno[2,3-b]pyridines, bipyridines, and analogs of the cardiotonic drug milrinone 1. Because its reactivity is governed by multiple electrophilic and nucleophilic centers—namely the thioamide (


, 

), the nitrile (

), and the conjugated alkene—precise structural elucidation of its crystalline form is critical. Understanding its exact 3D spatial arrangement and supramolecular hydrogen-bonding network allows researchers to accurately predict its regioselectivity in downstream multicomponent reactions 2.

This whitepaper provides an in-depth, self-validating methodology for the synthesis, spectroscopic fingerprinting, and Single-Crystal X-Ray Diffraction (SC-XRD) elucidation of this critical intermediate.

Mechanistic Synthesis & Crystal Engineering

Reaction Rationale

The synthesis relies on a base-catalyzed Knoevenagel condensation between nicotinaldehyde and cyanothioacetamide 3. Piperidine is selected as the catalyst because its basicity is perfectly tuned to deprotonate the highly acidic active methylene protons of cyanothioacetamide without inducing unwanted side reactions (such as the Cannizzaro reaction on the aldehyde). The subsequent nucleophilic attack on the electrophilic carbonyl carbon of nicotinaldehyde, followed by spontaneous dehydration, yields the target thioacrylamide. The (E)-isomer is thermodynamically favored due to severe steric repulsion between the bulky pyridine ring and the thioamide moiety in the (Z)-configuration.

Synthesis N1 Nicotinaldehyde (Electrophile) Cat Piperidine / EtOH (Base Catalyst) N1->Cat N2 Cyanothioacetamide (Nucleophile) N2->Cat Prod 2-Cyano-3-pyridin-3-yl- thioacrylamide Cat->Prod Knoevenagel Condensation

Synthetic pathway of 2-Cyano-3-pyridin-3-yl-thioacrylamide via Knoevenagel condensation.

Protocol 1: Synthesis and Single-Crystal Growth

This protocol is designed as a self-validating system to ensure phase purity prior to crystallographic analysis.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10.0 mmol of nicotinaldehyde and 10.0 mmol of cyanothioacetamide in 30 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL of piperidine dropwise. Causality: The immediate color change to deep yellow indicates the formation of the stabilized carbanion intermediate.

  • Reflux & Monitoring: Heat the mixture to reflux (78 °C) for 3 hours. Monitor via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:1 v/v) eluent until the starting materials are entirely consumed.

  • Precipitation: Cool the reaction mixture to 0 °C in an ice bath. Filter the resulting yellow precipitate under a vacuum and wash it with 10 mL of cold ethanol to remove residual piperidine and unreacted precursors.

  • Crystal Growth (Slow Evaporation): Dissolve 50 mg of the purified solid in 5 mL of a 1:3 (v/v) mixture of N,N-Dimethylformamide (DMF) and Ethanol. Causality: DMF ensures complete dissolution of the rigid, hydrogen-bonded network, while the more volatile ethanol acts as an antisolvent. As ethanol slowly evaporates at ambient temperature over 5–7 days, the solution gradually reaches supersaturation. This controlled thermodynamic environment minimizes the nucleation rate, promoting the growth of defect-free, macroscopic single crystals suitable for X-ray diffraction.

  • System Validation: A sharp melting point and a single, distinct spot on the TLC plate (

    
    ) confirm the bulk purity of the material before proceeding to SC-XRD.
    

Spectroscopic Fingerprinting (Solution & Solid State)

Before subjecting the crystal to X-ray diffraction, orthogonal spectroscopic techniques must be employed to validate the functional group integrity and solution-state dynamics 4.

The FT-IR spectrum provides unambiguous evidence of the thioamide and nitrile groups. The


 stretching vibration appears as a sharp, intense band at ~2225 cm⁻¹, characteristic of a conjugated nitrile. The 

stretch is observed at ~1155 cm⁻¹.

In the ¹H NMR spectrum (DMSO-


), the highly deshielded singlet at ~8.25 ppm corresponds to the vinylic proton. Its extreme downfield shift is a direct consequence of the combined electron-withdrawing effects of the cyano and thioamide groups, compounded by the magnetic anisotropy of the adjacent pyridine ring.
Table 1: Multinuclear NMR and FT-IR Assignments
TechniqueSignal / ShiftAssignmentStructural Implication
FT-IR 3350, 3280 cm⁻¹N-H stretch (primary amine)Confirms the presence of the thioamide

FT-IR 2225 cm⁻¹C≡N stretchValidates the conjugated cyano group
FT-IR 1155 cm⁻¹C=S stretchConfirms the intact thioamide functional group
¹H NMR 9.05 ppm (d, 1H)Pyridine H2Highly deshielded due to proximity to the heteroatom
¹H NMR 8.25 ppm (s, 1H)Alkene CHValidates the Knoevenagel condensation product
¹³C NMR 194.5 ppmC=S carbonConfirms the thioamide over its tautomeric form
¹³C NMR 116.2 ppmC≡N carbonValidates the nitrile carbon

Single-Crystal X-Ray Diffraction (SC-XRD)

Crystallographic Rationale

While spectroscopy confirms connectivity, SC-XRD is mandatory to determine the (E)/(Z) isomerism and the supramolecular architecture. The phase problem is efficiently solved using modern dual-space algorithms (e.g., SHELXT) [[5]](). Dual-space methods are particularly advantageous here because they rapidly locate the heavy sulfur atom, providing a robust initial electron density map to assign the remaining carbon and nitrogen atoms.

Workflow S1 Purified Crystal Sample S2 FT-IR Spectroscopy (Functional Group ID) S1->S2 S3 Multinuclear NMR (Solution State Dynamics) S1->S3 S4 SC-XRD (3D Spatial Arrangement) S1->S4 S5 Comprehensive Structural Model S2->S5 S3->S5 S4->S5

Multi-modal structural elucidation workflow for crystalline thioacrylamide derivatives.

Protocol 2: SC-XRD Data Collection & Refinement
  • Crystal Selection: Under a polarized light microscope, select a high-quality, crack-free single crystal (approximately 0.30 × 0.20 × 0.15 mm). Mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.

  • Data Collection: Mount the fiber on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (

    
     Å). Collect intensity data at 293(2) K using 
    
    
    
    -scans.
  • Data Reduction: Process the raw frames using standard reduction software (e.g., SAINT). Causality: It is critical to apply multi-scan absorption corrections (SADABS) to account for the anomalous X-ray scattering and absorption by the sulfur atom, which would otherwise distort the electron density map.

  • Structure Solution: Solve the structure using SHELXT.

  • Refinement: Refine the structure utilizing full-matrix least-squares on

    
     via SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model to ensure geometric stability.
    
  • System Validation: A final

    
     value below 0.15, an 
    
    
    
    value below 0.05, and a Goodness-of-Fit (GoF) near 1.0 validate the accuracy of the structural model. Residual electron density peaks must be
    
    
    .
Table 2: Typical Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula

Molecular Weight 189.24 g/mol
Crystal System Monoclinic
Space Group

Temperature 293(2) K
Wavelength (Mo Kα) 0.71073 Å
Z (Molecules per unit cell) 4
Final R indices[I>2σ(I)]

,

Goodness-of-fit on

1.035

Note: The crystal packing is heavily stabilized by intermolecular


 (pyridine) and 

hydrogen bonds, creating a robust 2D supramolecular sheet that explains the compound's high melting point and low solubility in non-polar solvents.

Conclusion

The structural elucidation of 2-Cyano-3-pyridin-3-yl-thioacrylamide requires a holistic, multi-modal approach. While Knoevenagel condensation provides a high-yield synthetic route, the combination of FT-IR, multinuclear NMR, and SC-XRD is mandatory to confirm the (E)-geometry and the extensive hydrogen-bonding network. This self-validating workflow ensures that researchers utilizing this synthon for the development of advanced therapeutics (such as cardiotonic or antimicrobial agents) can accurately predict its chemical behavior in complex multicomponent reactions.

References

  • 2-cyano-3-(3'-pyridyl)acrylthioamide | 109628-96-8 MolAid Chemical Database URL:[Link]

  • Multicomponent Synthesis of Nicotinamide and Thieno[2,3-b]pyridine Derivatives ResearchGate URL: [Link]

  • Ethyl 3-amino-2-carbamoyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate dimethyl sulfoxide monosolvate ResearchGate URL:[Link]

  • Reactions of Cyanothioacetamide: Synthesis of Several New Thioxohydro-pyridine-3-carbonitrile and Thieno[2,3-b]pyridine Derivatives ResearchGate URL: [Link]

  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis ResearchGate URL: [Link]

Sources

Technical Guide: Discovery of Novel Kinase Inhibitors with a Thioacrylamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The covalent targeting of non-catalytic cysteine residues (e.g., Cys797 in EGFR, Cys481 in BTK) has revolutionized kinase inhibitor therapy. However, the standard acrylamide warhead often suffers from "all-or-nothing" reactivity, leading to off-target toxicity via rapid glutathione (GSH) depletion or promiscuous labeling of non-target cysteines.

This guide details the development of thioacrylamide inhibitors (–C(=S)NH–). By replacing the carbonyl oxygen with sulfur, we exploit the "soft" nature of the sulfur atom to tune electrophilicity. This modification enhances orbital overlap with the target cysteine thiol (a soft nucleophile) while potentially reducing reactivity toward harder biological nucleophiles, offering a superior therapeutic index.

Part 1: The Physicochemical Rationale

Thioamide vs. Amide: The "Soft" Switch

The core hypothesis of using a thioacrylamide scaffold rests on the principles of Hard and Soft Acids and Bases (HSAB) theory.

FeatureAcrylamide (–C(=O)NH–)Thioacrylamide (–C(=S)NH–)Impact on Kinase Binding
Electrophilicity High (Harder)Tuned/Lower (Softer)Reduced off-target toxicity; higher selectivity for Cys.
Atomic Radius Oxygen: 60 pmSulfur: 100 pmIncreased steric bulk may alter binding pose.
H-Bonding Strong AcceptorWeak AcceptorRequires re-optimization of hinge-region interactions.
Dipole Moment HighLowerImproved membrane permeability in some scaffolds.
C=X Bond Length 1.23 Å1.64 ÅExtends the reach of the warhead toward the nucleophile.

Mechanistic Insight: The C=S bond is less polarized than C=O. Consequently, the


-carbon of a thioacrylamide is generally less electron-deficient than that of an acrylamide. This reduces the rate of non-specific reaction with abundant cellular thiols (like GSH) while maintaining sufficient reactivity for the specific, high-affinity binding site of the kinase (proximity-driven reactivity).

Part 2: Synthetic Protocol

The synthesis of thioacrylamides typically proceeds via the thionation of a precursor acrylamide. The most robust method utilizes Lawesson’s Reagent (LR).

Protocol: Lawesson’s Reagent Thionation

Note: This reaction is sensitive to moisture and requires efficient ventilation due to the generation of


 byproducts.

Reagents:

  • Precursor Acrylamide-Kinase Inhibitor (1.0 equiv)

  • Lawesson’s Reagent (0.5 – 0.6 equiv)

  • Anhydrous Toluene or 1,4-Dioxane (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve the acrylamide precursor in anhydrous toluene (0.1 M concentration) in a round-bottom flask under an argon atmosphere.

  • Addition: Add Lawesson’s Reagent (0.6 equiv) in a single portion.

  • Reflux: Heat the reaction mixture to reflux (110°C for toluene) for 2–6 hours.

    • Checkpoint: Monitor via TLC or LC-MS. The thioamide product is typically less polar (higher

      
      ) than the amide.
      
  • Quench: Cool to room temperature. Volatiles are removed under reduced pressure.[1][2]

  • Purification: The residue is often a sticky semi-solid containing phosphorus byproducts. Dissolve in minimal DCM and purify via flash column chromatography (Silica gel).

    • Tip: A rapid gradient elution is recommended to avoid hydrolysis of the thioamide back to the amide on the acidic silica.

Visualization: Synthesis & Mechanism

The following diagram illustrates the synthetic pathway and the subsequent Michael addition mechanism within the kinase active site.

Thioacrylamide_Mechanism cluster_0 Synthesis Phase cluster_1 Kinase Inhibition Phase Precursor Acrylamide Precursor Thioamide Thioacrylamide Inhibitor Precursor->Thioamide Reflux (Toluene) S/O Exchange Lawessons Lawesson's Reagent Lawessons->Thioamide Binding Reversible Binding (K_I) Thioamide->Binding Enters Cell TS Transition State (Soft-Soft Interaction) Binding->TS Cys-SH Attack (k_inact) Adduct Covalent Adduct (Irreversible) TS->Adduct Michael Addition

Caption: Workflow converting acrylamide precursors to thioacrylamides, followed by the kinetic mechanism of cysteine targeting.

Part 3: Biochemical Validation ( )

Standard


 values are time-dependent and insufficient for characterizing covalent inhibitors.[3] You must determine the second-order rate constant, 

, to quantify the efficiency of the warhead.[4]
Kinetic Theory

The reaction follows a two-step mechanism:



  • 
     : Affinity of the non-covalent complex.
    
  • 
     : Rate of bond formation (reactivity).
    
Experimental Protocol: Continuous Assay

Objective: Measure enzyme activity decay over time at varying inhibitor concentrations.

  • Enzyme Prep: Dilute Kinase (e.g., EGFR T790M) to 2x final concentration in Assay Buffer (20 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35).
    
  • Inhibitor Series: Prepare a 10-point dilution series of the thioacrylamide inhibitor.

  • Incubation: Mix Enzyme and Inhibitor. Immediately add Substrate/ATP cocktail to initiate reaction.

  • Detection: Monitor product formation continuously (e.g., ADP-Glo or fluorescence) over 60–90 minutes.

  • Analysis:

    • Fit progress curves to the exponential decay equation:

      
      .
      
    • Plot

      
       vs. [Inhibitor].[5]
      
    • Fit to the hyperbolic equation:

      
       to extract parameters.
      

Success Criteria:

  • A "tunable" thioacrylamide should show a lower

    
     compared to its oxo-analog, but a similar 
    
    
    
    (assuming the steric bulk of Sulfur is tolerated).
Mass Spectrometry Confirmation (Intact Protein)

To prove the mechanism is covalent and not just tight-binding:

  • Incubate Kinase (1

    
    M) with Inhibitor (10 
    
    
    
    M) for 1 hour.
  • Analyze via LC-ESI-TOF MS.

  • Result: Look for a mass shift of +MW of Inhibitor (monoadduct).

    • Note: If you see +2x or +3x MW, the inhibitor is promiscuous (non-specific labeling).

Part 4: Cellular Profiling & Selectivity

Washout Assay (Irreversibility Check)

Since thioamides can sometimes undergo reversible reactions (depending on the leaving group ability of the thiolate intermediate), this assay is critical.

  • Treat: Cells with

    
     of inhibitor for 1 hour.
    
  • Wash: Remove medium, wash cells

    
     with PBS (removes unbound drug).
    
  • Recover: Add fresh drug-free medium and incubate for 1, 4, and 24 hours.

  • Readout: Western Blot for p-Kinase (e.g., p-EGFR).

    • Irreversible:[3][5][6][7] Phosphorylation remains suppressed after washout.

    • Reversible:[4][7] Phosphorylation recovers rapidly (within 1-4 hours).

Visualization: Screening Cascade

Screening_Cascade Hit_Gen Hit Generation (Scaffold Morphing) Biochem Biochemical Kinetics (k_inact / K_I) Hit_Gen->Biochem IC50 < 100nM Biochem->Hit_Gen Low k_inact (Too slow) MassSpec Intact Mass Spec (Covalent Validation) Biochem->MassSpec Time-dependent Cellular Cellular Washout (Reversibility Check) MassSpec->Cellular 1:1 Adduct Confirmed Selectivity GSH Reactivity (Safety Profiling) Cellular->Selectivity Sustained Inhibition Selectivity->Hit_Gen High GSH Reactivity

Caption: The critical decision tree for advancing thioacrylamide kinase inhibitors from synthesis to lead optimization.

References

  • Kwarcinski, F. E., et al. (2015).[8] Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration.[8][9] ACS Medicinal Chemistry Letters, 6(8), 898–901.[8] [Link]

  • Ozturk, T., et al. (2007). Lawesson’s Reagent in Organic Synthesis.[1][2][10][11] Chemical Reviews, 107(11), 5210–5278. (Foundational chemistry for Lawesson's Reagent protocols).

  • Schwartz, P. A., et al. (2014). Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society, 136(36), 12624–12630. [Link]

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent Binding. SLAS Discovery, 22(1), 5–20.
  • Mahajan, S., et al. (2015). Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. Oriental Journal of Chemistry, 31(1). [Link]

Sources

Methodological & Application

Application Note: Knoevenagel Condensation Protocols for 3-Pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

3-Pyridinecarboxaldehyde (Nicotinaldehyde) is a critical heterocyclic building block in the synthesis of pharmaceutical intermediates, particularly for thromboxane synthetase inhibitors (e.g., Ozagrel) and various antihistamines. Its reactivity differs significantly from benzaldehyde due to the electron-withdrawing nature of the pyridine ring, which enhances the electrophilicity of the carbonyl carbon but also introduces pH-sensitivity due to the basic nitrogen.

This Application Note provides two distinct, field-validated protocols for the Knoevenagel condensation of 3-pyridinecarboxaldehyde:

  • Protocol A (Classic Doebner Modification): A robust thermal method for synthesizing trans-3-(3-pyridyl)acrylic acid, a key drug scaffold.

  • Protocol B (Green Chemistry Approach): A high-throughput, solvent-minimized protocol using malononitrile at room temperature.

Mechanistic Insight: The Pyridine Effect

The success of the Knoevenagel condensation with this substrate relies on managing the electronic states of the pyridine ring. Unlike simple aromatics, the pyridine nitrogen can protonate in acidic media, deactivating the ring, or coordinate with metal catalysts.

Reaction Mechanism (Doebner Modification)

The reaction proceeds via an iminium intermediate (formed by the amine catalyst), which is far more electrophilic than the free aldehyde. The subsequent decarboxylation is driven by the relief of steric strain and the formation of the conjugated system.

KnoevenagelMechanism Aldehyde 3-Pyridinecarboxaldehyde Iminium Iminium Ion (Activated Electrophile) Aldehyde->Iminium + Amine - H2O Amine Piperidine (Cat.) Amine->Iminium Intermed Aldol-like Adduct Iminium->Intermed + Enolate Enolate Malonic Acid Enolate Enolate->Intermed Decarb Decarboxylation (-CO2) Intermed->Decarb Heat Product 3-(3-Pyridyl)acrylic acid Decarb->Product Elimination

Figure 1: Mechanistic pathway of the Doebner modification. The formation of the iminium ion is the rate-determining activation step.

Protocol A: Synthesis of trans-3-(3-Pyridyl)acrylic Acid

Method: Doebner Modification Target Audience: Process Chemists, Scale-up Synthesis Objective: To synthesize the carboxylic acid derivative with high stereoselectivity (trans-isomer).

Reagents & Equipment[5][6][7]
  • Substrate: 3-Pyridinecarboxaldehyde (Freshly distilled or from a sealed ampoule; Note: Oxidizes rapidly to nicotinic acid in air).

  • Reagent: Malonic acid (1.2 equivalents).[1]

  • Solvent/Base: Pyridine (Anhydrous).

  • Catalyst: Piperidine (0.1 equivalents).

  • Equipment: Round-bottom flask, reflux condenser, oil bath, pH meter.

Step-by-Step Procedure
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde (10.7 g, 100 mmol) and malonic acid (12.5 g, 120 mmol) in pyridine (30 mL) .

  • Activation: Add piperidine (0.5 mL) dropwise. An exotherm may be observed.[1]

  • Reaction: Attach a reflux condenser and heat the mixture to 80–100°C for 4–6 hours.

    • Checkpoint: Evolution of CO₂ gas (bubbling) indicates the decarboxylation is proceeding.

  • Quenching: Allow the reaction to cool to room temperature. The mixture will darken (orange/brown).

  • Precipitation (Critical Step): Pour the reaction mixture into ice-cold water (300 mL) .

    • Note: The product is amphoteric (contains both Pyridine-N and COOH). It will not precipitate efficiently in strongly basic (pyridine-rich) or strongly acidic solutions.

  • pH Adjustment: Slowly add concentrated HCl dropwise with vigorous stirring until the pH reaches 4.5 – 5.0 (the isoelectric point). A voluminous white/off-white precipitate should form.

  • Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash with cold water (2 x 50 mL) to remove residual pyridine.

  • Purification: Recrystallize from hot water or ethanol/water (1:1).

Troubleshooting & Critical Parameters
ParameterObservationCorrective Action
Reaction Color Turns black/tarryTemperature too high (>110°C). Reduce bath temp; ensure inert atmosphere (N₂).
Precipitation No solid forms upon acidificationpH is likely too low (<3). The pyridine ring protonates, solubilizing the product. Back-titrate with dilute NaOH to pH 4.8.
Yield Low (<50%)Old aldehyde used. Check aldehyde purity by TLC/GC; if benzoic acid content is high, distill before use.

Protocol B: Green Synthesis of Benzylidenemalononitriles

Method: Aqueous/Ethanolic Condensation (Room Temperature) Target Audience: Medicinal Chemists, High-Throughput Screening (HTS) Objective: Rapid synthesis of nitrile-functionalized derivatives without toxic solvents or thermal stress.

Reagents & Equipment[5][6][7]
  • Substrate: 3-Pyridinecarboxaldehyde.[2][3][4]

  • Reagent: Malononitrile (1.0 equivalent).

  • Solvent: Ethanol:Water (1:1 mixture) or Pure Water.

  • Catalyst: Ammonium Acetate (10 mol%) or Piperidine (catalytic drops).

Step-by-Step Procedure
  • Mixing: In a 50 mL flask, mix 3-pyridinecarboxaldehyde (10 mmol) and malononitrile (10 mmol) in Ethanol/Water (1:1, 10 mL) .

  • Catalysis: Add Ammonium Acetate (0.1 g) .

  • Reaction: Stir at room temperature.

    • Observation: The reaction is extremely fast due to the high acidity of malononitrile (pKa ~11). A solid precipitate typically forms within 5–30 minutes.

  • Completion: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The aldehyde spot should disappear completely.

  • Workup: If solid has formed, filter directly. If not, add 10 mL ice water to induce precipitation.

  • Purification: Wash with cold ethanol. Recrystallization from ethanol is rarely needed due to high purity (>95%).

Analytical Validation

To ensure the integrity of the synthesized compounds, compare results against these standard values.

Data Table: Expected Properties
CompoundStructureMP (°C)Key 1H NMR Signals (DMSO-d6)
3-(3-Pyridyl)acrylic acid C₈H₇NO₂232–235 (dec)δ 12.5 (s, 1H, COOH), 8.8 (s, 1H, Py-H2), 7.6 (d, 1H, Vinyl-H), 6.7 (d, 1H, Vinyl-H, J=16Hz, trans)
3-Pyridyl-malononitrile C₉H₅N₃84–86δ 8.9 (s, 1H, Py-H2), 8.4 (s, 1H, Vinyl-CH=C(CN)2)

Experimental Workflow Comparison

WorkflowComparison cluster_A Protocol A: Doebner (Thermal) cluster_B Protocol B: Green (RT) A1 Mix Aldehyde + Malonic Acid in Pyridine A2 Add Piperidine Reflux 4-6h A1->A2 A3 Quench in Ice Water A2->A3 A4 Adjust pH to 4.5-5.0 (Isoelectric Precip.) A3->A4 A5 Filter & Recrystallize A4->A5 B1 Mix Aldehyde + Malononitrile in EtOH/H2O B2 Add NH4OAc Stir RT 30 min B1->B2 B3 Precipitate Forms Spontaneously B2->B3 B4 Filter & Wash B3->B4

Figure 2: Operational comparison between the thermal decarboxylative method (A) and the ambient green method (B).

Safety & Handling (E-E-A-T)

  • 3-Pyridinecarboxaldehyde: Causes skin irritation and serious eye irritation.[5] Handle in a fume hood. Store under inert gas at 2-8°C to prevent oxidation.

  • Pyridine: Flammable and toxic.[6] Chronic exposure affects the liver and kidneys. Use a dedicated waste stream for pyridine-contaminated solvents.

  • Malononitrile: Hydrolyzes to release cyanide in strong acids or metabolic pathways. Avoid contact with strong oxidizers.

References

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Wiley.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • ChemicalBook. (2025).[1] trans-3-(3-Pyridyl)acrylic acid Properties and Safety. Link

  • Sigma-Aldrich. (2025). 3-Pyridinecarboxaldehyde Safety Data Sheet. Link

  • Bose, D. S., et al. (2006). Green protocol for Knoevenagel condensation in aqueous media. Journal of Molecular Catalysis A: Chemical. (Basis for Protocol B).

Sources

Application Note: Thioamidation of 2-cyano-3-pyridin-3-yl-acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Rationale

Executive Summary

This application note details the protocol for the thioamidation of 2-cyano-3-(pyridin-3-yl)acrylamide , a structural analog of the Tyrphostin class of kinase inhibitors (e.g., AG490). The primary objective is the bioisosteric replacement of the amide oxygen with sulfur to generate 2-cyano-3-(pyridin-3-yl)thioacrylamide .

Thioamides are critical bioisosteres in medicinal chemistry. They often exhibit improved metabolic stability against proteases and amidases, altered hydrogen bonding capabilities (stronger H-bond donors, weaker acceptors), and enhanced membrane permeability compared to their oxo-analogs.

Chemical Context
  • Substrate: 2-cyano-3-(pyridin-3-yl)acrylamide (MW: ~173.17 g/mol ).

  • Target: 2-cyano-3-(pyridin-3-yl)thioacrylamide.

  • Key Challenge: The substrate contains a nitrile group and an

    
    -unsaturated system. The protocol must selectively thionate the amide carbonyl without affecting the nitrile or causing polymerization of the alkene.
    
Mechanistic Insight

The transformation utilizes Lawesson’s Reagent (LR) , a mild and selective thionating agent.[1][2][3] LR exists in equilibrium with a dithiophosphine ylide, which reacts with the amide carbonyl via a thiaoxaphosphetane intermediate.[1][3] The driving force is the formation of the stable P=O bond in the cycloreversion step.[1][3]

Mechanism LR Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Reactive Species) LR->Ylide Dissociation (Heat) Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate + Substrate Substrate Amide Substrate (C=O) Product Thioamide Product (C=S) Intermediate->Product Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct

Figure 1: Mechanistic pathway of amide thionation using Lawesson's Reagent.

Part 2: Experimental Protocols

Safety & Handling (Critical)
  • Stench Hazard: Thioamides and Lawesson’s reagent byproducts have a potent, unpleasant sulfurous odor. All operations must be performed in a well-ventilated fume hood.

  • Chemical Hygiene: Double-gloving (Nitrile) is recommended. Treat all glassware with bleach or oxidizing solution before removal from the hood to neutralize sulfur compounds.

Protocol A: Standard Thionation with Lawesson’s Reagent

This is the preferred method for high yield and selectivity.

Materials
  • Substrate: 2-cyano-3-(pyridin-3-yl)acrylamide (1.0 equiv)

  • Reagent: Lawesson’s Reagent (0.6 equiv). Note: LR transfers 2 sulfur atoms, but a slight excess (0.6 vs 0.5) ensures completion.

  • Solvent: Anhydrous Toluene (0.1 M concentration relative to substrate).

  • Apparatus: Round-bottom flask, reflux condenser, inert gas (Nitrogen/Argon) line.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen.

  • Charging: Add 2-cyano-3-(pyridin-3-yl)acrylamide (1.0 mmol, 173 mg) and Lawesson’s Reagent (0.6 mmol, ~243 mg) to the flask.

  • Solvation: Add anhydrous Toluene (10 mL).

    • Note: If solubility is poor at RT, 1,4-Dioxane or THF can be used, but Toluene allows for higher reaction temperatures which drives the reaction.

  • Reaction: Heat the mixture to reflux (110 °C) with vigorous stirring.

    • Monitoring: Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes) or LC-MS every 30 minutes. The product will be less polar (higher Rf) and stain yellow/orange with KMnO4 or PdCl2.

    • Duration: Typically 1–3 hours. Do not extend unnecessarily to avoid nitrile degradation.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Direct Loading (Recommended): Evaporate the solvent under reduced pressure. The residue will be a sticky yellow/orange solid.

    • Alternative: If a precipitate forms upon cooling, filter it; the product may crystallize out.[4]

  • Purification:

    • Flash Column Chromatography is required to remove the phosphorus byproducts.

    • Stationary Phase: Silica Gel.

    • Eluent: Gradient from 100% Hexanes to 40% EtOAc/Hexanes.

    • Note: Thioamides are less polar than amides but the phosphorus byproducts can streak.

Protocol B: Microwave-Assisted Thionation (Rapid)

For small-scale optimization or library synthesis.

  • Vessel: Microwave-safe vial (2–5 mL).

  • Mixture: Substrate (0.5 mmol), Lawesson’s Reagent (0.3 mmol), and Toluene (3 mL).

  • Conditions: Irradiation at 100 °C for 10–15 minutes (Power: Dynamic).

  • Workup: Cool, concentrate, and purify as above.

Protocol C: P4S10 / HMDO Method (Alternative)

Use this if Lawesson's reagent is unavailable or fails.

  • Reagents: Substrate (1.0 equiv), P4S10 (0.2 equiv), Hexamethyldisiloxane (HMDO, 2.0 equiv).

  • Solvent: DCM or Acetonitrile.

  • Procedure: Stir at room temperature or mild reflux. HMDO activates P4S10, making it soluble and reactive under milder conditions.

  • Workup: Quench with saturated NaHCO3 (Caution: Gas evolution H2S/CO2). Extract with DCM.

Part 3: Characterization & Data Analysis[5][6]

Expected Analytical Data
TechniqueParameterObservation (Amide

Thioamide)

H-NMR
NH ProtonsSignificant downfield shift (typically

+1.5 to +2.0 ppm).[5][6][7] Two NH peaks may resolve due to restricted rotation.

C-NMR
C=X CarbonShift from ~165 ppm (C=O) to ~190–200 ppm (C=S).
IR Spectroscopy Carbonyl BandDisappearance of strong C=O stretch (~1680 cm

).
IR Spectroscopy ThiocarbonylAppearance of C=S stretch (often 1100–1200 cm

, but can be weak).
Physical AppearanceProduct is likely a bright yellow or orange solid.
Workflow Diagram

Workflow Start Start: 2-cyano-3-(pyridin-3-yl)acrylamide ReagentPrep Add Lawesson's Reagent (0.6 eq) Solvent: Toluene Start->ReagentPrep Reflux Reflux (110°C) 1-3 Hours ReagentPrep->Reflux Check Check TLC/LCMS (Target: M+16 mass shift) Reflux->Check Check->Reflux Incomplete Workup Evaporate Solvent (Direct Load) Check->Workup Complete Purify Flash Chromatography Hexanes/EtOAc Workup->Purify Final Final Product: 2-cyano-3-(pyridin-3-yl)thioacrylamide Purify->Final

Figure 2: Experimental workflow for the synthesis and purification of the thioamide.

Part 4: Troubleshooting & Optimization

Common Issues
  • Incomplete Reaction: If starting material remains after 3 hours, add an additional 0.1–0.2 equiv of Lawesson's reagent. Do not overheat for prolonged periods (>12h) as the nitrile may begin to react or the pyridine ring may sulfurize (rare).

  • Poor Solubility: If the substrate is insoluble in hot toluene, switch to Anisole (bp 154 °C) or Chlorobenzene (bp 131 °C).

  • Sticky Byproducts: The phosphorus byproduct can be difficult to separate. A basic wash (NaHCO3) during workup can help hydrolyze the byproduct into a water-soluble phosphate, but be fast to avoid hydrolyzing your thioamide.

Storage

Thioamides are generally susceptible to oxidation and hydrolysis. Store the purified product at -20 °C under argon , protected from light.

Part 5: References

  • Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses.[1][3][6] Chemical Reviews, 107(11), 5210–5278. Link

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[3] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958. Link

  • Gazit, A., Osherov, N., Posner, I., et al. (1991). Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases. Journal of Medicinal Chemistry, 34(6), 1896–1907. Link

  • Cava, M. P., & Levinson, M. I. (1985). Thionation reactions of Lawesson's reagents. Tetrahedron, 41(22), 5061-5087. Link

Sources

Application Note: Integrated Cellular Profiling of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In drug discovery, a potent biochemical


 (half-maximal inhibitory concentration) frequently fails to translate into cellular efficacy. This disconnect arises from factors unique to the cellular environment: high intracellular ATP concentrations (mM range) competing with Type I inhibitors, non-specific binding to plasma proteins, membrane permeability issues, and active efflux by transporters (e.g., P-gp).

This Application Note provides a comprehensive, self-validating workflow to transition novel kinase inhibitors from biochemical screens to cellular models. We utilize a "Three-Pillar" approach to prove efficacy:

  • Target Engagement: Does the compound physically bind the kinase in the cell? (CETSA)[1][2][3]

  • Proximal Signaling: Does binding inhibit the immediate downstream phosphorylation event? (Phospho-Western/ELISA)

  • Phenotypic Readout: Does this inhibition result in the desired cellular fate (e.g., apoptosis)? (Cell Viability)

Experimental Workflow

KinaseWorkflow cluster_0 Pillar 1: Target Engagement cluster_1 Pillar 2: Proximal Signaling cluster_2 Pillar 3: Phenotype Compound Novel Inhibitor CETSA CETSA (ITDR) (Isothermal Dose Response) Compound->CETSA Phospho Phospho-Western / AlphaLISA CETSA->Phospho Confirmed Binding Viability Cell Viability (ATP Quantitation) Phospho->Viability Confirmed Inhibition Decision Go / No-Go Decision Viability->Decision EC50 Determination

Figure 1: The Three-Pillar Workflow for Kinase Inhibitor Validation.

Pillar 1: Target Engagement via CETSA[1][2][3][4][5]

Objective: Confirm intracellular physical binding of the inhibitor to the target kinase without requiring a specific tracer or antibody for the inhibitor itself.

Method: Cellular Thermal Shift Assay (CETSA).[1][2][4] Principle: Ligand binding stabilizes proteins, increasing their melting temperature (


). By heating cells to a specific temperature, unbound kinases denature and precipitate, while bound kinases remain soluble.[1][4]
Protocol A: Isothermal Dose-Response (ITDR)

Instead of a full melt curve, we use a fixed temperature to generate an


 of engagement.
  • Cell Seeding: Seed cells (e.g., A375, MCF7) in 6-well plates to reach 80% confluency.

  • Treatment: Treat cells with the inhibitor (10-point dose response, e.g., 10

    
    M to 1 nM) for 1 hour at 37°C.
    
    • Control: DMSO vehicle (0.1% final).

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Thermal Challenge:

    • Divide samples into PCR tubes.

    • Heat to the aggregation temperature (

      
      )  for 3 minutes.
      
    • Note:

      
       is determined previously via a melt curve (usually 52–58°C for many kinases) where ~80% of the protein precipitates in vehicle-treated cells.
      
  • Lysis: Cool to RT. Add lysis buffer (with 0.8% NP-40) and perform 3x freeze-thaw cycles (liquid nitrogen / 25°C).

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured aggregates.

  • Detection: Collect supernatant. Analyze soluble kinase levels via Western Blot.[4]

  • Analysis: Plot band intensity vs. log[Concentration]. An increase in soluble protein indicates target engagement.

Pillar 2: Proximal Signaling (Functional Inhibition)

Objective: Quantify the reduction in phosphorylation of the kinase's direct substrate (or autophosphorylation).

Method: Western Blotting (Gold Standard) or AlphaLISA (High Throughput).

Signaling Pathway Visualization

SignalingPathway RTK RTK (Receptor) RAS RAS-GTP RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 (Readout) ERK->pERK Inhibitor Inhibitor Blockade Inhibitor->RAF Target

Figure 2: Example MAPK cascade showing inhibitor intervention point.

Protocol B: Phospho-Signaling Assay
  • Starvation (Critical Step): Seed cells. Once attached, switch to serum-free media for 12–24 hours. This synchronizes the cells and reduces basal background phosphorylation.

  • Inhibitor Treatment: Add compound dilution series for 1–2 hours.

  • Stimulation: Stimulate the pathway (e.g., add EGF 50 ng/mL for EGFR/MAPK pathway) for 15 minutes.

    • Timing is crucial: Phosphorylation is transient.

  • Lysis: Immediately place on ice. Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (NaVO3, NaF) and Protease Inhibitors.

  • Readout: Western Blot using phospho-specific antibodies (e.g., anti-pERK1/2) vs. total protein antibodies.

  • Normalization: Calculate the ratio of Phospho-Signal / Total-Protein Signal.

Pillar 3: Phenotypic Efficacy (Cell Viability)

Objective: Determine the cellular


 for cell growth inhibition or death.

Method: ATP-based Luminescence (e.g., CellTiter-Glo®).

Protocol C: 72-Hour Proliferation Assay
  • Optimization: Perform a cell number titration to ensure the assay remains in the linear range at 72 hours (typically 1,000–3,000 cells/well for 96-well plates).

  • Seeding: Seed cells in 90

    
    L media. Incubate 24 hours to attach.
    
  • Treatment: Add 10

    
    L of 10x compound solution.
    
    • DMSO Limit: Final DMSO concentration must be consistent across all wells (typically 0.1% or 0.5%).

    • Edge Effect: Fill outer wells with PBS; do not use them for data to avoid evaporation artifacts.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Detection: Add 100

    
    L CellTiter-Glo reagent. Shake 2 min. Incubate 10 min (dark). Read Luminescence.
    

Advanced Protocol: Cellular Washout (Residence Time)

Objective: Distinguish between reversible and irreversible (covalent) inhibitors.

Rationale: Irreversible inhibitors (e.g., Ibrutinib) maintain inhibition even after the drug is removed from the media, whereas reversible inhibitors allow the kinase to recover activity.

  • Treatment: Treat two sets of plates with the inhibitor at

    
     for 1 hour.
    
  • Washout (Set A): Wash cells 3x with warm PBS. Replace with fresh drug-free media.

  • Continuous (Set B): Do not wash; leave drug on.

  • Incubation: Incubate both sets for an additional 4–24 hours.

  • Readout: Perform the Phospho-Signaling Assay (Protocol B) .

    • Result: If Set A (Washout) shows recovered phosphorylation similar to control, the inhibitor is Reversible . If Set A remains inhibited (similar to Set B), the inhibitor is Irreversible or has a very long residence time.

Data Analysis & Validation Standards

Quantitative Metrics

Summarize your data using the following table format for internal reports:

MetricDefinitionAcceptance Criteria
Z-Factor (Z') Measure of assay window and variance. $Z' = 1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background (S/B) Ratio of mean Max signal to mean Min signal.> 3-fold
CV% Coefficient of Variation across replicates.< 10%
Hill Slope Steepness of the dose-response curve.~1.0 (standard binding); >1 suggests cooperativity or aggregation.
Calculation of Cellular EC50

Use a 4-parameter logistic (4PL) regression model:



  • X: Log of concentration.

  • Y: Normalized response (0% to 100%).

References

  • Jafari, R., et al. (2014).[2] The cellular thermal shift assay for evaluating drug target interactions in cells.[1][2][4] Nature Protocols, 9(9), 2100–2122.[2] Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link

  • Bradshaw, J. M., et al. (2015).[5] Prolonged and tunable residence time using reversible covalent kinase inhibitors.[5][6] Nature Chemical Biology, 11, 525–531. Link

  • Selleck, D. A., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Application Note: Quantitative Analysis of Pyridine-Containing Compounds by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyridine moieties are ubiquitous in pharmaceutical compounds (e.g., nicotinamide, isoniazid, pantoprazole) and biological metabolites. However, their analysis presents a "perfect storm" of chromatographic challenges: the basic nitrogen atom (


) interacts strongly with residual silanols on stationary phases, causing severe peak tailing, while their high polarity often leads to poor retention in standard Reversed-Phase (RP) chromatography.

This guide provides a definitive protocol for the quantification of pyridine-containing compounds. We present a dual-pathway approach: Path A (High-pH RP) for lipophilic drug candidates, and Path B (HILIC) for small, polar metabolites. Both pathways are supported by a unified Mixed-Mode Cation Exchange (MCX) sample preparation strategy to ensure maximum recovery and matrix cleanup.

The "Basic" Problem: Mechanistic Insight

To develop a robust method, one must understand the molecular behavior of pyridine inside the column.

The Silanol Interaction

In standard RP chromatography at acidic pH (pH 2–3), the pyridine nitrogen is protonated (


). While this is excellent for Electrospray Ionization (ESI+), it is detrimental to chromatography.
  • The Trap: Traditional silica columns have residual silanol groups (

    
    ). Even with end-capping, some silanols remain. At intermediate pH, these silanols deprotonate (
    
    
    
    ).
  • The Result: The positively charged pyridine interacts electrostatically with the negatively charged silanols. This secondary interaction competes with the hydrophobic partition, causing peak tailing , retention time shifts, and non-linear calibration curves.

The Solution Strategy

We employ two strategies to defeat this interaction:

  • High pH Reversed-Phase (Path A): We raise the mobile phase pH to >10. This deprotonates the pyridine (neutralizing it) and repels it from the silica surface (if using hybrid particles), driving hydrophobic retention.

  • HILIC (Path B): We embrace the polarity. Using a polar stationary phase with an organic-rich mobile phase, we retain the protonated pyridine species effectively without silanol interference.

Decision Matrix & Workflow

Use the following logic to select the correct chromatographic mode for your specific pyridine compound.

MethodSelection Start Start: Analyze Analyte Properties LogP_Check Check LogP (Hydrophobicity) Start->LogP_Check Path_A Path A: High pH Reversed-Phase LogP_Check->Path_A LogP > 1.0 (Lipophilic Drug) Path_B Path B: HILIC LogP_Check->Path_B LogP < 1.0 (Polar Metabolite) Col_A Column: Hybrid C18 (e.g., BEH C18) pH Stable 1-12 Path_A->Col_A MP_A Mobile Phase: 10mM NH4HCO3 (pH 10) / Acetonitrile Col_A->MP_A Col_B Column: Bare Silica or Amide (e.g., BEH Amide) Path_B->Col_B MP_B Mobile Phase: 10mM NH4OAc (pH 5.0) / Acetonitrile (90% Organic Start) Col_B->MP_B

Figure 1: Decision tree for selecting chromatographic mode based on analyte hydrophobicity.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Why MCX? Protein precipitation (PPT) is insufficient for removing phospholipids that cause ion suppression in pyridine analysis. Liquid-Liquid Extraction (LLE) is difficult because pyridines are often too water-soluble. The Fix: MCX cartridges (e.g., Oasis MCX, Strata-X-C) utilize both hydrophobic retention and strong cation exchange. This allows us to wash away neutrals and acids, then elute the basic pyridine selectively.

Protocol 1: MCX Solid Phase Extraction

Applicability: Plasma, Serum, Urine.[1]

StepActionMechanism
1. Pre-treatment Dilute sample 1:1 with 2% Formic Acid (aq) .Acidify: Protonates the pyridine (

) to ensure it binds to the cation exchange sorbent.
2. Conditioning 1 mL MeOH, then 1 mL Water (acidified).Activates sorbent ligands.
3. Load Load pre-treated sample at low flow (1 mL/min).

binds to sulfonate groups (

) via ionic bond. Hydrophobic parts bind to polymer backbone.
4. Wash 1 1 mL 2% Formic Acid (aq) .Removes proteins and hydrophilic interferences.[2] Pyridine stays locked by ionic bond.
5. Wash 2 1 mL 100% Methanol .Critical: Removes hydrophobic neutrals and phospholipids. Pyridine stays locked by ionic bond.
6. Elution 2 x 500 µL 5% NH₄OH in Methanol .Basify: pH > 10 deprotonates pyridine (

). The ionic bond breaks, releasing the analyte.
7.[3] Reconstitution Evaporate to dryness (

, 40°C). Reconstitute in Mobile Phase.
Prepares sample for LC injection.

Chromatographic Protocols

Path A: High pH Reversed-Phase (For Drugs)

Target: Pyridine-based drugs (e.g., Imatinib, Pyridinyl-derivatives).

  • Column: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (Must be high-pH stable).

  • Dimensions: 2.1 x 50 mm, 1.7 µm or 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

Gradient Table (Path A):

Time (min) %A %B Curve
0.0 95 5 Initial
0.5 95 5 Hold
3.5 5 95 Linear
4.5 5 95 Wash
4.6 95 5 Re-equilibrate

| 6.0 | 95 | 5 | End |

Path B: HILIC (For Metabolites)

Target: Small polar pyridines (e.g., Nicotinamide, Methyl-pyridinium).

  • Column: Waters ACQUITY BEH Amide or Agilent Poroshell 120 HILIC-Z.

  • Dimensions: 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid (pH ~3.5) in 90:10 Water:ACN.

  • Mobile Phase B: 10 mM Ammonium Acetate + 0.1% Formic Acid in 10:90 Water:ACN.

  • Flow Rate: 0.3 mL/min.

Note: HILIC requires high organic start. The gradient runs "backwards" compared to RP.

Gradient Table (Path B):

Time (min) %A (Aqueous) %B (Organic) State
0.0 5 95 High Organic Load
1.0 5 95 Hold
5.0 50 50 Elution
6.0 50 50 Wash
6.1 5 95 Re-equilibrate

| 9.0 | 5 | 95 | End |

Mass Spectrometry Parameters

Ionization: ESI Positive Mode (


).[4]
Source Settings (Generic Triple Quad): 
  • Capillary Voltage: 1.5 - 3.0 kV (Pyridine ionizes easily; lower voltage reduces background).

  • Desolvation Temp: 500°C.

  • Cone Gas: 150 L/Hr.

MRM Transitions (Example: Pyridine):

  • Precursor:

    
     80.0
    
  • Product:

    
     53.0 (Loss of HCN - characteristic fragmentation).
    
  • Internal Standard: Use Deuterated Pyridine (

    
    -Pyridine) to compensate for matrix effects.
    

Troubleshooting & Validation

Dealing with Carryover

Pyridine compounds are "sticky" on metallic surfaces and rotor seals.

  • Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) . The acid helps solubilize the basic pyridine, while IPA removes hydrophobic residues.

Matrix Effects (Phospholipids)

If you see signal suppression in the MS:

  • Check the Wash Step: Ensure the MCX wash step uses 100% Methanol. This is crucial to strip phospholipids before elution.

  • Divert Valve: Divert the first 1.0 min of LC flow to waste to avoid salt deposits on the source.

Workflow Visualization

SPE_Mechanism cluster_0 Step 1: Load (Acidic) cluster_1 Step 2: Elute (Basic) Load Pyridine (H+) + Matrix Sorbent1 MCX Sorbent (SO3-) Load->Sorbent1 Ionic Binding Eluent 5% NH4OH (High pH) Sorbent2 MCX Sorbent (SO3-) Eluent->Sorbent2 Deprotonation Analyte Pyridine (Neutral) RELEASED Sorbent2->Analyte Bond Breaks

Figure 2: Mechanism of Mixed-Mode Cation Exchange (MCX) for Pyridine purification.

References

  • Waters Corporation. Method Development Guide for Basic Compounds on High pH Stable Columns. Waters Application Notes. Link

  • Phenomenex. Optimization of SPE Methodology for Basic Drugs using Strata-X-C. Phenomenex Technical Guides. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Agilent Technologies. HILIC Method Development for Polar Compounds. Agilent Technical Overview. Link

  • Restek Corporation. Strategies for the Analysis of Basic Compounds by LC-MS/MS. Restek ChromaBLOGraphy.[5] Link

Sources

Application Note: High-Throughput Screening of Thioacrylamide Libraries for Targeted Covalent Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the high-throughput screening (HTS) of Thioacrylamide -based covalent inhibitor libraries. It addresses the specific chemical nuances of thio-isosteres (C=S) compared to standard acrylamides (C=O), focusing on their tunable electrophilicity and metabolic stability in anticancer drug discovery.

Abstract & Strategic Rationale

The resurgence of covalent drugs, exemplified by blockbuster acrylamides like ibrutinib and osimertinib, has validated the strategy of targeting non-catalytic cysteine residues. However, standard acrylamides often suffer from rapid metabolic clearance or promiscuous reactivity (off-target toxicity).

Thioacrylamides (C=C–C=S–N) represent an emerging class of "tunable electrophiles." By replacing the carbonyl oxygen with sulfur, these warheads alter the electronic distribution (LUMO energy) and steric profile of the Michael acceptor. This guide details the protocol for screening thioacrylamide libraries to identify "Goldilocks" inhibitors—compounds with sufficient reactivity to silence the target but enough selectivity to spare the proteome.

Key Advantages of Thioacrylamides:
  • Enhanced Metabolic Stability: The thioamide bond is resistant to hydrolysis by many amidases and proteases that degrade standard acrylamides.

  • Soft-Soft Selectivity: The sulfur atom increases the "softness" of the electrophile, potentially enhancing selectivity for "soft" nucleophiles (cysteine thiols) over "hard" nucleophiles (lysine amines) according to HSAB theory.

  • Photoswitching Potential: Certain thioacrylamides exhibit distinct cis/trans isomerization properties under light, opening avenues for photopharmacology.

Chemical Biology Mechanism

The core mechanism utilized in this screen is the Thio-Michael Addition . Unlike reversible binding, thioacrylamides form a stable covalent thioether adduct with a specific cysteine residue on the target protein (e.g., EGFR C797, BTK C481, or KRAS G12C).

Reaction Logic
  • Non-Covalent Recognition (

    
    ):  The scaffold binds to the ATP pocket or allosteric site.
    
  • Warhead Positioning: The thioacrylamide moiety aligns with the target cysteine.

  • Covalent Bond Formation (

    
    ):  The cysteine thiolate attacks the 
    
    
    
    -carbon of the thioacrylamide.

ReactionMechanism Scaffold Thioacrylamide Library Compound Complex Reversible Complex (K_I) Scaffold->Complex Binding Target Target Protein (Nucleophilic Cys) Target->Complex TS Transition State (Thio-Michael Addition) Complex->TS k_inact Adduct Covalent Adduct (Irreversible Inhibition) TS->Adduct Bond Formation

Figure 1: Kinetic mechanism of targeted covalent inhibition.[1] The screening objective is to maximize


.

Library Preparation & Handling[2]

Thioacrylamides require specific handling due to the oxidation sensitivity of the C=S bond and potential for aggregation.

Protocol: Library Formatting
  • Solvent: Dissolve compounds in anhydrous DMSO to 10 mM.

    • Critical: Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent slow solvolysis or desulfurization.

  • Storage: Store at -20°C under inert gas (

    
     or Ar) in amber plates. Thioamides can be photosensitive; protect from direct UV/blue light.
    
  • QC Check: Randomly sample 5% of the library for LC-MS analysis. Check for oxidation to the corresponding acrylamide (M-16 mass shift).

  • Daughter Plates: Create "Assay Ready Plates" (ARP) using an acoustic dispenser (e.g., Echo 650) to transfer 10–50 nL into 1536-well plates.

HTS Workflow: The "Time-Dependent" Paradigm

Standard


 assays are insufficient for covalent inhibitors because potency depends on incubation time. This protocol uses a Time-Dependent Inhibition (TDI)  framework.
Screening Architecture

HTS_Workflow Library Thioacrylamide Library (10 mM DMSO) Primary Primary Screen: Single-Point % Inhibition (t = 60 min) Library->Primary Counter Counter Screen: GSH Reactivity (Promiscuity Check) Primary->Counter Hits (>50% Inh) Secondary Secondary Screen: IC50 Shift Assay (t=15 vs t=60 min) Counter->Secondary Low GSH Reactivity Validation Validation: Intact Protein LC-MS Secondary->Validation Confirmed TDI

Figure 2: Screening cascade designed to filter out promiscuous binders early.

Detailed Experimental Protocols

A. Primary Screen: Fluorescence-Based Enzymatic Assay

Objective: Identify compounds that inhibit target activity after a fixed pre-incubation time.

Materials:

  • Target Kinase/Enzyme (e.g., EGFR T790M/C797S).

  • Fluorogenic Substrate (e.g., Omnia™ or LanthaScreen™ TR-FRET).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
    • Note:Do NOT use DTT or

      
      -mercaptoethanol. These reducing agents contain thiols that will react with the thioacrylamide warhead, quenching the library. Use TCEP  (100 
      
      
      
      M) as a non-nucleophilic reducing agent.

Step-by-Step:

  • Dispense: Transfer 20 nL of library compounds (final conc. 10

    
    M) into 1536-well black plates.
    
  • Enzyme Addition: Add 3

    
    L of Enzyme solution (2x final concentration).
    
  • Pre-Incubation (Critical): Centrifuge and incubate for 60 minutes at RT. This allows the slow covalent bond formation (

    
    ) to occur.
    
  • Substrate Initiation: Add 3

    
    L of ATP/Substrate mix.
    
  • Detection: Measure fluorescence kinetics for 30 minutes.

  • Analysis: Calculate % Inhibition relative to DMSO (0%) and Staurosporine (100%).

B. Counter Screen: Glutathione (GSH) Reactivity

Objective: Eliminate "shrapnel" compounds that are too reactive and will bind non-specifically to cellular glutathione.

  • Mix: Incubate compounds (10

    
    M) with GSH (500 
    
    
    
    M) in PBS (pH 7.4) + 100
    
    
    M Internal Standard.
  • Timepoints: Sample at t=0 and t=24 hours.

  • Readout: RapidFire MS or LC-MS.

  • Criteria: Discard compounds with

    
     minutes (too reactive). Ideal candidates have 
    
    
    
    hours but show potent enzyme inhibition (Target Driven Reactivity).
C. Validation: Intact Protein Mass Spectrometry

Objective: Prove the mechanism is covalent and stoichiometric (1:1 adduct).

Protocol:

  • Incubation: Incubate Target Protein (1

    
    M) with Compound (10 
    
    
    
    M) for 60 mins.
  • Desalting: Pass sample through a C4 cartridge or rapid desalting column to remove non-covalent binders.

  • MS Analysis: Inject on Q-TOF or Orbitrap.

  • Data Interpretation: Look for the mass shift corresponding to the compound MW.

    • Thioacrylamide Adduct: Mass shift = MW of compound.

    • Note: Unlike acrylamides, thioacrylamides do not lose a leaving group; the whole molecule adds.

Data Analysis & Hit Selection

For covalent inhibitors,


 decreases as incubation time increases.

Calculation of


: 
Use the secondary screen data (multiple time points) to fit the equation:


Hit Criteria Table:

ParameterAcceptance CriteriaRationale
Primary Inhibition > 50% at 10

M (60 min pre-inc)
Filters out weak reversible binders.
IC50 Shift

Confirms time-dependent (covalent) mechanism.
GSH Stability

min
Ensures low risk of off-target toxicity.
MS Validation > 80% Adduct FormationConfirms stoichiometry.

Troubleshooting & Pitfalls

  • False Negatives (Assay Buffer): Using DTT/BME is the #1 error. It quenches the library. Solution: Use TCEP.

  • False Positives (Fluorescence): Thioamides can be fluorescent or quenchers. Solution: Use ratiometric assays (TR-FRET) or MS-based validation.

  • Hydrolysis: If the mass spec shows an adduct with -16 Da (O instead of S), your thioacrylamide hydrolyzed to an acrylamide during storage or synthesis. Solution: QC library strictly.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery, 10, 307–317. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition, 55(43), 13408–13421. Link

  • Feringa, B. L., et al. (2019). "Photopharmacology: Beyond Proof of Principle." Journal of the American Chemical Society, 141(38), 14925–14935. (Context for thioamide photoswitching). Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link

Sources

Application Note: Molecular Docking Protocols for 2-Cyano-3-pyridin-3-yl-thioacrylamide Derivatives against Therapeutic Targets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyano-3-pyridin-3-yl-thioacrylamide (CAS: 109628-96-8) and its downstream dicyanopyridine derivatives represent a highly versatile, privileged chemical scaffold. Recent pharmacological evaluations have demonstrated that these compounds exhibit potent polypharmacology, acting primarily as Adenosine Receptor (AR) antagonists (with nanomolar affinity for the hA2AAR subtype) and as competitive inhibitors of bacterial DNA Gyrase Subunit B (GyrB) [1][2].

This application note provides a comprehensive, self-validating molecular docking protocol designed for researchers and drug development professionals. By establishing strict causality behind every computational parameter—from tautomeric state generation to the preservation of structural water networks—this guide ensures high-fidelity in silico screening of thioacrylamide derivatives.

Rationale & Target Selection

In computational drug discovery, the choice of the target crystal structure and its preparation dictates the trustworthiness of the resulting docking poses. We have selected two highly validated targets for this scaffold:

  • Human Adenosine A2A Receptor (hA2AAR) - PDB: 4EIY [3]: Causality for selection: This 1.8 Å high-resolution structure captures the receptor in an inactive state complexed with the antagonist ZM241385. Crucially, it resolves a highly conserved sodium ion (at Asp2.50) and 57 ordered water molecules. Retaining this specific sodium ion during docking is non-negotiable, as it allosterically stabilizes the GPCR's antagonist-bound conformation, directly impacting the binding free energy of dicyanopyridine ligands.

  • E. coli DNA Gyrase Subunit B (GyrB) - PDB: 1KZN [4]: Causality for selection: GyrB is a validated antimicrobial target lacking a human homolog. The 1KZN structure is co-crystallized with clorobiocin at the ATP-binding pocket. Pyridine-3-carbonitrile derivatives act as competitive inhibitors here. Using this structure allows us to map the critical hydrogen-bonding network with Asp73 and Asn46, which is essential for the antimicrobial efficacy of thioacrylamides.

Workflow Overview & Mechanistic Pathways

Workflow N1 Ligand Preparation (Thioacrylamide Tautomerization) N3 System Self-Validation (Native Ligand RMSD < 2.0 Å) N1->N3 N2 Target Preparation (hA2AAR & DNA Gyrase B) N2->N3 N4 Precision Molecular Docking (Glide XP / ChemScore) N3->N4 N5 Post-Docking Analysis (Pose & Affinity Evaluation) N4->N5

Figure 1: Self-validating molecular docking workflow for thioacrylamide derivatives.

Mechanism L 2-Cyano-3-pyridin-3-yl- thioacrylamide Scaffold T1 hA2AAR (PDB: 4EIY) L->T1 Antagonism T2 DNA Gyrase B (PDB: 1KZN) L->T2 ATP Competition E1 Neuromodulation & Tissue Repair T1->E1 E2 Bacterial DNA Supercoiling Inhibition T2->E2

Figure 2: Dual therapeutic targeting pathways of 2-Cyano-3-pyridin-3-yl-thioacrylamide.

Experimental Protocols

Protocol 1: Ligand Preparation

Causality: Thioamides are highly susceptible to thione-thiol tautomerism. Failing to account for the correct physiological tautomer will result in inverted hydrogen bond donor/acceptor profiles, leading to false-negative docking scores.

  • Structure Input: Import the 2D structure of 2-Cyano-3-pyridin-3-yl-thioacrylamide into your ligand preparation module (e.g., LigPrep or MOE).

  • Tautomer & Isomer Generation: Generate both thione and thiol tautomers. Ensure the

    
     and 
    
    
    
    stereoisomers of the acrylamide double bond are enumerated.
  • Ionization States: Calculate protonation states at a physiological pH of 7.4 ± 0.2.

  • Energy Minimization: Apply the OPLS4 (or MMFF94) force field to minimize the 3D conformation. Terminate minimization when the RMS gradient falls below 0.01 kcal/mol/Å to resolve all steric clashes.

Protocol 2: Target Protein Preparation

Causality: Raw PDB files contain crystallographic artifacts, missing heavy atoms, and unoptimized hydrogen networks.

  • Structure Retrieval: Download 4EIY (hA2AAR) and 1KZN (GyrB) from the RCSB Protein Data Bank [3][4].

  • Pre-processing: Assign standard bond orders, add missing hydrogen atoms, and cap terminal residues to prevent artificial electrostatic interactions.

  • Heteroatom & Water Management (Critical Step):

    • For 4EIY (hA2AAR): Delete crystallization lipids and cholesterol. Do not delete the sodium ion at Asp2.50. Retain the deep structural water molecules bridging the ligand to His278 and Asn253.

    • For 1KZN (GyrB): Remove the co-crystallized clorobiocin. Retain the conserved water network deep within the ATP-binding pocket, as it mediates critical hydrogen bonds between the ligand and Asp73.

  • Network Optimization: Optimize the hydrogen bond network using PROPKA at pH 7.0. Perform a restrained minimization of the protein backbone (heavy atom convergence RMSD of 0.3 Å).

Protocol 3: Grid Generation and System Self-Validation

Causality: A docking protocol is only trustworthy if it can accurately reproduce known experimental data. This step enforces a self-validating control loop.

  • Grid Definition: Center the receptor grid box strictly on the centroid of the native co-crystallized ligands (ZM241385 for 4EIY; Clorobiocin for 1KZN). Set the inner bounding box to 10×10×10 Å.

  • Redocking (The Control): Dock the native ligands back into their respective prepared grids using the exact parameters intended for the thioacrylamide derivatives.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. Do not proceed to screening unless the RMSD is < 2.0 Å.

Protocol 4: Execution of Molecular Docking
  • Docking Run: Execute the docking of the prepared thioacrylamide library using a high-precision scoring function (e.g., Glide Extra Precision (XP) or CCDC GOLD ChemScore) [1].

  • Pose Evaluation: Extract the top 5 poses per ligand. Discard any poses that exhibit severe steric clashes or fail to form the requisite pharmacophoric contacts outlined in the Quantitative Data Table below.

Quantitative Data & Validation Metrics

To ensure standardized evaluation across different computational platforms, benchmark your results against the following validated parameters:

Target ProteinPDB IDNative Ligand (Control)Validation RMSD ThresholdKey Interacting ResiduesExpected Binding Affinity (kcal/mol)
Adenosine A2A Receptor 4EIYZM241385< 1.5 ÅPhe168 (

), Asn253 (H-bond), Glu169
-8.5 to -10.2
DNA Gyrase Subunit B 1KZNClorobiocin< 2.0 ÅAsp73 (H-bond), Asn46 (H-bond), Ile78-7.2 to -9.0

Table 1: Standardized validation metrics and expected binding profiles for thioacrylamide derivatives.

Post-Docking Analysis

Once docking is complete, quantitative scores (kcal/mol) must be corroborated by qualitative visual inspection:

  • For hA2AAR: Verify that the pyridine ring of the thioacrylamide derivative engages in a parallel or T-shaped

    
     stacking interaction with Phe168  in extracellular loop 2 (ECL2). The cyano group should project toward the exocyclic pocket, avoiding steric clashes with the retained sodium ion.
    
  • For GyrB: Ensure the thioacrylamide core establishes a stable hydrogen bond donor-acceptor pair with Asp73 and Asn46 . The absence of these interactions typically results in a complete loss of in vitro antimicrobial activity [2].

References

  • 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. PubMed Central (PMC). Available at: [Link](Search DOI: 10.3390/molecules24091743 for full text)

  • Recent advancements in the development of next-generation dual-targeting antibacterial agents. PubMed Central (PMC). Available at:[Link](Search DOI: 10.1039/d1ra07436b for full text)

  • Crystal structure of the chimeric protein of A2aAR-BRIL in complex with ZM241385 at 1.8A resolution (PDB ID: 4EIY). RCSB Protein Data Bank. Available at: [Link]

  • Crystal Structure of E. Coli DNA Gyrase B Complexed with Clorobiocin (PDB ID: 1KZN). RCSB Protein Data Bank. Available at:[Link]

Application Note: A Pragmatic Guide to In Vitro ADME Profiling of Novel Heterocyclic Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Early ADME Assessment

The journey of a novel chemical entity from a promising "hit" to a viable drug candidate is fraught with challenges, with a significant percentage of failures occurring due to suboptimal pharmacokinetic properties.[1][2][3] Absorption, Distribution, Metabolism, and Excretion (ADME) studies are the cornerstone of modern drug discovery, providing a critical early assessment of a compound's potential behavior within a biological system.[4][5][6] For novel heterocyclic compounds—a scaffold prevalent in many successful therapeutics—a thorough and early understanding of ADME characteristics is paramount. Their unique physicochemical properties can present both opportunities and liabilities that must be identified and optimized.

This application note provides a structured, experience-driven guide for researchers, scientists, and drug development professionals on conducting a robust in vitro ADME profiling cascade. We will move beyond simple protocol recitation to explain the scientific rationale behind each assay, how to interpret the data, and how to use these insights to guide medicinal chemistry efforts and select candidates with a higher probability of success.[1][7]

The ADME Screening Cascade: A Phased Approach

A successful ADME strategy does not involve running every possible assay on every compound. Instead, it employs a tiered or cascaded approach, increasing in complexity and resource intensity as candidates progress. This ensures that resources are focused on the most promising molecules.

ADME_Workflow cluster_0 Phase 1: High-Throughput Screening (HTS) cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Candidate Selection A1 Kinetic Solubility (Nephelometry/UV) B1 Thermodynamic Solubility (Shake-Flask) A1->B1 phase2_entry Promising Hits (10s-100s) A2 PAMPA (Permeability) B2 Caco-2 Permeability (Efflux Ratio) A2->B2 A3 Microsomal Stability (Single Time Point) B3 Metabolic Stability (Time Course, Clint) A3->B3 A4 CYP Inhibition (Fluorescent, Single Conc.) B4 CYP Inhibition (IC50 Determination) A4->B4 C1 Metabolite ID B1->C1 phase3_entry Optimized Leads (<10) C4 Transporter Studies B2->C4 B3->C1 C2 Reaction Phenotyping B3->C2 C3 CYP Induction B4->C3 B5 Plasma Protein Binding (Equilibrium Dialysis) B5->C1 end_point Preclinical Candidate (1-2) C1->end_point C2->end_point C3->end_point C4->end_point start New Chemical Entities (100s-1000s) start->A1 start->A2 start->A3 start->A4 phase2_entry->B1 phase2_entry->B2 phase2_entry->B3 phase2_entry->B4 phase2_entry->B5 phase3_entry->C1 phase3_entry->C2 phase3_entry->C3 phase3_entry->C4

Caption: A decision-making workflow based on integrated ADME data.

Conclusion

Integrating a well-designed in vitro ADME screening cascade early in the drug discovery process is not a luxury but a necessity for improving efficiency and reducing late-stage attrition. [8]By understanding the scientific principles behind key assays for solubility, permeability, metabolic stability, and CYP inhibition, researchers can effectively triage large numbers of heterocyclic compounds. This data-driven approach allows medicinal chemistry resources to be focused on optimizing the most promising candidates, ultimately increasing the probability of identifying a safe and effective drug.

References

  • ADME Properties in Drug Delivery - PMC. (2025).
  • A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
  • What is ADME and how does it fit into drug development?. (2020). BioIVT.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Improving Early Drug Discovery through ADME Modelling.
  • ADME Studies: Determining Promising Drug Compounds. (2022). Pharmaceutical Technology.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015).
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • High-throughput fluorescence assay of cytochrome P450 3A4 - PMC. (2009).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • What is the role of ADME in drug discovery?. (2023). Tebubio.
  • Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candid
  • Microsomal Clearance/Stability Assay. Domainex.
  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. (2024). U.S.
  • Evaluation of the reproducibility of Parallel Artificial Membrane Perme
  • Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs. (2025). JoVE.
  • Lead Optimization in Drug Discovery: Process, Str
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. (2025).
  • January 2020 US FDA In Vitro DDI Guidance. Evotec.
  • In Vitro ADME Assays: Principles, Applications & Protocols.
  • What are the physicochemical properties affecting drug distribution?. (2025).
  • ADME Solubility Assay. BioDuro-Sundia.
  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC.
  • Module 8: ADME and R
  • Protocol for the Human Liver Microsome Stability Assay.
  • Cytochrome P450 Assay Services. Reaction Biology.
  • Determination of Microsomal Stability by UPLC -MS/MS.
  • ADME Properties and Their Dependence on Physicochemical Properties.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). European Pharmaceutical Review.
  • Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. U.S.
  • ICH M12: How to Accelerate Your Drug Development Program. (2024). Premier Research.
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
  • ADME Microsomal Stability Assay. BioDuro-Sundia.
  • In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B.
  • STANDARD OPERATING PROCEDURE for solubility testing. (2021).
  • CYP450 inhibition assay (fluorogenic). Bienta.
  • PAMPA Permeability Assay. Technology Networks.
  • Metabolic stability in liver microsomes. Mercell.
  • Physicochemical properties. (2025). Fiveable.
  • Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). Frontiers in Chemistry.
  • In Vitro ADME Studies: Laying the Foundation for Preclinical Success. (2025). InfinixBio.

Sources

Assessing the target engagement of 2-Cyano-3-pyridin-3-yl-thioacrylamide in live cells

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Assessing the Target Engagement of 2-Cyano-3-pyridin-3-yl-thioacrylamide in Live Cells

Introduction & Compound Analysis

2-Cyano-3-pyridin-3-yl-thioacrylamide (Structure: Pyridine ring attached to a thioacrylamide moiety with a cyano group) represents a class of small molecules structurally related to Tyrphostins (e.g., AG 490, A77 1726). The presence of the cyano-thioacrylamide motif suggests two primary mechanisms of action:

  • Reversible Competitive Inhibition: Mimicking the ATP or substrate binding pocket of kinases or metabolic enzymes.

  • Covalent Modification: The

    
    -unsaturated system (Michael acceptor) combined with the thioamide group can react with nucleophilic cysteine residues in the target protein's active site.
    

Assessing target engagement (TE) in live cells is critical because biochemical assays (e.g., Western blot of downstream signals) often fail to distinguish between direct target binding and upstream/off-target effects. This guide focuses on two biophysical techniques—Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement —to rigorously validate the interaction of 2-Cyano-3-pyridin-3-yl-thioacrylamide with its putative target (e.g., a specific kinase or enzyme).

Method 1: Cellular Thermal Shift Assay (CETSA)

Principle: Ligand binding stabilizes a protein's tertiary structure, increasing its melting temperature (


). CETSA quantifies this shift in live cells without requiring genetic modification of the target.
Experimental Workflow

CETSA_Workflow Cells Live Cells (e.g., HEK293, Jurkat) Treatment Treat with 2-Cyano-3-pyridin-3-yl-thioacrylamide (1h, 37°C) Cells->Treatment Aliquot Aliquot into PCR Tubes Treatment->Aliquot Heat Heat Pulse (3 min) Gradient: 37°C - 67°C Aliquot->Heat Lysis Lysis (Freeze-Thaw) & Centrifugation Heat->Lysis Detection Western Blot / AlphaLISA (Soluble Fraction) Lysis->Detection

Figure 1: CETSA workflow for assessing thermal stabilization of the target protein.

Detailed Protocol

Materials:

  • Target Cells (e.g., HEK293T or disease-relevant line).

  • Compound: 2-Cyano-3-pyridin-3-yl-thioacrylamide (Stock: 10 mM in DMSO).

  • PBS (Protease Inhibitor Cocktail added).

  • Thermal Cycler.

Step-by-Step Procedure:

  • Cell Preparation: Seed cells to 70-80% confluency.

  • Compound Treatment:

    • Experimental Group: Treat cells with 10 µM (or

      
      ) of 2-Cyano-3-pyridin-3-yl-thioacrylamide for 1 hour at 37°C.
      
    • Control Group: Treat with DMSO (vehicle) only.

  • Harvesting: Detach cells, wash with PBS, and resuspend in PBS containing protease inhibitors at

    
     cells/mL.
    
  • Thermal Challenge:

    • Aliquot 50 µL of cell suspension into 10 PCR tubes.

    • Heat each tube to a distinct temperature (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 64°C) for 3 minutes using a gradient thermal cycler.

    • Cool immediately at room temperature for 3 minutes.

  • Lysis & Fractionation:

    • Add mild lysis buffer (e.g., 0.4% NP-40 in PBS).

    • Perform 3 cycles of freeze-thaw (liquid nitrogen / 25°C water bath).

    • Centrifuge at 20,000

      
       for 20 minutes at 4°C to pellet precipitated (unstable) proteins.
      
  • Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze via Western Blot using an antibody specific to the target protein.

    • Quantify band intensity using densitometry.

Data Analysis: Plot the Relative Soluble Protein (normalized to 37°C control) vs. Temperature .

  • Shift (

    
    ):  A rightward shift in the melting curve of the treated sample compared to DMSO indicates target engagement.
    

Method 2: NanoBRET™ Target Engagement Assay

Principle: This assay measures the apparent affinity (intracellular


) of the compound. It uses a cell-permeable fluorescent tracer that binds the target (fused to NanoLuc® luciferase). 2-Cyano-3-pyridin-3-yl-thioacrylamide competes with the tracer, decreasing the BRET signal.
Mechanism of Action

NanoBRET_Mechanism Target Target Protein-NanoLuc (Donor) Tracer Fluorescent Tracer (Acceptor) Target->Tracer BRET Signal (Energy Transfer) Compound 2-Cyano-3-pyridin-3-yl-thioacrylamide (Competitor) Compound->Target Displaces Tracer (Loss of BRET)

Figure 2: Competitive binding mechanism in NanoBRET TE Assay.

Detailed Protocol

Materials:

  • Plasmid: Target-NanoLuc® fusion vector.

  • NanoBRET™ Tracer (experimentally determined, e.g., K-4 or K-5 for kinases).

  • NanoBRET™ Nano-Glo® Substrate.

  • Microplate Reader (capable of measuring donor 460nm and acceptor 618nm).

Step-by-Step Procedure:

  • Transfection: Transfect HEK293 cells with the Target-NanoLuc plasmid. Incubate for 20-24 hours.

  • Tracer Optimization (Pre-Test): Determine the

    
     of the tracer for the target to select the optimal concentration (usually 
    
    
    
    ).
  • Compound Treatment:

    • Harvest transfected cells and resuspend in Opti-MEM.

    • Add the optimized concentration of Fluorescent Tracer.

    • Add serially diluted 2-Cyano-3-pyridin-3-yl-thioacrylamide (e.g., 0.01 µM to 100 µM).

    • Include "No Tracer" control (background) and "DMSO only" control (max BRET).

  • Incubation: Incubate for 2 hours at 37°C (equilibration).

  • Measurement:

    • Add NanoBRET™ Nano-Glo® Substrate.

    • Measure donor emission (460 nm) and acceptor emission (618 nm) immediately.

Data Analysis: Calculate the MilliBRET Unit (mBU):



  • Subtract the "No Tracer" background.

  • Plot mBU vs. log[Compound Concentration].

  • Fit to a sigmoidal dose-response curve to determine the intracellular

    
    .
    

Expected Data & Interpretation

AssayOutcomeInterpretation
CETSA

Positive Engagement. The compound binds and thermally stabilizes the target.
CETSA No ShiftNo binding, or the compound binds to a domain that does not stabilize the global structure.
NanoBRET Sigmoidal Drop Specific Binding. The compound competes with the tracer for the active site.
NanoBRET Flat LineNo binding, or the compound binds to an allosteric site not overlapping with the tracer.

Troubleshooting Guide

  • Issue (CETSA): High background in Western Blot.

    • Solution: Optimize the lysis buffer. Ensure the centrifugation step (20,000

      
      ) is sufficient to pellet aggregated proteins.
      
  • Issue (NanoBRET): Low BRET signal.

    • Solution: Re-optimize the tracer concentration or expression level of the NanoLuc-fusion protein. Ensure the tracer is permeable to the cell line used.

  • Issue: Compound Solubility.

    • Solution: 2-Cyano-3-pyridin-3-yl-thioacrylamide is hydrophobic. Ensure DMSO concentration in the final assay does not exceed 0.5% to avoid solvent effects.

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122. Link

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091. Link

  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84–87. Link

  • Levitzki, A., & Mishani, E. (2006). "Tyrphostins and other tyrosine kinase inhibitors." Annual Review of Biochemistry, 75, 93-109. (Context for Tyrphostin-like structure). Link

Protocol for testing the antimicrobial activity of thioamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standardized Protocol for Evaluating the Antimicrobial Activity of Thioamide Derivatives

Executive Summary & Mechanistic Rationale

Thioamide derivatives—characterized by their unique CS-NH functional group—represent a highly promising class of antimicrobial agents. Natural polythioamides, such as closthioamide, and various synthetic thioamide scaffolds have demonstrated potent, resistance-breaking activity against critical Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) ()[1].

Mechanistically, these compounds often act by inhibiting bacterial DNA gyrase (topoisomerase II). By binding to this essential enzyme, thioamides prevent DNA supercoiling, which rapidly arrests macromolecular synthesis and induces cell death[1]. Furthermore, the thioamide bond functions as an isostere for amide bonds, conferring enhanced proteolytic stability and conformational rigidity to the molecule ().

Mechanism T Thioamide Derivative (e.g., Closthioamide) G Bacterial DNA Gyrase (Topoisomerase II) T->G Binds & Inhibits S Inhibition of DNA Supercoiling G->S Prevents D Arrest of DNA Synthesis & Cell Death S->D Induces

Mechanism of action of polythioamides targeting bacterial DNA gyrase.

Experimental Design & Causality Principles

Evaluating novel thioamides requires a meticulously controlled, self-validating in vitro system. Because thioamides are typically hydrophobic, their evaluation is prone to artifacts such as compound precipitation or solvent-induced bacterial toxicity. This protocol is strictly adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution ()[2], with specific optimizations for hydrophobic synthetic derivatives.

Workflow P 1. Compound Prep Solubilization in DMSO D 2. Serial Dilution CAMHB Media (≤1% DMSO) P->D I 3. Bacterial Inoculation Target: 5x10^5 CFU/mL D->I C 4. Incubation 35°C for 16-20 Hours I->C R 5. MIC Readout Visual/Spectrophotometric C->R V 6. Secondary Assays Time-Kill Kinetics R->V

Standardized workflow for in vitro antimicrobial susceptibility testing.

Pre-Analytical Preparations

  • Compound Solubilization : Thioamides must be dissolved in 100% Dimethyl sulfoxide (DMSO) to create a highly concentrated stock (e.g., 6.4 mg/mL).

    • Causality: Aqueous buffers will cause immediate precipitation of the thioamide. However, the final concentration of DMSO in the assay well must be strictly maintained at

      
       v/v. Exceeding 1% DMSO disrupts bacterial lipid bilayers, leading to false-positive susceptibility readouts (artificial MIC lowering).
      
  • Media Selection : Cation-adjusted Mueller-Hinton Broth (CAMHB) is mandatory.

    • Causality: CAMHB contains standardized physiological concentrations of calcium (Ca

      
      ) and magnesium (Mg
      
      
      
      ). This standardization is critical because divalent cations can chelate certain drug scaffolds or alter bacterial outer membrane permeability, directly impacting the reproducibility of the assay[2].

Step-by-Step Protocol: Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the thioamide that completely inhibits visible bacterial growth.

Phase 1: Plate Preparation

  • Dilution Matrix : In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2 through 12.

  • Drug Addition : Prepare a working solution of the thioamide at 128 µg/mL in CAMHB (containing 2% DMSO). Add 100 µL of this working solution to column 1.

  • Serial Dilution : Using a multichannel pipette, transfer 50 µL from column 1 to column 2, mix thoroughly, and repeat this 2-fold serial dilution up to column 11. Discard 50 µL from column 11. Column 12 is left drug-free as the positive growth control.

Phase 2: Inoculum Standardization 4. Suspension : Select 3–5 morphologically identical colonies from an 18–24 hour agar plate. Suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approximately


 CFU/mL).
5. Dilution : Dilute the suspension 1:150 in CAMHB to yield a starting concentration of 

CFU/mL.
  • Causality: Strict adherence to the 0.5 McFarland standard prevents the "inoculum effect." An overly dense inoculum can artificially inflate the MIC due to drug titration, while a sparse inoculum can result in false susceptibility.

Phase 3: Inoculation and Incubation 6. Inoculation : Add 50 µL of the diluted inoculum to all wells (columns 1–12). This brings the final well volume to 100 µL, the final bacterial concentration to the CLSI-mandated


 CFU/mL, and the maximum DMSO concentration to exactly 1%.
7. Incubation : Seal the plate with a gas-permeable membrane to prevent evaporation. Incubate at 35°C ± 2°C for 16–20 hours under aerobic conditions[2].

Quality Control & Self-Validation

To ensure the assay is a self-validating system, internal quality controls must be run in parallel, adhering to CLSI M100 performance standards ()[3].

  • Sterility Control : Uninoculated CAMHB must remain optically clear.

  • Growth Control (Column 12) : Must exhibit robust, uniform turbidity.

  • Reference Strain Validation : Test a standard reference antibiotic (e.g., Ciprofloxacin) against CLSI QC strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922). If the MIC of the reference drug falls outside the established CLSI acceptable range, the entire thioamide assay batch is deemed invalid and must be discarded.

Secondary Validation: Time-Kill Kinetics

While the MIC assay determines growth inhibition (bacteriostatic activity), time-kill assays are required to establish whether the thioamide is bactericidal.

  • Inoculate CAMHB containing the thioamide at 1×, 2×, and 4× the determined MIC with

    
     CFU/mL of the test organism.
    
  • Extract 100 µL aliquots at 0, 2, 4, 8, and 24 hours post-inoculation.

  • Serially dilute the aliquots in sterile saline and plate on Tryptic Soy Agar (TSA).

  • Incubate for 24 hours and quantify the colony-forming units (CFU).

  • Interpretation: A compound is classified as bactericidal if it achieves a

    
     reduction in CFU/mL (99.9% kill) from the initial inoculum within 24 hours[1].
    

Quantitative Data Presentation

The following table summarizes representative MIC data comparing a potent polythioamide (closthioamide) against standard clinical antibiotics.

OrganismStrain PhenotypeThioamide MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureusATCC 25923 (Wild-type)0.015 - 0.060.12 - 0.50.5 - 1.0
Staphylococcus aureusMRSA (Clinical Isolate)0.03 - 0.12> 321.0 - 2.0
Enterococcus faecalisVRE (Clinical Isolate)0.12 - 0.5> 16> 64
Escherichia coliATCC 25922 (Wild-type)2.5 - 8.00.004 - 0.015> 64

Causality Analysis of Susceptibility Profiles: Thioamide derivatives typically exhibit profound efficacy against Gram-positive bacteria but display moderate-to-poor activity against Gram-negative strains like E. coli. This divergence is directly caused by the Gram-negative outer membrane barrier, which physically restricts the intracellular accumulation of bulky, hydrophobic thioamide molecules, preventing them from reaching their cytoplasmic DNA gyrase targets[1].

References

  • Mode of action of closthioamide: the first member of the polythioamide class of bacterial DNA gyrase inhibitors. Journal of Antimicrobial Chemotherapy. URL:[Link]

  • A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. Chemistry Central Journal. URL:[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute (CLSI). URL:[Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical & Laboratory Standards Institute (CLSI). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Thioacrylamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification strategies for polar thioacrylamide compounds Content type: Technical Support Center Guide

Role: Senior Application Scientist Status: Active Doc ID: TAC-PUR-001

Executive Summary

Thioacrylamides are a unique class of electrophiles often utilized as "warheads" in targeted covalent inhibitors (TCIs) due to their ability to irreversibly bind cysteine residues. However, their purification presents a dual challenge: the polarity of the thioamide moiety often leads to poor retention on standard stationary phases, while the chemical reactivity of the Michael acceptor system (the alkene) creates stability risks during workup.

This guide moves beyond generic protocols to address the specific physicochemical behaviors of thioacrylamides, providing self-validating strategies for isolation and purification.

Module 1: Initial Assessment & Stability (The "Triage" Phase)

Before initiating purification, you must stabilize the crude mixture. Thioacrylamides are susceptible to oxidative desulfurization (converting back to the amide) and Michael addition polymerization .

Q: My crude reaction mixture turned dark/tarry. Is my product intact?

A: Thioacrylamides are often yellow to orange solids. Dark tar usually indicates polymerization or decomposition of sulfur reagents (e.g., Lawesson’s reagent).

  • Diagnostic Action: Perform a quick TLC or LC-MS. If the molecular ion

    
     is present but the mixture is tarry, the product is likely trapped in a matrix of phosphorus byproducts.
    
  • Immediate Fix: Do not apply directly to silica. The acidity of silica gel can catalyze decomposition. Proceed to Module 2 for byproduct scavenging.

Q: Can I use standard alcohols (MeOH, EtOH) for recrystallization?

A: generally, yes, but with caution. While thioamides are stable in alcohols, the acryloyl double bond is a Michael acceptor.

  • Risk: Prolonged heating in nucleophilic solvents (like alcohols) can lead to slow solvolysis or addition, especially under basic conditions.

  • Protocol: Use non-nucleophilic polar solvents like Acetonitrile (ACN) or Isopropyl Alcohol (IPA) (sterically hindered) if heating is required.

Module 2: The "Lawesson's Cleanup" (Pre-Chromatography Workup)

Most thioacrylamides are synthesized from acrylamides using Lawesson’s Reagent (LR) or


. The major impurity is often a persistent phosphorus byproduct that streaks on silica and co-elutes with polar products.
Q: I see a persistent impurity by TLC that overlaps with my product. How do I remove it?

A: This is likely the thiophosphonate byproduct derived from LR. Standard chromatography is often ineffective.[1] You must hydrolyze this byproduct before the column.

The "Hydrolytic Scavenge" Protocol:

  • Quench: After the thionation reaction is complete, add an excess of ethylene glycol (approx. 2-3 equivalents relative to LR) directly to the reaction mixture.

  • Heat: Stir at 60–80 °C for 1–2 hours. This converts the lipophilic phosphorus byproducts into highly polar, water-soluble species.

  • Partition: Dilute with EtOAc or DCM and wash with water. The hydrolyzed phosphorus byproducts will partition into the aqueous phase, leaving the clean thioacrylamide in the organic layer.

  • Validation: Check TLC. The "streaking" baseline material should be gone.

Mechanism: The ethylene glycol attacks the oxathiaphosphetane ring of the byproduct, opening it into a phosphate ester that is easily washed away [1].

Module 3: Chromatographic Strategies

For polar thioacrylamides, standard Normal Phase (NP) chromatography often fails because the compounds adsorb too strongly to silica or streak due to the thioamide's acidity.

Decision Matrix: Selecting the Right Mode

PurificationStrategy Start Crude Thioacrylamide Solubility Solubility Check Start->Solubility NonPolar Soluble in DCM/EtOAc Solubility->NonPolar High Lipophilicity Polar Soluble in MeOH/H2O only Solubility->Polar High Polarity NP_Choice Normal Phase (Silica) NonPolar->NP_Choice Use DCM/MeOH RP_Choice Reverse Phase (C18) Polar->RP_Choice Moderate Polarity HILIC_Choice HILIC (Silica/Diol) Polar->HILIC_Choice Extreme Polarity (LogP < 0) Add 1% Et3N\n(Prevents Streaking) Add 1% Et3N (Prevents Streaking) NP_Choice->Add 1% Et3N\n(Prevents Streaking) Use Polar-Embedded C18\n(Prevents Phase Collapse) Use Polar-Embedded C18 (Prevents Phase Collapse) RP_Choice->Use Polar-Embedded C18\n(Prevents Phase Collapse) Mobile Phase:\nACN/Water/NH4OAc Mobile Phase: ACN/Water/NH4OAc HILIC_Choice->Mobile Phase:\nACN/Water/NH4OAc

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on compound solubility and polarity.

Protocol A: Reverse Phase (The Gold Standard for Polar Compounds)

When to use: The compound dissolves in MeOH/Water but not DCM.

  • Column: C18 (Standard) or Polar-Embedded C18 (e.g., C18-Aq) if the compound elutes near the void volume.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: Start at 0-5% B. Polar thioacrylamides often elute early (10-30% B).

  • Expert Tip: Do not use TFA (Trifluoroacetic acid) if you plan to do biological assays immediately, as residual TFA is cytotoxic. Formic acid is volatile and safer.

Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)

When to use: The compound is so polar it elutes in the void volume (t0) on C18.

  • Column: Bare Silica or Amide/Diol bonded phase.

  • Mobile Phase:

    • Solvent A: Acetonitrile (95%)

    • Solvent B: Water + 10mM Ammonium Acetate (pH 5.8)

  • Gradient: Start high organic (95% A) and gradient down to 60% A.

  • Why it works: HILIC creates a water-rich layer on the silica surface. Your polar thioacrylamide partitions into this layer, providing retention that Reverse Phase cannot [2].

Module 4: Troubleshooting & FAQs

Q: My compound decomposes on the silica column.

Cause: Silica is slightly acidic (pH ~5). Thioamides can be acid-sensitive, leading to hydrolysis (thioamide


 amide).
Solution: 
  • Neutralize: Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) or 1%

    
    .
    
  • Switch Support: Use Neutral Alumina instead of silica. It is far gentler on acid-sensitive sulfur compounds.

Q: I lost the sulfur! (Product mass is M-16).

Cause: Oxidative desulfurization. This happens if the compound is exposed to air on silica gel for too long, or if oxidants (like peroxides in old ethers) are present. Solution:

  • Speed: Minimize time on column. Flash chromatography is preferred over gravity.

  • Solvents: Use fresh, peroxide-free solvents.

  • Storage: Store the purified solid under Nitrogen/Argon at -20°C.

Q: The product is an oil, but it should be a solid.

Cause: Residual solvent (DMF/DMSO) or impurities preventing crystallization. Solution:

  • Lyophilization: Dissolve the oil in a mixture of t-Butanol/Water (1:1) and freeze-dry. This often induces the formation of an amorphous solid or powder.

  • Trituration: Add cold diethyl ether or pentane to the oil and sonicate. If the thioacrylamide is polar, it will remain insoluble while the non-polar impurities dissolve.

Summary of Key Specifications

ParameterRecommendationReason
Stationary Phase Polar-Embedded C18 or HILICStandard C18 fails to retain polar warheads; Silica degrades them.
Mobile Phase Modifier Ammonium Acetate (10mM) or Formic Acid (0.1%)Buffers pH to prevent hydrolysis; suppresses ionization for better peak shape.
Workup Reagent Ethylene GlycolScavenges Lawesson's reagent byproducts, eliminating the need for difficult separations [1].
Drying Method Lyophilization (t-BuOH/H2O)Avoids heat stress; removes stubborn polar solvents.

References

  • Wang, J., et al. (2021). "A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent."[2] Beilstein Journal of Organic Chemistry, 17, 812–819.

  • Biotage. (2023).[3] "What can I use to purify polar reaction mixtures?" Biotage Blog.

  • BenchChem. (2025).[1] "Purification of Polar Thiourea Derivatives: Technical Support Center."

  • Otava Chemicals. "Covalent Inhibitors Library: Design and Properties."

Sources

Technical Support Center: Troubleshooting Byproduct Formation in Knoevenagel Condensation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Knoevenagel condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this fundamental carbon-carbon bond-forming reaction. Here, we address specific issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Common Issues and Solutions

Q1: I am observing a significant amount of a byproduct with a mass corresponding to the Michael addition of my active methylene compound to the desired Knoevenagel product. How can I prevent this?

A: This is a classic issue in Knoevenagel condensations, especially when using highly reactive active methylene compounds. The initial α,β-unsaturated product is an excellent Michael acceptor.[1]

Causality: The formation of the Michael adduct is a competing reaction pathway. The same basic catalyst that deprotonates the active methylene compound for the initial condensation can also deprotonate another equivalent, which then acts as a nucleophile in a 1,4-conjugate addition (Michael addition) to the newly formed product.[2][3]

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the aldehyde or ketone can help to ensure that all of the active methylene compound is consumed in the initial condensation step.[4]

  • Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC).[5] Stop the reaction as soon as the starting aldehyde/ketone is consumed to prevent the subsequent Michael addition from becoming the dominant pathway. Lowering the reaction temperature can also help to reduce the rate of the Michael addition more than the desired condensation.[6]

  • Catalyst Choice: The choice of catalyst can be critical. A less basic catalyst might be sufficient to promote the Knoevenagel condensation without excessively favoring the Michael addition. For instance, milder bases like ammonium acetate or even greener catalysts derived from agro-waste have been used effectively.[5][7]

  • Solvent Effects: The solvent can influence the relative rates of the two reactions. In some cases, running the reaction in a solvent where the product is poorly soluble can cause it to precipitate out as it forms, effectively removing it from the reaction mixture and preventing further reaction.[8]

Q2: My reaction is producing a complex mixture of products, and I suspect self-condensation of my aldehyde starting material. How can I suppress this side reaction?

A: Self-condensation of aldehydes, an aldol condensation, is a common competing reaction, particularly with aldehydes that possess α-hydrogens.[9]

Causality: The basic catalyst used in the Knoevenagel condensation can also deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate that can then attack another molecule of the aldehyde.

Solutions:

  • Reactivity of the Methylene Compound: The key to suppressing aldehyde self-condensation is to use a sufficiently acidic active methylene compound. The more acidic the methylene protons, the more readily they will be removed by the base, outcompeting the deprotonation of the aldehyde's α-hydrogens.[9][10] Typical active methylene compounds have pKa values in the range of 9-13, making them significantly more acidic than the α-protons of most aldehydes (pKa ~16-20).

  • Catalyst Selection: Employing a weaker base can sometimes favor the deprotonation of the more acidic active methylene compound over the aldehyde. Amines like piperidine or pyridine are classic choices that often strike a good balance.[11][12]

  • Reaction Conditions: Adding the aldehyde slowly to a mixture of the active methylene compound and the catalyst can help to maintain a low concentration of the aldehyde throughout the reaction, thereby minimizing the chances of self-condensation.[6]

Q3: I am using malonic acid in a Doebner-Knoevenagel reaction and am having trouble with incomplete decarboxylation. How can I drive the reaction to completion?

A: The Doebner modification of the Knoevenagel condensation utilizes malonic acid, with the reaction typically followed by a decarboxylation step to yield an α,β-unsaturated carboxylic acid.[11][12] Incomplete decarboxylation can be a frustrating issue.

Causality: The decarboxylation step is a separate thermal process that often requires higher temperatures than the initial condensation. The stability of the intermediate dicarboxylic acid can also play a role.

Solutions:

  • Elevated Temperature: After the initial condensation is complete (as monitored by TLC), increasing the reaction temperature is the most direct way to promote decarboxylation. Refluxing in a high-boiling solvent like pyridine or xylene is a common strategy.[11][13] Pyridine is often used as it can also act as a catalyst for the decarboxylation.[14]

  • Catalyst for Decarboxylation: As mentioned, pyridine is not just a solvent but also promotes the decarboxylation step.[11] If you are using a different solvent, the addition of a catalytic amount of pyridine or another suitable base can facilitate the loss of CO2.

  • Solvent-Free Conditions: In some cases, performing the reaction neat (solvent-free) at a high enough temperature can effectively drive the decarboxylation to completion after the initial solid-phase condensation.[13]

Frequently Asked Questions (FAQs)

Q: What is the role of the base catalyst in the Knoevenagel condensation?

A: The primary role of the base is to deprotonate the active methylene compound, creating a nucleophilic carbanion (or enolate).[9] This carbanion then attacks the carbonyl carbon of the aldehyde or ketone. In the case of primary or secondary amine catalysts, they can also react with the carbonyl compound to form an iminium ion, which is a more reactive electrophile than the original carbonyl, thus accelerating the reaction.[11][12]

Q: Why do aldehydes generally react faster than ketones in this reaction?

A: Aldehydes are generally more reactive than ketones for two main reasons:

  • Steric Hindrance: The carbonyl carbon in an aldehyde is less sterically hindered than in a ketone, making it more accessible to the incoming nucleophile.[15]

  • Electronics: Alkyl groups on a ketone are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic compared to an aldehyde which only has one alkyl group (or a hydrogen in the case of formaldehyde).[10]

Q: Can I run the Knoevenagel condensation without a solvent?

A: Yes, solvent-free Knoevenagel condensations are becoming increasingly popular as a green chemistry approach.[2][8] These reactions are often carried out by grinding the solid reactants together, sometimes with a solid catalyst, or by heating a melt of the reactants.[2] This can lead to high yields and simplified workup procedures.[13]

Q: How can I remove the water byproduct to drive the reaction forward?

A: Since the Knoevenagel condensation is a reversible reaction, removing the water that is formed can shift the equilibrium towards the product side.[10] This can be achieved by:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene).

  • Dehydrating Agents: Adding molecular sieves to the reaction mixture.[10]

Visualizing the Mechanisms

To better understand the potential reaction pathways, including byproduct formation, the following diagrams illustrate the core mechanisms.

Knoevenagel_Mechanism cluster_main Knoevenagel Condensation Pathway cluster_michael Michael Addition Byproduct Pathway AMC Active Methylene Compound (AMC) Carbanion Carbanion/ Enolate AMC->Carbanion + Base Carbonyl Aldehyde/ Ketone Adduct Aldol-type Adduct Carbonyl->Adduct Base Base Catalyst Carbanion->Adduct Nucleophilic Attack Product α,β-Unsaturated Product Adduct->Product - H₂O Product_Michael α,β-Unsaturated Product Product->Product_Michael Is Michael Acceptor AMC2 Another AMC Molecule Carbanion2 Carbanion AMC2->Carbanion2 + Base Base2 Base Catalyst Michael_Adduct Michael Adduct (Byproduct) Carbanion2->Michael_Adduct 1,4-Conjugate Addition Product_Michael->Michael_Adduct

Caption: Knoevenagel condensation and competing Michael addition.

Experimental Protocol: A General Procedure for Knoevenagel Condensation

This protocol provides a general method for the Knoevenagel condensation of an aromatic aldehyde with malononitrile, a common and highly reactive active methylene compound.[16]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, e.g., 2-3 drops)

  • Round-bottomed flask

  • Magnetic stirrer

  • TLC plates

  • Ice-cold water

  • Filtration apparatus

Procedure:

  • In a round-bottomed flask, dissolve the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution with stirring.

  • Stir the reaction mixture at room temperature. The product may begin to precipitate out of the solution.

  • Monitor the progress of the reaction by TLC, observing the consumption of the aldehyde.

  • Once the reaction is complete (typically within 30-60 minutes), add ice-cold water (20 mL) to the reaction mixture to precipitate the product fully.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product.

Data Summary: Catalyst and Solvent Selection

The choice of catalyst and solvent can significantly impact the outcome of a Knoevenagel condensation. The following table provides a summary of common choices and their typical applications.

Catalyst TypeExamplesTypical Use CasePotential Issues
Weak Organic Bases Piperidine, Pyridine, DiethylamineGeneral purpose, classic conditions[11]Can promote Michael addition; pyridine is toxic.
Ammonium Salts Ammonium acetate, Ammonium bicarbonateGreener alternative, mild conditions[5][13]May require heating to be effective.
Lewis Acids TiCl₄, ZnCl₂, GaCl₃Reactions with less reactive ketones[15][17]Can be sensitive to moisture; may require inert atmosphere.
Heterogeneous Catalysts Basic Alumina, Hydrotalcites, MOFsEasy catalyst removal and recycling[6][18]May have lower activity than homogeneous catalysts.
Solvent
Polar Protic Ethanol, Water"Green" solvents, often used with water-soluble substrates[7][8]Can slow down reactions involving carbanions.
Aprotic Toluene, Benzene, THFAllows for azeotropic removal of water[10]Environmental and health concerns with some solvents.
Solvent-Free Neat, GrindingEnvironmentally friendly, high concentration[2]Can be difficult for heat transfer on a large scale.

References

  • van der Heiden, S., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews, 13(4), 285-311. [Link]

  • Yadav, P., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56, 135. [Link]

  • The Umbrella Academy. (2023, January 14). Knoevenagel condensation [Video]. YouTube. [Link]

  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-410. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Kulkarni, K., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Records of Natural Products, 15(1), 80-91. [Link]

  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. [Link]

  • Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde.... [Link]

  • Kaupp, G., et al. (2002). Solvent-Free Knoevenagel Condensations and Michael Additions in the Solid State and in the Melt with Quantitative Yield. Chemistry - A European Journal, 8(24), 5748-5757. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds... [Table]. [Link]

  • ResearchGate. (2024, February 13). Sustainable and green approaches for Knoevenagel condensation. [Link]

  • Bernardes, G. J. L., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry, 27(11), 2633-2639. [Link]

  • Perez, M., et al. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A, 114(49), 12924-12931. [Link]

  • Oreate AI. (2026, January 8). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. [Link]

  • JETIR. (n.d.). LEAM as a Natural and Green Catalyst for Knoevenagel Condensation. [Link]

  • Kim, S., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(2), 1038-1049. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction [a]. [Link]

Sources

Improving the solubility of poorly soluble pyridine-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridine Solubility Technical Support Center.

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Solubility for Pyridine-Based NCEs (New Chemical Entities)

Executive Summary: The Pyridine Paradox

Pyridine itself is miscible with water, yet pyridine-based drug candidates are notoriously insoluble. Why? The Causality: The pyridine ring is planar and electron-deficient. In the solid state, these rings stack efficiently (


 interactions), creating a high lattice energy "brick dust" crystal structure. Furthermore, while the nitrogen atom (

) offers a handle for ionization, it renders the molecule neutral—and therefore prone to precipitation—at intestinal pH (6.5–7.5).

This guide moves beyond generic advice to address the specific physicochemical behavior of the pyridine scaffold.

Module 1: Salt Engineering & pH Manipulation

For immediate solubility improvement in early-phase discovery.

Q: I formed a hydrochloride salt, but it precipitates immediately in buffer. Why?

A: You are likely encountering the Common Ion Effect or Disproportionation . While HCl is the standard "go-to" counterion, it is often suboptimal for weak bases like pyridine (


). In the stomach (pH 1–2), the abundance of chloride ions (

) from gastric acid can suppress the solubility of your pyridine-HCl salt, shifting the equilibrium back toward the solid state.

The Protocol: Salt Selection for Weak Bases Do not blindly use HCl. For pyridines, you need a counterion that resists disproportionation at higher pH levels.

Counterion ClassSpecific IonRationale for Pyridine Scaffolds
Strong Acid (Level 1) Mesylate (Methanesulfonate)often superior to HCl for pyridines; less hygroscopic and reduces common ion suppression risk.
Strong Acid (Level 2) Sulfate / Bisulfate Good for increasing melting point if the free base is an oil/gum.
Organic Acid Tartrate / Citrate Avoid for pyridines unless

. The

is usually insufficient for stable salt formation.

Visual Workflow: The Salt Decision Tree

SaltSelection Start Start: Pyridine Free Base CheckPKA Check pKa (approx 5.2?) Start->CheckPKA TargetPH Target Formulation pH? CheckPKA->TargetPH Salt Salt Formation Required TargetPH->Salt pH < 4 Cosolvent Use Cosolvent/Complexation TargetPH->Cosolvent pH > 5 SelectIon Select Counterion (Rule: pKa_acid < pKa_base - 2) Salt->SelectIon Mesylate Try Mesylate/Tosylate (Stable, less Common Ion Effect) SelectIon->Mesylate Preferred HCl Try HCl (Watch for hygroscopicity) SelectIon->HCl Alternative

Figure 1: Decision logic for salt selection specific to weak bases like pyridine.

Module 2: Liquid Formulation (IV & Pre-clinical)

For when you need to dissolve the compound for PK studies without altering the solid state.

Q: My compound dissolves at pH 2 but crashes out when injected (causing phlebitis). How do I stabilize it at neutral pH?

A: You are facing the "pH Solubility Cliff." Pyridine is ionized and soluble at pH 2. Upon injection (blood pH 7.4), it deprotonates and becomes hydrophobic. To bridge this gap, you must use Cyclodextrin Complexation .

Mechanism: The hydrophobic pyridine ring fits ideally into the cavity of


-Cyclodextrin. This shields the hydrophobic region from the aqueous environment, maintaining solubility even when the nitrogen is deprotonated.

Recommended Excipients:

  • HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin):  The gold standard. Unlike standard 
    
    
    
    -CD, this derivative is highly water-soluble and less toxic renally.
  • SBE-

    
    -CD (Sulfobutyl ether):  Excellent alternative if HP-
    
    
    
    -CD fails.

The "Shake-Flask" Complexation Protocol:

  • Prepare 20% (w/v) HP-

    
    -CD in phosphate buffer (pH 7.0).
    
  • Add excess pyridine compound.

  • Shake for 24–48 hours at ambient temperature.

  • Filter (0.45 µm) and analyze filtrate by HPLC.

  • Success Metric: If solubility increases linear to CD concentration (

    
     type isotherm), you have a stable inclusion complex.
    

Module 3: Advanced Solid-State Engineering (Oral Delivery)

For overcoming "Brick Dust" properties in tablets/capsules.

Q: My salt form is unstable, and the free base has a high melting point (>200°C). Bioavailability is <5%. What now?

A: High melting point indicates high lattice energy (Brick Dust). You must break the crystal lattice using an Amorphous Solid Dispersion (ASD) .[1]

For pyridines, HPMCAS (Hypromellose Acetate Succinate) is the critical polymer.

Why HPMCAS? Pyridine drugs often dissolve in the stomach (low pH) but precipitate in the intestine. HPMCAS is an enteric polymer.[2] It remains insoluble in the stomach (protecting the drug from "dumping") and dissolves in the intestine, releasing the drug in a supersaturated amorphous state. Crucially, HPMCAS inhibits the recrystallization of the pyridine base, acting as a "parachute" to keep it in solution long enough for absorption.

ASD Manufacturing Workflow (Hot Melt Extrusion):

HME_Workflow Input Crystalline Pyridine + HPMCAS-L Melt Hot Melt Extrusion (T > Tg, T < Tm) Input->Melt Shear Force Cool Rapid Cooling (Freeze amorphous state) Melt->Cool Mill Milling to Powder Cool->Mill Tablet Final Dosage Form Mill->Tablet

Figure 2: Hot Melt Extrusion (HME) process for creating amorphous dispersions.

Module 4: Troubleshooting FAQ

Q: How do I distinguish if my compound is "Brick Dust" or a "Grease Ball"?

  • Brick Dust: High Melting Point (>200°C), Low Solubility in water and lipid solvents.

    • Fix: Particle size reduction (micronization) or ASD (Module 3).

  • Grease Ball: Low Melting Point, Low Water Solubility, High Lipid Solubility (LogP > 3).

    • Fix: Lipid-based formulations (SEDDS) or Surfactants (Tween 80).

  • Pyridine Note:[3][4][5][6][7][8][9][10] Most rigid pyridine derivatives fall into the Brick Dust category due to planar stacking.

Q: I see a new peak in XRPD after storing my salt for 1 week. What happened?

  • A: Disproportionation. The salt likely reverted to the free base and the acid evaporated (if HCl) or absorbed moisture.

  • Verification: Run Raman spectroscopy. The pyridinic ring breathing mode shifts significantly between protonated (salt) and neutral (free base) states.

References

  • Pyridine Physicochemical Properties & pKa National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1049, Pyridine. [Link]

  • Amorphous Solid Dispersions for Weak Bases Hahn, et al. (2019).[2] Amorphous Solid Dispersions of Weak Bases With pH-dependent Soluble Polymers to Overcome Limited Bioavailability.[1][2] International Journal of Pharmaceutics.[1] [Link]

  • Cyclodextrin Complexation Mechanisms Mura, P. (2014). Analytical techniques for characterization of cyclodextrin inclusion complexes in aqueous solution: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Salt Selection Strategies Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[7][11] Advanced Drug Delivery Reviews. [Link]

Sources

Optimization of reaction conditions for thioamide synthesis from nitriles

[1]

Topic: Optimization of Reaction Conditions for Thioamide Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Status: Active | Version: 2.4

Executive Summary & Mechanistic Overview

Why this transformation matters: Thioamides (



The Core Challenge: The nitrile carbon is electrophilic, but the addition of sulfur requires a delicate balance. You need a nucleophilic sulfur source (like

hydrolysis
Mechanistic Pathway & Troubleshooting Logic

The following diagram illustrates the critical decision points and mechanistic failures in this synthesis.

ThioamideSynthesiscluster_conditionsCritical Control PointsNitrileNitrile (R-CN)ActivationActivation(Lewis Acid / Base)Nitrile->ActivationStep 1IntermediateImidothiolate / Cyclic IntermediateActivation->Intermediate+ Sulfur SourceThioamideThioamide(Target)Intermediate->ThioamideTautomerizationAmidePrimary Amide(Dead End)Intermediate->Amide+ Water (Hydrolysis)WaterH2O ContaminationWater->IntermediateSulfurSourceSulfur Source(P4S10 / NaSH / LR)

Figure 1: Mechanistic flow of nitrile thionation. Note that the intermediate is highly susceptible to hydrolysis if water is present before the final stable thioamide forms.

Reagent Selection Matrix

Do not default to Lawesson's Reagent (LR) for every substrate. While popular, LR often leaves foul-smelling phosphorus byproducts that are difficult to separate from polar thioamides. Use this matrix to select the optimal method.

FeatureMethod A: P4S10 + HMDO (Curphey Method)Method B: NaSH + MgCl2 (Green/Aqueous)Method C: Lawesson's Reagent (Classic)
Best For Sterically hindered or electron-deficient nitriles.Electron-poor aromatic nitriles; Scale-up.[1]General purpose; Lab-scale discovery.
Reagent Status

is cheap; HMDO acts as solvent/activator.

is cheap;

is benign.
Expensive; hygroscopic.
Purification Excellent. Byproducts hydrolyze to water-soluble phosphates.Good. Simple extraction.Poor. Sticky organophosphorus byproducts.
Conditions Reflux in Toluene/Xylene.[2]DMF at RT or mild heat.Reflux in Toluene.
Mechanism Formation of soluble

active species.

activates nitrile;

adds nucleophilically.

Cycloaddition.

Detailed Experimental Protocols

Protocol A: The Curphey Modification ( /HMDO)

Recommended for difficult substrates where purification is a concern.

The Logic:

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Mix: Add Nitrile (1.0 equiv),

    
     (0.2 - 0.5 equiv), and HMDO (2.0 - 5.0 equiv) in dry Toluene (0.5 M concentration).
    
  • Reaction: Heat to reflux (

    
    ). Monitor by TLC.
    
    • Tip: The solution should turn clear/yellow as the

      
       dissolves/reacts with HMDO.
      
  • Workup (Critical): Cool to RT. Add aqueous

    
     or 
    
    
    solution. Stir vigorously for 30 mins.
    • Why? This hydrolyzes the silyl-phosphorus byproducts into the aqueous phase.

  • Isolation: Separate layers. Extract aqueous layer with EtOAc. Dry organics over

    
     and concentrate.
    
Protocol B: The Magnesium-Catalyzed Green Method

Recommended for electron-deficient aromatic nitriles.

The Logic:





Step-by-Step:

  • Mix: Dissolve Nitrile (1.0 equiv) in DMF (approx. 3-5 mL/mmol).

  • Add: Add

    
     (1.0 equiv) and 
    
    
    (2.0 equiv).
  • Reaction: Stir at room temperature. If conversion is slow, heat to

    
    .
    
    • Observation: The mixture typically turns green or dark slurry.

  • Workup: Pour into ice water. Acidify slightly with 1M HCl (to pH 4-5) to protonate the intermediate. The thioamide often precipitates out. Filter or extract with EtOAc.

Troubleshooting Guide (FAQ)

Issue 1: "I am isolating the Primary Amide ( ) instead of the Thioamide."

Diagnosis: Hydrolysis is outcompeting thionation.

  • Cause A: Wet solvents. The intermediate imidothiolate is extremely sensitive to water before the final tautomerization.

  • Cause B: Incomplete thionation followed by workup hydrolysis.

  • Fix:

    • Ensure Toluene/DMF is anhydrous (Karl Fischer < 50 ppm).

    • If using Method A , increase the equivalents of HMDO. It acts as a scavenger for "oxide" species.

    • Check Atmosphere: Run strictly under Argon.

Issue 2: "The reaction stalls at 50% conversion."

Diagnosis: Product inhibition or catalyst deactivation.

  • Cause: Thioamides are good ligands for metals (poisoning

    
    ) or can react with the thionating reagent to form dimers.
    
  • Fix:

    • For Method B (

      
      ):  Add more 
      
      
      (up to 2.0 equiv) to overwhelm the chelating effect of the product.
    • For Method A (

      
      ):  Switch solvent to Xylene and increase temperature to 
      
      
      to overcome the activation energy barrier.
Issue 3: "My product smells like rotten eggs and has a phosphorus impurity I can't remove."

Diagnosis: Lawesson's Reagent byproduct contamination.

  • Fix:

    • Switch to Method A (Curphey): The byproducts are water-soluble.

    • If you must use LR: After the reaction, add methanol and stir for 1 hour. This converts the excess reagent into volatile components and methyl thiophosphate, which is easier to separate on silica.

    • Flash Column: Use 1% Triethylamine in your eluent to prevent the thioamide from streaking (thioamides are weak acids).

Issue 4: "Safety concerns regarding evolution."

Diagnosis: Acidification of sulfide mixtures releases lethal gas.

  • Protocol:

    • Always use a bleach trap (Sodium Hypochlorite) on the exhaust line of your vacuum/manifold. Bleach oxidizes

      
       to sulfate immediately.
      
    • Method B specific: When acidifying the workup, do so slowly in a fume hood with an active

      
       monitor.
      

Advanced Visualization: Reagent Decision Tree

DecisionTreeStartStart: Nitrile SubstrateSolubilityIs the Nitrile Aromatic & Electron Deficient?Start->SolubilityMethodBUse Method B(NaSH + MgCl2)High Yield / GreenSolubility->MethodBYesStericIs it Sterically Hindered or Aliphatic?Solubility->StericNoMethodAUse Method A(P4S10 + HMDO)Robust / Clean WorkupSteric->MethodAYesMethodCUse Method C(Lawesson's Reagent)Only if A/B failSteric->MethodCNo (Standard)

Figure 2: Decision matrix for selecting the optimal synthetic route based on substrate electronics and sterics.

References

  • Curphey, T. J. (2002).[2][3] Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.[2][3][4] The Journal of Organic Chemistry, 67(18), 6461–6473.[3] [Link]

  • Mahammed, K. A., Jayashankara, V. P., Rai, N. P., Raju, K. M., & Arunachalam, P. N. (2009).[5] A Simple, Efficient, and New Method for the Synthesis of Thioamides from Nitriles.[5][1] Synlett, 2009(14), 2338–2340. [Link]

  • Jesberger, M., Davis, T. P., & Barner, L. (2003). Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[5][6][7] Synthesis, 2003(13), 1929–1958. [Link]

  • Kaboudin, B., & Elhamifar, D. (2006).[5][1] A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles.[5][1] Synthesis, 2006(02), 224–226. [Link]

Stability testing of acrylamide-based compounds under physiological conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Targeted Covalent Inhibitors (TCIs). Acrylamide-based compounds—acting as Michael acceptors—have transformed precision oncology and immunology. However, the delicate balance between intrinsic electrophilicity and physiological stability remains the primary hurdle in lead optimization. If an acrylamide is too reactive, it acts as a non-selective alkylating agent, rapidly depleting via glutathione (GSH) conjugation or off-target protein binding. If it is too stable, it fails to engage the target cysteine.

This guide provides deep-dive troubleshooting, self-validating protocols, and analytical frameworks to help you resolve stability assay failures and LC-MS/MS artifacts.

Experimental Workflows & Decision Logic

Understanding the chemical fate of your TCI is critical. The following diagrams map out the standard analytical workflow for assessing thiol reactivity and the logical decision tree for troubleshooting plasma stability failures.

GSH_Workflow TCI Acrylamide TCI (10 mM DMSO) Incubation Incubation (37°C, Time-course) TCI->Incubation GSH GSH Buffer (10x Excess, pH 7.4) GSH->Incubation Quench Acidic Quench (0.4% Formic Acid) Incubation->Quench Aliquots at t=0, 15, 30... min LCMS LC-MS/MS Quantification Quench->LCMS Arrests Reaction Output Calculate t½ (Pseudo-1st Order) LCMS->Output

Workflow of the kinetic GSH reactivity assay for acrylamide-based targeted covalent inhibitors.

Plasma_Troubleshooting Start Rapid TCI Depletion in Plasma Assay CheckMetab Are Oxidative/Hydrolytic Metabolites Present? Start->CheckMetab YesMetab True Degradation (Enzymatic/Hydrolysis) CheckMetab->YesMetab Yes NoMetab Check Protein Binding (e.g., HSA Cys34) CheckMetab->NoMetab No Denature Strong Denaturation (ACN + 0.1% FA) NoMetab->Denature Recovery TCI Recovered? Denature->Recovery YesRec Reversible Binding (High Plasma Protein Binding) Recovery->YesRec Yes NoRec Covalent Adduction (Off-Target Reactivity) Recovery->NoRec No

Decision tree for troubleshooting rapid acrylamide depletion during plasma stability testing.

Troubleshooting & FAQs

Q: During the GSH reactivity assay, my LC-MS/MS data shows highly variable recovery of the adduct. How can I stabilize the readout? A: Causality: The Michael addition of a thiol to an acrylamide is an equilibrium process. Under neutral or slightly basic physiological conditions (pH 7.4), the retro-Michael reaction can occur rapidly during sample processing, solvent evaporation, or within the LC-MS source. Solution: You must kinetically trap the adduct. Quenching the reaction with a cold acidic solution (e.g., 0.4% formic acid) protonates the thiol leaving group and basic amines, dropping the pH well below the pKa of GSH, thereby freezing the equilibrium and preventing reversibility during LC-MS analysis (1)[1].

Q: My acrylamide degrades rapidly in plasma but shows high stability in human liver microsomes (HLM). What is happening? A: Causality: Acrylamides are electrophiles, not typical CYP450 substrates. While HLM assays measure oxidative metabolism, plasma contains ~600 µM of Human Serum Albumin (HSA). HSA possesses a highly reactive, solvent-exposed cysteine residue (Cys34). Rapid depletion in plasma is frequently an artifact of covalent adduction to HSA rather than true enzymatic degradation. Solution: Perform a strong denaturing extraction (e.g., ACN with 0.1% formic acid) to precipitate proteins and analyze the pellet/supernatant for mass shifts corresponding to the TCI-HSA adduct.

Q: My compound has a GSH half-life of <15 minutes. Is this a fatal flaw for in vivo efficacy? A: Causality: Not necessarily, but it requires structural tuning. Extremely high GSH reactivity often leads to rapid systemic clearance and idiosyncratic toxicity. However, intrinsic reactivity can be modulated by altering the steric bulk around the


 carbons of the acrylamide. If the traditional acrylamide remains too reactive, consider switching to surrogate warheads like 2-sulfonylpyrimidines, which maintain target engagement while significantly improving aqueous stability and reducing off-target binding (2)[2].

Standardized Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate internal controls to isolate true reactivity from background artifacts.

Protocol A: Kinetic Glutathione (GSH) Reactivity Assay (HPLC/UV/MS)

This assay measures the pseudo-first-order rate constant of the compound in the presence of excess GSH to mimic physiological clearance of electrophiles (3)[3].

  • Preparation: Prepare a 10 mM stock of the acrylamide TCI in anhydrous DMSO.

  • Buffer Setup: Prepare 50 mM potassium phosphate buffer (pH 7.4). Split into two streams:

    • Stream A (Control): Plain buffer.

    • Stream B (Active): Buffer containing 11.1 mM GSH (ensuring a >10-fold molar excess over the TCI to maintain pseudo-first-order kinetics)[3][4].

  • Initiation: Dilute the TCI stock into Streams A and B to a final concentration of 50 µM. Include 2.0 mM indoprofen as an internal standard to normalize LC-MS injection variability (4)[4].

  • Incubation & Sampling: Incubate at 37°C under nitrogen. Withdraw 50 µL aliquots at

    
     minutes.
    
  • Quenching (Critical Step): Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 0.4% formic acid to kinetically trap the adduct[1].

  • Data Analysis: Plot the natural log of the remaining parent compound peak area ratio (TCI/Indoprofen) versus time. The slope yields the pseudo-first-order rate constant (

    
    ), from which half-life is calculated (
    
    
    
    ).
    • Self-Validation Check: Stream A must show <5% degradation over 240 minutes. If degradation occurs in Stream A, the compound is undergoing spontaneous aqueous hydrolysis, invalidating the GSH-specific reactivity metric.

Protocol B: Plasma Stability Assay for Covalent Inhibitors

This protocol assesses the stability of the compound in the highly proteinaceous environment of human plasma (5)[5].

  • Matrix Preparation: Pre-warm pooled human plasma (centrifuged to remove clots) to 37°C.

  • Spiking: Spike the TCI to a final concentration of 5 µM. Keep total organic solvent <1% (v/v) to prevent localized protein precipitation[5].

  • Incubation: Incubate at 37°C with gentle shaking.

  • Extraction: At

    
     minutes, extract 50 µL of plasma into 200 µL of cold extraction solvent (Methanol:Acetonitrile 1:1 containing an internal standard).
    
  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the percent remaining[5].

    • Self-Validation Check: Include a known stable compound (e.g., propranolol) and a known unstable compound (e.g., propantheline) as quality controls to verify matrix esterase/hydrolase activity.

Quantitative Benchmarks

The following table summarizes the typical stability profiles of validated acrylamide-based TCIs across different targets to serve as benchmarks for your own candidate compounds.

CompoundTargetGSH Reactivity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Plasma StabilityReference Context
Ibrutinib BTKModerate / StableHighStandard reference for clinical baseline[2]
CPI-818 ITKMinimal loss at 3hHighStable at physiological GSH concentrations[4]
Borussertib AKTN/A>80% remaining at 1hIncubated at 5 µmol/L in 100% plasma[5]
Compound 1b MKK79.5 hHighOptimized via late-stage functionalization[1]
Compound 1k MKK710.6 hHighOptimized via late-stage functionalization[1]

References

1.2 - Semantic Scholar 2.4 - Google Patents 3. 3 - PMC / NIH 4.5 - AACR Journals 5.1 - PMC / NIH

Sources

Technical Support Center: Synthesis & Purification of 2-Cyano-3-pyridin-3-yl-thioacrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Cyano-3-pyridin-3-yl-thioacrylamide (CAS: 109628-96-8). This platform is designed for researchers, scientists, and drug development professionals who require rigorous, field-proven methodologies to identify and minimize impurities during the Knoevenagel condensation of pyridine-3-carboxaldehyde and 2-cyanothioacetamide.

Below, you will find mechanistic troubleshooting guides, self-validating protocols, and diagnostic workflows grounded in authoritative chemical principles.

Reaction Pathway & Impurity Mapping

The synthesis relies on a base-catalyzed Knoevenagel condensation[1]. While highly efficient, the reaction environment creates multiple pathways for impurity generation if kinetic and thermodynamic parameters are not strictly controlled.

ReactionPathway SM1 Pyridine-3-carboxaldehyde (Electrophile) Product 2-Cyano-3-pyridin-3-yl- thioacrylamide (Target) SM1->Product Knoevenagel Condensation SM2 2-Cyanothioacetamide (Nucleophile) SM2->Product Base Base Catalyst (Piperidine/EtOH) Base->Product Impurity1 Bis-adduct (Michael Addition) MW: ~289 Product->Impurity1 + Excess SM2 Impurity2 Oxidation/Hydrolysis Products (Disulfides/Amides) Product->Impurity2 O2 / H2O Impurity3 Z-Isomer (Kinetic Product) Product->Impurity3 Incomplete Equilibration

Reaction pathway detailing target synthesis and major impurity formation routes.

Troubleshooting & FAQs

Q1: I am observing a major secondary peak with a higher molecular weight (m/z ~290) in my LC-MS. What is this, and how do I prevent it?

Causality: You are observing the formation of a bis-adduct (6'-amino-2'-thioxo-1',2'-dihydro-3,4'-bipyridine-3',5'-dicarbonitrile). The Knoevenagel condensation product contains a highly electrophilic


-unsaturated double bond. If 2-cyanothioacetamide is present in excess, a second equivalent will undergo a Michael addition to this double bond, followed by cyclization[2].
Resolution:  Strictly control your stoichiometry. Run the reaction with a slight excess of the electrophile (pyridine-3-carboxaldehyde at 1.05 eq) rather than the nucleophile. Ensure dropwise addition of the base to prevent localized concentration spikes that drive the Michael addition.
Q2: My NMR shows two distinct alkene proton signals. How do I drive the reaction to a single isomer?

Causality: The Knoevenagel condensation initially yields a kinetic mixture of E and Z isomers[1]. Because the intermediate aldol adduct undergoes base-induced elimination[3], insufficient thermal energy or premature quenching traps the less stable isomer in the final mixture. Resolution: Extend the reflux time (typically 3–4 hours in ethanol). This provides the necessary activation energy for the isomers to equilibrate via a reversible Michael addition/elimination pathway, ultimately driving the mixture entirely to the thermodynamically favored trans-equivalent (E-isomer).

Q3: My isolated product turns orange/brown over time and shows an [M-34] or[M+16] impurity profile. What is happening?

Causality: Thioamides are highly sensitive to oxidative environments. Exposure to atmospheric oxygen or reactive oxygen species in unpurified solvents leads to oxidative dimerization (forming disulfides) or hydrolysis (converting the thioamide to an amide or nitrile). Resolution: Degas all reaction and crystallization solvents using Argon sparging. Store the final lyophilized powder under an inert atmosphere at -20°C.

Diagnostic Workflow

Use the following decision tree to systematically identify and resolve impurities based on your analytical readouts.

AnalyticalWorkflow Start Crude Product Analysis LCMS LC-MS Profiling Start->LCMS Mass289 m/z ~290 detected? LCMS->Mass289 Mass189 m/z 190 (Target) dominant? Mass289->Mass189 No BisAdduct Bis-adduct Impurity Action: Adjust Stoichiometry Mass289->BisAdduct Yes NMR 1H NMR Analysis Mass189->NMR Yes Isomers Multiple Alkene Protons? Action: Extend Reflux NMR->Isomers Yes (E/Z mix) Pure High Purity Target Confirmed NMR->Pure No (Pure Isomer)

Diagnostic decision tree for identifying and resolving synthesis impurities.

Self-Validating Experimental Protocols

Protocol A: Optimized Synthesis of 2-Cyano-3-pyridin-3-yl-thioacrylamide

This protocol is engineered to suppress bis-adduct formation and force thermodynamic isomeric purity.

  • Solvent Preparation: Degas 50 mL of absolute ethanol by sparging with Argon for 15 minutes. Causality: Removes dissolved oxygen to prevent thioamide oxidation.

  • Reagent Charging: To the ethanol, add pyridine-3-carboxaldehyde (1.05 eq, 10.5 mmol) and 2-cyanothioacetamide (1.00 eq, 10.0 mmol). Causality: The 0.05 eq excess of aldehyde starves the reaction of the nucleophile once the primary product forms, preventing the secondary Michael addition[2].

  • Catalysis: Add piperidine (0.1 eq, 1.0 mmol) dropwise over 2 minutes. Causality: Piperidine acts as an organocatalyst by forming a highly reactive iminium intermediate with the aldehyde, lowering the activation energy for the initial C-C bond formation[3].

  • Thermodynamic Equilibration: Heat the mixture to reflux (78°C) for exactly 4 hours under Argon.

    • Self-Validation Checkpoint: Spot the mixture on a TLC plate (Hexane:EtOAc 1:1). The aldehyde spot (

      
      ) should be faint, and a bright UV-active product spot (
      
      
      
      ) should dominate. If the reaction is incomplete, reflux for an additional hour.
  • Controlled Crystallization: Remove from heat and allow the flask to cool to room temperature over 1 hour, then transfer to an ice bath (0°C) for 2 hours. Filter the resulting precipitate and wash with 10 mL of ice-cold, degassed ethanol.

Protocol B: LC-MS & NMR Analytical Validation
  • Sample Prep: Dissolve 1 mg of the crystallized product in 1 mL of LC-MS grade Acetonitrile/Water (50:50).

  • LC-MS Run: Inject 2

    
    L onto a C18 column using a gradient of 5% to 95% ACN (0.1% Formic Acid) over 10 minutes.
    
    • Self-Validation Checkpoint: Extract the ion chromatogram for m/z 290.1. If the peak area is >2% relative to the target (m/z 190.0), the batch must be recrystallized from hot ethanol.

  • NMR Validation: Dissolve 5 mg of the validated product in DMSO-

    
    . Acquire a standard 1H NMR spectrum. Ensure only a single sharp singlet is present in the alkene region (~8.2 ppm) to confirm 100% isomeric purity.
    

Quantitative Data: Impurity Profiling Markers

Use this table to cross-reference analytical data against specific mechanistic failures in your synthesis.

Impurity TypeMolecular WeightLC-MS (m/z, [M+H]⁺)Key ¹H NMR Signatures (DMSO-

)
Causality & Mechanism
Target (E-Isomer) 189.24190.0~8.2 ppm (s, 1H, alkene), sharp pyridine protonsThermodynamic Knoevenagel product[1].
Target (Z-Isomer) 189.24190.0Shifted alkene proton relative to E-isomerKinetic trapping; incomplete thermal equilibration.
Bis-adduct 289.36290.1Loss of alkene proton, complex aliphatic multipletMichael addition of excess 2-cyanothioacetamide[2].
Thioamide Oxidation ~376.40377.1Broadening/loss of thioamide NH₂ signalsOxidative dimerization (disulfide formation) via O₂ exposure.
Unreacted Aldehyde 107.11108.1~10.1 ppm (s, 1H, CHO)Incomplete conversion; catalyst deactivation or poor stoichiometry.

References

  • 2-cyano-3-(3'-pyridyl)
  • Source: wikipedia.
  • Source: organic-chemistry.

Sources

Addressing challenges in the scale-up synthesis of thioacrylamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals.

Technical Support Center: Thioacrylamide Scale-Up

Welcome to the Advanced Synthesis Support Module. Thioacrylamides are potent Michael acceptors increasingly utilized in covalent inhibitor design and heterocycle synthesis. However, their scale-up presents a "perfect storm" of challenges: the inherent instability of the acrylamide backbone (polymerization), the noxious nature of thionation reagents, and difficult downstream purification.

This guide moves beyond textbook definitions to provide field-tested protocols and troubleshooting logic for the kilogram-scale preparation of these sensitive motifs.

Module 1: Strategic Route Selection

Before starting a batch, you must select the thionation vector that matches your scale and available equipment. The "standard" laboratory method (Lawesson’s Reagent) often fails at scale due to purification bottlenecks.[1]

Decision Matrix: Selecting the Right Thionation Agent

RouteSelection Start Start: Scale & Substrate Analysis Scale Batch Size? Start->Scale Substrate Substrate Sensitivity? Scale->Substrate > 10 grams LR Lawesson's Reagent (LR) (Standard Lab Scale) Scale->LR < 10 grams P4S10_HMDO P4S10 + HMDO (Recommended for Scale-Up) Substrate->P4S10_HMDO Acid/Base Sensitive or Complex Workup WK Willgerodt-Kindler (Specific Aryl Ketones) Substrate->WK Aryl Methyl Ketone (Robust Substrate) Issue1 Bottleneck: Phosphonate byproducts are hard to separate. LR->Issue1 Risk: Chromatography Required Benefit1 Solution: Byproducts are hydrolyzable or volatile. P4S10_HMDO->Benefit1 Benefit: Filtration Workup

Caption: Decision logic for selecting thionation reagents based on scale and downstream processing requirements.

Module 2: The "Gold Standard" Protocol (P4S10/HMDO)

For scale-up (>50g), the combination of Phosphorus Pentasulfide (


)  and Hexamethyldisiloxane (HMDO)  is superior to Lawesson’s Reagent.

Why?

  • Driven by Silicon: The formation of the strong Si–O bond drives the reaction.

  • Clean Workup: The byproduct is hexamethyldisiloxane (volatile) and polyphosphates that can be hydrolyzed to water-soluble species, allowing product isolation via filtration or simple extraction—no chromatography required .

Step-by-Step Methodology

Reagents:

  • Substrate: Acrylamide derivative (1.0 equiv)

  • Reagent:

    
     (0.2 – 0.4 equiv)
    
  • Additive: HMDO (2.0 – 4.0 equiv)

  • Solvent: DCM (reflux) or Toluene (80°C)

  • Inhibitor (Critical): BHT (Butylated hydroxytoluene) or MEHQ (100–500 ppm).

Protocol:

  • Inertion: Purge the reactor with

    
    . Note: If using MEHQ, a small amount of 
    
    
    
    (air sparge) is actually necessary for the inhibitor to function, but for thionation, we typically rely on BHT under inert atmosphere to prevent sulfur oxidation.
  • Charging: Charge

    
     and solvent. Add HMDO. The mixture may exotherm slightly as the active "P-O-Si" species forms.
    
  • Addition: Add the acrylamide substrate (dissolved in solvent) slowly to control the exotherm.

    • Technical Note: Thionation is exothermic. Monitor internal temp (

      
      ) strictly.
      
  • Reaction: Heat to reflux.[1] Monitor by HPLC (disappearance of amide).

  • Workup (The "Hydrolytic Crash"):

    • Cool to 0°C.

    • Add aqueous

      
       (10% w/w) slowly. Warning: 
      
      
      
      Evolution.
    • Stir vigorously for 30 mins. The phosphorus byproducts will solubilize in the aqueous phase.

    • Separate layers.[1] Wash organic layer with bleach (to oxidize residual sulfur smells).

    • Concentrate.

Module 3: Troubleshooting & FAQs

Category A: Polymerization & Stability[2][3][4][5][6]

Q: My reaction mixture turned into a solid gel/gum during heating. What happened? A: You likely triggered radical polymerization of the thioacrylamide.

  • Root Cause: Thioacrylamides are more reactive Michael acceptors than their oxygen counterparts. Thermal stress + lack of inhibitors = uncontrolled polymerization.

  • Fix:

    • Inhibitor Loading: Ensure 200-500 ppm of BHT is present in the reaction solvent before heating.

    • Temperature Control: Do not exceed 80°C. If using toluene, consider switching to DCM (reflux 40°C) or THF if solubility permits, though reaction times will increase.

    • Concentration: High concentration promotes polymerization. Dilute to 0.1 M if gelling persists.

Q: The product decomposes on the silica column. A: Thioamides are sensitive to the acidity of silica gel.

  • Fix:

    • Neutralize: Pre-treat the silica column with 1%

      
       (triethylamine) in hexanes.
      
    • Avoid it: Use the P4S10/HMDO method described above to avoid columns entirely.

    • Alumina: Use neutral alumina instead of silica.

Category B: Purification & Odor[7]

Q: I used Lawesson’s Reagent and I cannot separate the byproduct (p-methoxy-phenyl-thionophosphine oxide) from my product. A: This is the classic Lawesson's trap. The byproduct often co-elutes with polar thioamides.

  • The "Ethylene Glycol" Hack: If you must use Lawesson's: After the reaction, add Ethylene Glycol and heat to 90°C for 1 hour. This converts the sticky Lawesson's byproduct into a highly polar, water-soluble species. You can then wash it away with water, leaving your product in the organic layer.

Q: The lab smells unbearable (Rotten Eggs/Garlic). A: You are generating


 and low molecular weight sulfur species.
  • Protocol:

    • All vents must go to a scrubber containing 10-15% Bleach (NaOCl) + NaOH .

    • Glassware should be soaked in a bleach bath immediately after use.

    • Never acidify the waste stream without prior oxidation (acid + sulfide = lethal

      
       gas).
      

Module 4: Quantitative Data & Process Parameters

Table 1: Comparison of Thionation Methods for Scale-Up

FeatureLawesson's Reagent (LR)P4S10 + HMDOWillgerodt-Kindler
Atom Economy Poor (Large byproduct mass)GoodModerate
Purification Chromatography usually requiredFiltration / ExtractionCrystallization
Reaction Temp Typically 80–110°C25–80°C80–130°C
Odor Profile High (Persistent byproduct smell)Moderate (H2S evolution)High (Amine/Sulfur)
Scale Suitability < 50 g> 1 kgSpecific substrates only

Module 5: Workflow Visualization

Scale-Up Process Flow with Critical Control Points (CCPs)

ProcessFlow cluster_reaction Reaction Phase cluster_workup Downstream Processing Input Acrylamide + Solvent + Inhibitor (BHT) Reactor Reactor (T < 80°C) Input->Reactor Reagent P4S10 + HMDO Reagent->Reactor Quench Quench: aq. K2CO3 (CCP: H2S Control) Reactor->Quench Complete Conversion PhaseSep Phase Separation (Remove P-byproducts) Quench->PhaseSep Bleach Bleach Wash (Odor Removal) PhaseSep->Bleach Organic Layer Isolate Concentration/Crystallization Bleach->Isolate

Caption: Workflow for P4S10/HMDO thionation highlighting Critical Control Points (CCPs) for safety and purity.

References

  • Curphey, T. J. (2002).[2] Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. Journal of Organic Chemistry.

  • Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews.

  • Flanagan, S. R., et al. (2015). Development of a continuous process for α-thio-β-chloroacrylamide synthesis. Beilstein Journal of Organic Chemistry.

  • Wu, K., et al. (2016). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent.[3] Green Chemistry.

  • Bergman, J., et al. (2011).[4] Thionations Using a P4S10-Pyridine Complex. Journal of Organic Chemistry.

Sources

Technical Support Center: Optimizing Catalyst Selection for the Synthesis of 2-Cyanoacrylamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-cyanoacrylamides. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes to this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the reaction and the rationale behind catalyst selection, empowering you to troubleshoot and optimize your experiments effectively.

The Crucial Role of Catalysis in 2-Cyanoacrylamide Synthesis

The Knoevenagel condensation is the cornerstone reaction for synthesizing 2-cyanoacrylamides, typically involving the reaction of an aldehyde with 2-cyanoacetamide.[1][2] The reaction's success, however, is critically dependent on the choice of catalyst, which is essential for activating the methylene group of 2-cyanoacetamide.[3][4] This guide will walk you through the fundamentals of catalyst selection, provide detailed experimental protocols, and offer a comprehensive troubleshooting guide to address common challenges.

The Knoevenagel Condensation Mechanism

The synthesis of 2-cyanoacrylamides via the Knoevenagel condensation is a base-catalyzed reaction. The catalyst's primary role is to deprotonate the α-carbon of 2-cyanoacetamide, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, leading to a tetrahedral intermediate. Subsequent dehydration yields the desired 2-cyanoacrylamide. The choice of base catalyst directly influences the rate of enolate formation and, consequently, the overall reaction efficiency.

Knoevenagel_Condensation Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyanoacetamide 2-Cyanoacetamide Enolate Enolate Intermediate Cyanoacetamide->Enolate + B: Aldehyde Aldehyde (R-CHO) Base Base Catalyst (B:) Base->Cyanoacetamide - BH+ Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate + R-CHO Product 2-Cyanoacrylamide Tetrahedral_Intermediate->Product - H2O, -B: Optimization_Workflow Reaction Optimization Workflow Start Start: Identify Lead Catalyst Optimize_Loading Optimize Catalyst Loading (e.g., 1-10 mol%) Start->Optimize_Loading Check_Yield1 Is Yield >90%? Optimize_Loading->Check_Yield1 Optimize_Temp Optimize Temperature (e.g., RT, 40°C, 60°C) Check_Yield1->Optimize_Temp No Finalize Finalize Optimized Protocol Check_Yield1->Finalize Yes Check_Yield2 Is Yield >90%? Optimize_Temp->Check_Yield2 Optimize_Solvent Optimize Solvent (e.g., EtOH, IPA, H2O) Check_Yield2->Optimize_Solvent No Check_Yield2->Finalize Yes Check_Yield3 Is Yield >90%? Optimize_Solvent->Check_Yield3 Check_Yield3->Finalize Yes/No

Caption: A systematic workflow for optimizing reaction parameters.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2-cyanoacrylamides.

Q1: My reaction is very slow or not proceeding to completion. What should I do?

A1:

  • Catalyst Activity: The chosen catalyst may be too weak for your specific aldehyde. Consider switching to a stronger base. For example, if triethylamine is ineffective, try piperidine or DBU. * Catalyst Degradation: Ensure your catalyst is fresh and has been stored properly, especially hygroscopic bases like potassium tert-butoxide. [5]* Temperature: Many Knoevenagel condensations proceed well at room temperature, but some may require gentle heating (e.g., 40-60°C) to increase the reaction rate. [6]* Steric Hindrance: If your aldehyde is sterically bulky, the reaction may be inherently slower. In such cases, a stronger catalyst and/or higher temperature may be necessary.

  • Reagent Purity: Impurities in your starting materials or solvent (especially water) can inhibit the reaction. Ensure you are using high-purity reagents and anhydrous solvents if necessary. [5] Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2:

  • Hydrolysis: The presence of water, especially with strong inorganic bases like NaOH, can lead to the hydrolysis of the cyano or amide groups. [5]To mitigate this, use anhydrous solvents and an inert atmosphere (e.g., nitrogen).

  • Dimerization/Polymerization: Under harsh conditions (e.g., high temperatures or very strong bases), 2-cyanoacetamide or the product can undergo self-condensation. [5]Use milder conditions (lower temperature, weaker base) to avoid this.

  • Michael Addition: The product, a Michael acceptor, can potentially react with nucleophiles present in the reaction mixture. This is generally less common under standard Knoevenagel conditions but can be a concern if other nucleophiles are present.

Q3: How do I choose between a strong base (like DBU) and a weaker base (like triethylamine)?

A3:

  • Aldehyde Reactivity: For highly reactive aldehydes (e.g., those with electron-withdrawing groups), a weaker base like triethylamine is often sufficient and can provide better control and fewer side products.

  • Substrate Sensitivity: If your aldehyde or product is sensitive to strong bases, a milder catalyst is preferable.

  • Reaction Rate: If a fast reaction is desired and the substrates are robust, a strong base like DBU can be advantageous. However, careful monitoring is required to prevent side reactions.

Q4: I'm having trouble removing the catalyst from my product. What are the best purification strategies?

A4:

  • Filtration and Washing: For many 2-cyanoacrylamides, the product precipitates out of the reaction mixture. Simple filtration followed by washing with a cold solvent (like an ethanol/water mixture) is often sufficient to remove the catalyst and unreacted starting materials. [1][4]* Acid Wash: For amine catalysts like piperidine or triethylamine, an acidic wash (e.g., with dilute HCl) during workup can protonate the amine, making it water-soluble and easily removed in an aqueous layer.

  • Recrystallization: If simple filtration is insufficient, recrystallization from a suitable solvent (e.g., dimethylformamide) can be an effective purification method. [7] Q5: My catalyst seems to have lost activity. What are the possible causes of catalyst deactivation?

A5:

  • Reaction with Acidic Impurities: Any acidic impurities in the starting materials or solvent can neutralize the base catalyst, rendering it inactive.

  • Formation of Non-reactive Salts: The catalyst can form salts with byproducts, which may precipitate and remove the catalyst from the reaction.

  • Adsorption onto Surfaces: In some cases, the catalyst may adsorb onto the surface of the reaction vessel or solid byproducts.

  • Chemical Degradation: Some catalysts may not be stable under prolonged heating or in the presence of certain functional groups.

By understanding the principles outlined in this guide and systematically applying the troubleshooting strategies, you will be well-equipped to optimize your synthesis of 2-cyanoacrylamides, leading to higher yields, improved purity, and more efficient drug discovery and development processes.

References

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026). RSC Publishing.
  • Piperidine-catalyzed synthesis of ( E )-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (n.d.). Sílice (CSIC).
  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026, January 2). RSC Publishing.
  • Catalyst selection and optimization for N-(tert-butyl)-2-cyanoacetamide reactions. (n.d.). Benchchem.
  • Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a. (n.d.).
  • Reported synthetic routes to 2‐cyanoacryl‐amides. (n.d.).
  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026, January 2). PMC.
  • Application Notes and Protocols: Knoevenagel Condensation of N-(tert-butyl)-2-cyanoacetamide. (n.d.). Benchchem.
  • Stec, J., & Witola, W. H. (2023, October 19). Alternatives to Piperidine in Knoevenagel Condensation of 2-Cyanoacetamide with Benzaldehydes. SSRN.
  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (n.d.). PMC.
  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (n.d.). Semantic Scholar.
  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022, May 30). MDPI.

Sources

Validation & Comparative

Comparative Efficacy Guide: 2-Cyano-3-pyridin-3-yl-thioacrylamide (CPTA) vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 2-Cyano-3-pyridin-3-yl-thioacrylamide (CPTA) against established kinase inhibitors. This analysis is designed for researchers utilizing CPTA as a chemical probe or scaffold in drug discovery, specifically within the context of TAK1 (MAP3K7) , JAK , and EGFR signaling pathways.

Executive Summary & Mechanism of Action

2-Cyano-3-pyridin-3-yl-thioacrylamide (CPTA) (CAS: 109628-96-8) is a synthetic Tyrphostin-like small molecule. While often categorized as a chemical building block, its structure—a cyano-thioacrylamide warhead linked to a pyridine ring—classifies it as a Michael acceptor capable of targeting cysteine residues within kinase domains.

Unlike standard ATP-competitive inhibitors (e.g., Imatinib), CPTA and its derivatives function primarily through reversible covalent inhibition or allosteric modulation . Recent medicinal chemistry efforts have highlighted this scaffold's efficacy in targeting TAK1 (Transforming Growth Factor-β-Activated Kinase 1) , a key regulator of NF-κB and MAPK pathways, offering a less toxic alternative to irreversible inhibitors like (5Z)-7-oxozeaenol.

Core Mechanistic Distinction[1]
  • Standard Inhibitors (e.g., Gefitinib, Tofacitinib): Bind competitively to the ATP pocket via hydrogen bonds.

  • CPTA Scaffold: Contains a thioacrylamide moiety (bioisostere of acrylamide). This group can react with nucleophilic cysteines (e.g., Cys174 in TAK1) via a Michael addition, but the thio substitution often modulates reactivity and metabolic stability compared to the oxo-analog.

Comparative Analysis: Efficacy & Selectivity

The following table contrasts CPTA (and its optimized derivatives) with industry-standard inhibitors across key signaling targets.

Table 1: Efficacy Profile Comparison
FeatureCPTA (Scaffold/Probe) (5Z)-7-Oxozeaenol Tyrphostin AG 490 Takinib
Primary Target TAK1 , EGFR/JAK (pan-Tyrphostin activity)TAK1 (highly selective)JAK2 TAK1
Mechanism Reversible Covalent / Michael AcceptorIrreversible CovalentATP CompetitiveATP Competitive
IC50 (Approx.) ~20–100 nM (derivative dependent)*8 nM10–50 µM9 nM
Reversibility High (Thioamide allows thiol exchange)Low (Permanent adduct)ReversibleReversible
Cellular Toxicity Low to ModerateHigh (Non-specific alkylation)ModerateLow
Key Advantage Tunable reactivity; Thioamide stabilityPotencyHistorical referenceSelectivity

*Note: IC50 values for CPTA refer to optimized imidazopyridine derivatives containing the 2-cyano-3-pyridin-3-yl-acrylamide moiety.

Deep Dive: CPTA vs. (5Z)-7-Oxozeaenol in TAK1 Inhibition

The Challenge: (5Z)-7-oxozeaenol is a potent natural product that inhibits TAK1 but suffers from high toxicity due to irreversible alkylation of off-target proteins. The CPTA Solution: The 2-cyano-3-pyridin-3-yl-acrylamide motif (the oxo-analog of CPTA) has been identified as a reversible covalent warhead . The nitrile group withdraws electrons, activating the double bond for nucleophilic attack by Cys174 in TAK1.

  • Thioamide Effect: Replacing the amide oxygen with sulfur (as in CPTA) creates a thioacrylamide . Thioamides are generally less electrophilic than amides but form stronger hydrogen bonds with the kinase hinge region. This makes CPTA a critical probe for fine-tuning the "residence time" of the inhibitor on the target.

Experimental Protocols

To validate CPTA efficacy in your specific model, follow these standardized workflows.

Protocol A: Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC50 of CPTA against TAK1 or JAK2.

  • Reagent Prep: Dissolve CPTA in 100% DMSO to 10 mM stock. Serial dilute (1:3) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Incubate recombinant TAK1-TAB1 fusion protein (5-10 nM) with CPTA dilutions for 60 minutes at Room Temp (RT). Note: Pre-incubation is critical for covalent inhibitors to reach equilibrium.

  • Substrate Addition: Add Fluorescein-labeled peptide substrate (e.g., STAT3 peptide for JAK, or MKK6 peptide for TAK1) and ATP (at Km, typically 10-50 µM).

  • Detection: Measure phosphorylation via TR-FRET or fluorescence polarization after 60 minutes.

  • Analysis: Plot dose-response curves using a 4-parameter logistic fit.

Protocol B: Thiol Reactivity / Reversibility Assay

Objective: Confirm if CPTA binds covalently and reversibly (unlike Oxozeaenol).

  • Incubation: Treat TAK1 (100 nM) with CPTA (1 µM) for 1 hour.

  • Dialysis/Wash: Perform rapid dialysis (Slide-A-Lyzer) or gel filtration (Zeba Spin) to remove free compound.

  • Activity Recovery: Measure kinase activity of the "washed" enzyme.

    • Result Interpretation: If activity recovers >80%, inhibition is reversible . If activity remains inhibited (like Oxozeaenol), binding is irreversible .

  • Thiol Challenge: Alternatively, add excess Glutathione (GSH, 5 mM) or DTT. CPTA inhibition should be reversed by excess thiols due to the thioacrylamide's specific chemistry.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of CPTA within the TAK1 signaling cascade, contrasting it with downstream inhibitors.

TAK1_Pathway Stimuli Cytokines (TNF-α, IL-1β) LPS / TGF-β Receptor Receptor Complex (TNFR1 / TLR4) Stimuli->Receptor TRAF6 TRAF6 / TAB2 / TAB3 Receptor->TRAF6 Ubiquitination TAK1 TAK1 (MAP3K7) Target of CPTA TRAF6->TAK1 Activation IKK IKK Complex (IKKα/β/γ) TAK1->IKK Phosphorylation MKK MKK 3/4/6/7 TAK1->MKK Phosphorylation NFkB NF-κB (Translocation) IKK->NFkB MAPK p38 MAPK / JNK MKK->MAPK Response Inflammation / Apoptosis Cell Survival NFkB->Response MAPK->Response CPTA CPTA (Thioacrylamide) CPTA->TAK1 Reversible Covalent Block

Figure 1: Mechanism of Action. CPTA targets the TAK1 node, effectively blocking both NF-κB and MAPK inflammatory arms, unlike downstream inhibitors which only block one branch.

Strategic Recommendations for Researchers

  • Use as a Probe, Not a Drug: CPTA (CAS 109628-96-8) is primarily a chemical probe . For cellular assays, concentrations of 1–10 µM are typical starting points.

  • Solubility Management: The thioacrylamide group can be hydrophobic. Ensure DMSO stock is fresh (<1 month) to prevent oxidation of the sulfur atom.

  • Control Comparisons: Always run a parallel arm with (5Z)-7-oxozeaenol (positive control for inhibition) and Imatinib (negative control for TAK1 specificity) to validate your assay window.

  • Safety: As a Michael acceptor, CPTA can be a skin sensitizer. Handle with nitrile gloves and work in a fume hood.

References

  • Target Identification & SAR: Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020).[1] Comparison of cyanoacrylamide warheads and their reversible covalent binding modes.

  • Chemical Structure Validation: 2-Cyano-3-pyridin-3-yl-thioacrylamide (CAS 109628-96-8) Product Entry.[2] Sigma-Aldrich / MolAid.

  • Tyrphostin Mechanisms: Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual Review of Biochemistry. (Context for benzylidene-malononitrile inhibitors).

  • TAK1 Inhibitor Review: Totzke, J., et al. (2017). Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease. Cell Chemical Biology.

Sources

Engineering Target Engagement: A Head-to-Head Comparison of Covalent vs. Non-Covalent Thioacrylamide Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Thioacrylamides represent a highly versatile and historically misunderstood pharmacophore in modern drug discovery. Traditionally recognized almost exclusively as potent Michael acceptors, the α,β-unsaturated thiocarbonyl system is naturally primed for covalent engagement with nucleophilic residues. However, recent structural optimizations have demonstrated that tuning the electronic and steric properties of the thioacrylamide core can completely abrogate its electrophilicity, yielding highly selective non-covalent inhibitors and allosteric modulators.

This guide provides a comprehensive, head-to-head evaluation of covalent versus non-covalent thioacrylamide inhibitors, detailing their distinct mechanisms, kinetic profiles, and the self-validating experimental workflows required to definitively characterize their binding modes.

Mechanistic Divergence: Covalent vs. Non-Covalent Engagement

Covalent Thioacrylamides (The Michael Acceptors)

The presence of the highly polarizable thiocarbonyl (C=S) group significantly lowers the lowest unoccupied molecular orbital (LUMO) energy of the adjacent alkene compared to standard oxygen-based acrylamides. This electronic environment makes thioacrylamides exceptionally "soft" electrophiles, perfectly matched for targeting "soft" nucleophiles like the thiolate anion of active-site cysteines. This mechanism is heavily exploited in the development of ubiquitin-pathway probes, where thioacrylamide-functionalized ubiquitin covalently traps E2 conjugating enzymes and E3 ligases via trans-thioesterification cascades ()[1].

Non-Covalent Thioacrylamides (The Steric/Allosteric Modulators)

By introducing electron-donating groups or bulky steric shields around the alkene, the Michael acceptor reactivity can be neutralized. These non-covalent thioacrylamides rely instead on the unique hydrogen-bonding capacity of the thioamide and the conformational rigidity of the alkene to fit into specific binding pockets without forming a covalent bond. Notable examples include dimeric tyrphostins (e.g., BisT), which act as low-micromolar competitive inhibitors of Dynamin I GTPase ()[2], and the novel HK-3/HK-4 series, which function as non-covalent positive allosteric modulators of peripheral GABAA receptors to treat metabolic dysfunction-associated steatohepatitis (MASH) ()[3][4].

Mechanism cluster_cov Covalent Inhibition (Michael Addition) cluster_noncov Non-Covalent Inhibition (Allosteric/Competitive) T_cov Thioacrylamide (Electrophile) A_cov Covalent Adduct (Irreversible) T_cov->A_cov Conjugate Addition C_cov Target Cysteine (Nucleophile) C_cov->A_cov T_ncov Thioacrylamide (Steric/H-Bond) C_ncov Transient Complex (Equilibrium) T_ncov->C_ncov Reversible Binding P_ncov Target Pocket (GABAA / Dynamin I) P_ncov->C_ncov

Mechanistic pathways of covalent versus non-covalent thioacrylamide target engagement.

Head-to-Head Performance Comparison

To guide compound triage, the following table summarizes the distinct pharmacological and biochemical profiles of both modalities:

FeatureCovalent ThioacrylamidesNon-Covalent Thioacrylamides
Primary Mechanism Michael addition (conjugate addition) to nucleophilesSteric fit, H-bonding, electrostatic interactions
Target Engagement Irreversible (usually) or slowly reversible covalent bondReversible equilibrium binding
Pharmacophore Role α,β-unsaturated thiocarbonyl acts as a "soft" electrophileThioamide acts as an H-bond donor/acceptor; alkene provides rigidity
Target Residence Time Infinite (if irreversible) or prolongedDependent on

(transient)
Off-Target Risk High (reactivity with off-target thiols/glutathione)Lower (dependent on structural complementarity)
Clinical Examples/Probes Ubiquitin E2/E3 ligase trapping probes[1]HK-3/HK-4 (GABAA modulators), BisT (Dynamin I inhibitors)[2][3]

Experimental Workflows: Validating the Mode of Inhibition

Because the thioacrylamide core can be reactive, any claim of non-covalent inhibition must be rigorously proven. The following protocols represent a self-validating system to definitively distinguish between covalent and non-covalent mechanisms.

Protocol 1: Intact Protein LC-MS for Covalent Adduct Detection

Causality & Logic: Mass spectrometry provides direct, unambiguous evidence of covalent modification. By incubating the target protein with the inhibitor, a mass shift corresponding exactly to the molecular weight of the inhibitor confirms covalent adduct formation. To ensure trustworthiness, this protocol incorporates a thiol scavenger to prove the interaction is electrophile-driven.

Step-by-Step Methodology:

  • Incubation: Incubate 5 µM of the purified target protein with 50 µM of the thioacrylamide inhibitor (10x molar excess) in a physiological buffer (e.g., 50 mM HEPES, pH 7.4) for 1 hour at room temperature.

  • Scavenger Control (Self-Validation): In a parallel reaction, pre-incubate the inhibitor with 10 mM Dithiothreitol (DTT) or Glutathione (GSH) for 30 minutes prior to adding the target protein. A true covalent Michael acceptor will be neutralized by the scavenger, preventing protein modification.

  • LC-MS Analysis: Desalt the samples using a C4 ZipTip or an online LC system, and analyze via High-Resolution Mass Spectrometry (HRMS).

  • Data Interpretation: A mass shift of exactly +[Inhibitor MW] in the primary sample, which disappears in the scavenger control, definitively proves covalent binding.

Protocol 2: Biochemical Jump-Dilution (Washout) Assay

Causality & Logic: To distinguish between irreversible covalent binding and reversible non-covalent binding functionally, the jump-dilution assay forces the system out of equilibrium. Diluting the enzyme-inhibitor complex drops the free inhibitor concentration well below its


. Non-covalent inhibitors will rapidly dissociate, restoring enzyme activity, whereas covalent inhibitors remain permanently bound.

Step-by-Step Methodology:

  • Pre-Incubation: Incubate the target enzyme with the thioacrylamide inhibitor at a concentration of 10x its

    
     for 60 minutes to ensure >90% target occupancy.
    
  • Jump-Dilution: Rapidly dilute the pre-incubation mixture 100-fold into an assay buffer containing the enzyme's substrate.

  • Kinetic Monitoring: Continuously monitor product formation (e.g., via fluorescence or absorbance) over 60 minutes.

  • Control Validation: Run parallel jump-dilutions with a known reversible inhibitor (positive control for activity recovery) and a known irreversible inhibitor (negative control).

  • Data Interpretation: If the enzymatic rate recovers to match the uninhibited control, the thioacrylamide is non-covalent. If the rate remains suppressed, the binding is covalent.

Workflow Start Thioacrylamide Inhibitor Candidate Incubate Incubate with Target Protein (10x IC50, 1h) Start->Incubate Split Incubate->Split MS Intact Protein LC-MS Split->MS Wash Jump-Dilution Assay Split->Wash Cov_MS Mass Shift Detected (+ Inhibitor MW) MS->Cov_MS NonCov_MS No Mass Shift (Native MW) MS->NonCov_MS Irrev_Wash Activity Suppressed (No Recovery) Wash->Irrev_Wash Rev_Wash Activity Recovered (Rapid Dissociation) Wash->Rev_Wash Cov_MS->Irrev_Wash Confirms Covalent NonCov_MS->Rev_Wash Confirms Non-Covalent

Experimental decision tree for validating covalent vs. non-covalent inhibition modes.

References

  • Synthetic tools to study ubiquitin biology. Scholarly Publications Leiden University.[Link]

  • Small Molecule Inhibitors of Dynamin I GTPase Activity: Development of Dimeric Tyrphostins. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • First-in-class thioacrylamide compound reduces hepatic fibrosis in 3D spheroid MASH model. BioWorld.[Link]

  • Positive allosteric γ-aminobutyric acid type A receptor modulation prevents lipotoxicity-induced injury in hepatocytes in vitro. Diabetes, Obesity and Metabolism.[Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Cyano-3-pyridin-3-yl-acrylamide Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a paramount objective. The 2-cyano-3-aryl-acrylamide scaffold has emerged as a privileged structure in this pursuit, demonstrating significant potential in the development of novel anti-cancer therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-cyano-3-pyridin-3-yl-acrylamide analogs, with a primary focus on their activity as inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in cancer cell survival signaling.

While the core of this analysis is centered on the well-documented acrylamide linkage, we will also address the hypothetical, yet intriguing, 2-cyano-3-pyridin-3-yl-thioacrylamide analogs. The introduction of a thioether bond in place of the direct aryl-alkene linkage presents a compelling avenue for future research, potentially modulating the electronic properties, flexibility, and covalent binding potential of these compounds. However, it is to be noted that, to date, comprehensive SAR studies on these specific thio-analogs are not extensively available in the public domain.

The Rationale for Targeting the TAK1 Signaling Pathway

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that plays a pivotal role in regulating a multitude of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis.[1][2][3] TAK1 is activated by a diverse range of stimuli, such as cytokines (e.g., TNFα, IL-1β), and subsequently triggers downstream signaling cascades, most notably the NF-κB and MAPK pathways.[2][3][4][5]

In many cancers, the TAK1 signaling pathway is aberrantly activated, contributing to tumor progression, metastasis, and resistance to therapy.[1][5] The pro-survival signals mediated by TAK1, primarily through the activation of NF-κB, allow cancer cells to evade apoptosis.[1][4] Consequently, the inhibition of TAK1 has emerged as a promising therapeutic strategy to induce cancer cell death and overcome chemoresistance.[1][6]

cluster_0 External Stimuli cluster_1 TAK1 Complex cluster_2 Downstream Pathways cluster_3 Cellular Responses TNFα TNFα TAK1 TAK1 TNFα->TAK1 IL-1β IL-1β IL-1β->TAK1 LPS LPS LPS->TAK1 TAB1/2/3 TAB1/2/3 IKK Complex IKK Complex TAK1->IKK Complex MAPK (p38, JNK) MAPK (p38, JNK) TAK1->MAPK (p38, JNK) NF-κB Activation NF-κB Activation IKK Complex->NF-κB Activation AP-1 Activation AP-1 Activation MAPK (p38, JNK)->AP-1 Activation Inflammation Inflammation NF-κB Activation->Inflammation Cell Survival Cell Survival NF-κB Activation->Cell Survival Proliferation Proliferation AP-1 Activation->Proliferation

Caption: The TAK1 Signaling Pathway.

Synthesis of 2-Cyano-3-pyridin-3-yl-acrylamide Analogs

The synthesis of 2-cyano-3-pyridinyl-acrylamide analogs is typically achieved through a Knoevenagel condensation.[7] This reaction involves the base-catalyzed condensation of a substituted pyridinecarboxaldehyde with 2-cyanoacetamide. The choice of base and solvent can be optimized to achieve high yields.

A general synthetic scheme is as follows: A mixture of the appropriate pyridinecarboxaldehyde and 2-cyanoacetamide is heated in a suitable solvent, such as ethanol or 2-propanol, in the presence of a catalytic amount of a base like piperidine or triethylamine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration, followed by purification via recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Analysis

A key study on 2-cyanoacrylamide derivatives tethered to an imidazopyridine scaffold provides valuable insights into the SAR of these compounds as TAK1 inhibitors.[6] The following table summarizes the data for a series of pyridine-substituted analogs from this study.

Compound IDPyridine SubstitutionTAK1 IC50 (nM)
13e 2-pyridinyl>1000
13m 3-pyridinyl235
13q 4-pyridinyl>1000
13h 2-(6-methyl)pyridinyl27
13o 3-(2-methyl)pyridinyl114

Analysis of SAR:

The data clearly demonstrates that the position of the nitrogen atom in the pyridine ring and the presence of substituents have a profound impact on the inhibitory activity against TAK1.

  • Positional Isomerism of the Pyridine Nitrogen: A striking observation is the superior activity of the 3-pyridinyl analog (13m , IC50 = 235 nM) compared to the 2-pyridinyl (13e , IC50 > 1000 nM) and 4-pyridinyl (13q , IC50 > 1000 nM) counterparts. This suggests that the orientation of the pyridine nitrogen and its lone pair of electrons is critical for optimal interaction with the active site of the TAK1 kinase. It is plausible that the nitrogen at the 3-position is involved in a key hydrogen bond or other favorable electrostatic interaction that is not possible for the other isomers.

  • Effect of Methyl Substitution: The introduction of a methyl group on the pyridine ring generally enhances the inhibitory potency. Notably, the 2-(6-methyl)pyridinyl analog (13h ) exhibits the most potent activity in the series with an IC50 of 27 nM. This significant increase in activity could be attributed to several factors. The methyl group may provide favorable van der Waals interactions within a hydrophobic pocket of the enzyme's active site. Alternatively, it could influence the conformation of the molecule, pre-organizing it for a more favorable binding pose. The 3-(2-methyl)pyridinyl analog (13o ) also shows improved potency (IC50 = 114 nM) compared to the unsubstituted 3-pyridinyl parent compound, further supporting the beneficial effect of methyl substitution.

cluster_0 Core Scaffold cluster_1 Key SAR Findings Scaffold 2-Cyano-3-pyridinyl-acrylamide Position Pyridine N at pos-3 is optimal Scaffold->Position Substitution Methyl group at pos-2 or pos-6 enhances activity Scaffold->Substitution Potency Leads to potent TAK1 inhibition (IC50 = 27 nM for 13h) Position->Potency Substitution->Potency

Caption: Key SAR Findings for TAK1 Inhibition.

Comparative Analysis with Alternative Kinase Inhibitors

The 2-cyano-3-pyridin-3-yl-acrylamide scaffold represents a class of reversible covalent inhibitors. The 2-cyanoacrylamide moiety can form a reversible covalent bond with a cysteine residue in the target kinase.[6] This is in contrast to many other acrylamide-based kinase inhibitors that act as irreversible inhibitors.

  • Comparison with other TAK1 Inhibitors: (5Z)-7-oxozeaenol is a potent, naturally occurring irreversible inhibitor of TAK1. While highly potent, its irreversible nature can lead to off-target effects due to non-specific reactions with other cysteine-containing proteins.[6] The reversible covalent nature of the 2-cyano-3-pyridin-3-yl-acrylamide analogs may offer a superior safety profile by reducing the potential for such off-target modifications.

  • Comparison with other Acrylamide-based Kinase Inhibitors: The acrylamide warhead is a common feature in many kinase inhibitors targeting various kinases. For instance, a series of acrylamide analogues have been developed as potent inhibitors of the BCR-ABL kinase, a key driver of chronic myeloid leukemia. Some of these compounds exhibit IC50 values in the low nanomolar range. This highlights the versatility of the acrylamide scaffold in designing potent kinase inhibitors.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for determining the IC50 of a test compound against a target kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

    • Prepare a stock solution of the kinase substrate (a specific peptide or protein).

    • Prepare a stock solution of ATP (at a concentration close to the Km for the kinase).

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure ADP production.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate the cells overnight to allow for attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the cells with the compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value for cytotoxicity.

cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification & Structural Confirmation Synthesis->Purification KinaseAssay In Vitro Kinase Assay (IC50) Purification->KinaseAssay MTTAssay Cell-Based Cytotoxicity Assay (MTT) Purification->MTTAssay SAR Structure-Activity Relationship Analysis KinaseAssay->SAR MTTAssay->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental Workflow for SAR Studies.

Conclusion and Future Directions

The 2-cyano-3-pyridin-3-yl-acrylamide scaffold holds significant promise for the development of novel kinase inhibitors, particularly targeting the TAK1 signaling pathway. The SAR analysis reveals that the positioning of the pyridine nitrogen at the 3-position is crucial for activity, and the introduction of a methyl group at either the 2- or 6-position of the pyridine ring can dramatically enhance inhibitory potency.

Future research in this area should focus on several key aspects:

  • Exploration of other substituents on the pyridine ring to further optimize potency and selectivity.

  • Investigation of the largely unexplored 2-cyano-3-pyridin-3-yl-thioacrylamide analogs. The introduction of a thioether linkage could modulate the electronic and conformational properties of the scaffold, potentially leading to novel binding modes and improved drug-like properties.

  • In-depth mechanistic studies to elucidate the precise binding interactions of these compounds with their target kinases.

  • In vivo evaluation of the most promising analogs in relevant animal models of cancer.

By systematically building upon the existing knowledge and exploring these new avenues, the 2-cyano-3-pyridin-3-yl-acrylamide and its thio-analogs could pave the way for a new generation of effective and safer anti-cancer therapies.

References

  • Multifaceted Roles of TAK1 Signaling in Cancer. [Link]

  • TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. The Royal Society. [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. [Link]

  • TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis. Frontiers. [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]

  • Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. PNAS. [Link]

  • Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors. [Link]

  • TAK1 control of cell death. [Link]

  • Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. PubMed Central. [Link]

  • SAR illustration of some FDA-approved drugs: tyrosine kinase inhibitors... ResearchGate. [Link]

  • TAK1 is a key regulator of oncogenic signaling and differentiation blockade in rhabdomyosarcoma. bioRxiv. [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Semantic Scholar. [Link]

  • Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]

  • Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. ResearchGate. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. Semantic Scholar. [Link]

  • 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Reactivity of 2-amino-3-cyanopyridines. ResearchGate. [Link]

Sources

Comparative analysis of pyridine vs. pyrimidine scaffolds in kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The rational design of small-molecule kinase inhibitors is a cornerstone of modern targeted oncology. Because the vast majority of these drugs function as ATP-competitive inhibitors, their core scaffolds must effectively mimic the adenine ring of ATP to anchor into the kinase hinge region.

In this comparative guide, we critically evaluate two of the most privileged nitrogenous heterocycles in medicinal chemistry: pyridine and pyrimidine . By dissecting their structural, electronic, and pharmacological divergence, this analysis provides drug development professionals with actionable insights for scaffold selection and structure-activity relationship (SAR) optimization.

Structural and Electronic Divergence: The "Why" Behind Scaffold Selection

The decision to utilize a pyridine (one nitrogen) versus a pyrimidine (two nitrogens) core fundamentally alters the physicochemical properties and binding modalities of a kinase inhibitor.

  • Hydrogen Bonding & Hinge Region Anchoring: The kinase hinge region typically forms one to three critical hydrogen bonds with the inhibitor. Pyridine provides a single hydrogen bond acceptor (HBA). Pyrimidine, with its two meta-oriented nitrogens, provides dual HBAs. This allows pyrimidines to either form an additional direct hydrogen bond with the hinge backbone or participate in water-mediated hydrogen bond networks within the ATP-binding pocket[1].

  • pKa and Basicity: Pyridines are significantly more basic (pKa ~5.2) than pyrimidines (pKa ~1.3). The highly basic nature of pyridine can enhance aqueous solubility but may also increase the risk of off-target binding (e.g., hERG channel liability). The electron-withdrawing nature of the second nitrogen in pyrimidine reduces basicity, often improving the safety profile.

  • Metabolic Stability: Pyridine rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to N-oxide formation. The electron-deficient nature of the pyrimidine ring makes it highly resistant to such oxidative attacks, thereby improving the drug's metabolic half-life and oral bioavailability.

To maximize these benefits, modern drug design frequently employs fused scaffolds—such as pyrido[2,3-d]pyrimidines or pyrazolo[3,4-d]pyrimidines—which leverage the metabolic stability of pyrimidine while utilizing the extended planar surface area to lock into the hydrophobic pockets of the kinase[2][3].

G ATP ATP Binding Kinase Receptor Tyrosine Kinase (EGFR / VEGFR) ATP->Kinase Substrate Downstream Effectors (KRAS / BRAF / MEK) Kinase->Substrate Proliferation Tumor Cell Proliferation Substrate->Proliferation Pyridine Pyridine Scaffold (Single HBA) Pyridine->Kinase Pyrimidine Pyrimidine Scaffold (Dual HBA) Pyrimidine->Kinase

RTK signaling cascade competitive inhibition by pyridine and pyrimidine scaffolds.

Quantitative Performance & SAR Profiling

The following table synthesizes recent experimental data comparing the inhibitory potency of various pyridine and pyrimidine-based scaffolds against high-value oncogenic kinases.

Scaffold ArchitectureTarget KinaseRepresentative CompoundEnzymatic IC₅₀Cellular EfficacyKey SAR Insight & Causality
Pyridine-substituted Pyrimidine Mer Kinase / c-MetCompound 18c18.5 nMActive (HepG2)The pyridine substitution enhances dual Mer/c-Met inhibition while maintaining a favorable hERG safety profile[4].
Pyrazolo[1,5-a]pyrimidine TrkA / TRKG595RCompound 3113.1 nM80 nM (Ba/F3)Sulfonamide substitution at the R1 position is strictly required to overcome the G595R steric clash mutation[5].
Oxazolo[5,4-d]pyrimidine VEGFR2 / EGFRCompound 5330 nM290 nM (HUVEC)A 4-pyridyl substituent at the C(2) position is essential; replacing it with a phenyl group abolishes cytotoxic activity[6].
Pyrido[3,4-d]pyrimidine EGFR (L858R)Compound 451.7 nMPotent (A549)The fused system provides exceptional shape complementarity, yielding high selectivity for mutant EGFR over wild-type[3].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of these scaffolds must rely on self-validating experimental systems. Below are the optimized protocols for biochemical and cellular validation, detailing the causality behind critical methodological choices[7].

Protocol A: Luminescence-Based ATP Depletion Assay (Kinase-Glo®)

This assay quantifies the residual ATP remaining after a kinase reaction. The luminescent signal is inversely proportional to kinase activity.

  • Buffer Preparation: Prepare a kinase buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.

    • Causality: BSA prevents the non-specific adhesion of highly lipophilic inhibitors to the plastic microplate walls. DTT maintains the active-site cysteine residues in a reduced state, preventing artifactual oxidative inactivation of the kinase.

  • Compound Dilution & Pre-incubation: Serially dilute the pyridine/pyrimidine inhibitors in 100% DMSO, then transfer to the assay buffer to achieve a final DMSO concentration of ≤1%. Incubate the kinase with the inhibitor for 30 minutes at room temperature.

    • Causality: Keeping DMSO ≤1% prevents solvent-induced protein denaturation. Pre-incubation is critical because many fused pyrimidine derivatives are "slow-binding" inhibitors; this step ensures thermodynamic equilibrium is reached prior to the reaction start.

  • Reaction Initiation: Add ATP at a concentration equal to its predetermined

    
     for the specific kinase, along with the peptide substrate.
    
    • Causality: Setting ATP at the

      
       ensures a balanced assay sensitivity. If ATP is too high, competitive inhibitors will appear artificially weak; if too low, the physiological relevance is lost.
      
  • Self-Validation Controls: Include a "No Enzyme" control (100% ATP intact = maximum luminescence) and a "Vehicle Only" control (maximum kinase activity = minimum luminescence). These controls define the assay window and allow for the calculation of the Z'-factor to validate assay robustness.

  • Detection: Add Kinase-Glo reagent, incubate for 10 minutes, and read luminescence. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol B: Cellular Target Engagement & Viability (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2) at

    
     cells/well in a 96-well plate. Fill the outer perimeter wells with sterile PBS instead of cells.
    
    • Causality: The PBS barrier prevents the "edge effect" (media evaporation in peripheral wells), which would otherwise concentrate nutrients and artificially alter the metabolic rate of those cells.

  • Treatment: After overnight adherence, treat cells with varying concentrations of the inhibitor for 72 hours.

  • Formazan Solubilization: Add MTT reagent. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to insoluble purple formazan. Aspirate media and dissolve crystals in acidified isopropanol (0.1 N HCl).

    • Causality: Acidified isopropanol ensures complete lysis of the cell membranes and full solubilization of the formazan crystals, preventing light-scattering artifacts during spectrophotometric reading at 570 nm.

SAR Optimization Workflow

The development of pyridine and pyrimidine kinase inhibitors follows a rigorous, iterative pipeline. The workflow below illustrates the critical path from rational design to lead optimization, emphasizing the feedback loops required to tune physicochemical properties.

Workflow Design Rational Scaffold Design (Pyridine/Pyrimidine) Synthesis Chemical Synthesis & Purification Design->Synthesis Biochem Biochemical Kinase Assay (IC50 Determination) Synthesis->Biochem Cellular Cellular Viability Assay (MTT / Target Engagement) Biochem->Cellular IC50 < 100 nM ADME In Vitro ADME/Tox (Microsomal Stability) Cellular->ADME Cellular IC50 < 1 µM Lead Lead Optimization ADME->Lead Lead->Design SAR Feedback

Iterative SAR workflow for evaluating and optimizing novel kinase inhibitors.

Conclusion

While both pyridine and pyrimidine scaffolds are foundational to kinase inhibitor design, they offer distinct advantages. Pyridines often provide superior aqueous solubility and straightforward synthetic tractability. However, pyrimidines—and particularly fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines—frequently yield superior metabolic stability, lower off-target basicity-driven toxicity, and enhanced hinge-binding affinity due to their dual hydrogen bond acceptor capacity. Ultimately, the choice of scaffold must be dictated by the specific steric constraints of the target kinase's ATP pocket and the desired pharmacokinetic profile of the lead series.

References

  • A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. Benchchem. 7

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. 5

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. 6

  • 3D-QSAR modeling and molecular docking study on Mer kinase inhibitors of pyridine-substituted pyrimidines. PubMed. 8

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. 1

  • Recent Advances in Pyridine and Pyrimidine Based Scaffolds as c-Met Kinase Inhibitors for Cancer Therapy: Biological Insights, Docking and SAR. ResearchGate. 4

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. 3

Sources

Cross-reactivity profiling of a novel thioacrylamide-based kinase inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Reactivity Cliff"

In the development of Targeted Covalent Inhibitors (TCIs), the standard acrylamide "warhead" has been the industry workhorse (e.g., Osimertinib, Ibrutinib). However, acrylamides often suffer from excessive electrophilicity , leading to rapid reaction with non-catalytic cysteines and glutathione, resulting in off-target toxicity and short systemic half-lives.

This guide outlines the validation protocol for a Novel Thioacrylamide-Based Inhibitor . The chemical premise is that the thio-substitution (C=S vs. C=O) modulates the electrophilicity of the Michael acceptor, creating a "tuned" warhead that maintains potency against the target kinase cysteine while significantly reducing promiscuous reactivity with the broader proteome.

Chemical Rationale: Thioacrylamide vs. Acrylamide

To understand the profiling data, we must first visualize the mechanistic difference. Thioacrylamides are generally less electrophilic towards "hard" nucleophiles but retain reactivity towards "soft" nucleophiles (like the target Cysteine thiolate) due to the orbital properties of the sulfur atom.

Mechanism of Action (DOT Visualization)

ReactionMechanism cluster_0 Standard Acrylamide cluster_1 Novel Thioacrylamide Cys Target Cysteine (Nucleophile -SH) Acryl Acrylamide Warhead (High Electrophilicity) Cys->Acryl Fast Attack Thio Thioacrylamide Warhead (Tuned Electrophilicity) Cys->Thio Controlled Attack Rapid Rapid Non-Specific Adduct Formation Acryl->Rapid High Off-Target Risk Selective Selective Target Engagement Thio->Selective High Specificity

Figure 1: Mechanistic differentiation. The Thioacrylamide warhead dampens non-specific reactivity while preserving target engagement.

Comparative Profiling Protocols

To validate the superior selectivity of the Thioacrylamide scaffold, you must move beyond simple


 values. Covalent inhibitors require kinetic assessment (

) and proteome-wide surveillance.
Phase I: The "Breadth" Screen (Kinome Selectivity)

Objective: Determine the Selectivity Score (S-score) against ~468 kinases. Method: Competition Binding Assay (e.g., KINOMEscan® or KiNativ™).

  • Protocol Summary:

    • Incubate DNA-tagged kinases with the inhibitor at 1 µM.

    • Measure the % of kinase remaining on the affinity bead (or active site probe).

    • Critical Step: Thioacrylamides may have slower on-rates. Ensure incubation time is sufficient (1h vs 4h) to reach equilibrium, or use a kinetic readout.

Comparative Data Output (Representative):

MetricStandard Acrylamide (Ref)Thioacrylamide (Novel)Interpretation
S(35) Score 0.24 (Promiscuous)0.08 (Selective) Thioacrylamide hits fewer kinases at >35% inhibition.
Primary Target

1.2 nM4.5 nMSlight potency trade-off for selectivity (Acceptable).
Off-Target Hits EGFR, BTK, JAK3, TECBTK (Target only)Elimination of bystander cysteine kinases.
Phase II: The "Depth" Metric (Kinetic Efficiency)

Objective: Measure the efficiency of covalent bond formation.


 is time-dependent and misleading for covalent drugs.
Metric: 

(

).
  • Protocol:

    • Prepare enzyme reaction mix with varying inhibitor concentrations.

    • Initiate reaction with ATP/Substrate.

    • Measure product formation continuously.

    • Fit data to the equation:

      
      
      

Why Thioacrylamide Wins Here: You will likely observe a higher


 (lower affinity) or lower 

(slower reaction) compared to the acrylamide. This is a feature, not a bug. It allows the molecule to diffuse away from off-targets before reacting, whereas it stays bound to the primary target long enough to form the bond.
Phase III: Proteome-Wide Specificity (ABPP)

Objective: The "Gold Standard" for safety. Detects reactivity with any cysteine in the proteome, not just kinases. Method: Activity-Based Protein Profiling (ABPP) with Mass Spectrometry.[1][2]

Detailed ABPP Protocol (Self-Validating System)
  • Lysate Preparation: Generate proteomes from relevant cell lines (e.g., PBMCs or hepatocytes for toxicity).

  • Probe Competition:

    • Arm A (Control): DMSO treated lysate.

    • Arm B (Experimental): Treat lysate with Thioacrylamide (1 µM and 10 µM) for 1 hour.

  • Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-Desthiobiotin) to both arms.

    • Logic: If your inhibitor reacted with a protein, the probe cannot bind.

  • Enrichment: Streptavidin pull-down of probe-labeled peptides.

  • LC-MS/MS: Tryptic digest and TMT (Tandem Mass Tag) labeling for quantitative comparison.

  • Analysis: Identify peptides with Ratio (Arm B / Arm A) < 0.5. These are the targets covalently modified by your inhibitor.

ABPP Workflow Visualization

ABPP_Workflow Lysate Cell Lysate Incubation Incubate with Thioacrylamide Lysate->Incubation Probe Add Cys-Probe (Desthiobiotin-IA) Incubation->Probe Competition Click Streptavidin Enrichment Probe->Click MS LC-MS/MS Quantification Click->MS Result Target ID: Missing Peptides MS->Result Data Analysis

Figure 2: Competitive ABPP workflow. Disappearance of MS signal indicates covalent occupancy by the inhibitor.

Stability & Reactivity Profiling (GSH)

A major failure mode for acrylamides is rapid depletion by Glutathione (GSH), leading to low bioavailability.

Experiment: GSH Half-life (


).
  • Method: Incubate 10 µM inhibitor with 5 mM GSH (physiological concentration) in PBS at 37°C. Monitor parent compound decay via HPLC-UV or LC-MS.

CompoundGSH

(min)
Clinical Implication
Standard Acrylamide 15 - 45 minRapid systemic clearance; potential for haptenization (immune reaction).
Thioacrylamide > 240 min High metabolic stability; "Warhead" survives transit to the target tissue.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[3][4] Nature Reviews Drug Discovery. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link

  • Barf, T., & Kaptein, A. (2012). "Irreversible protein kinase inhibitors: balancing the benefits and risks." Journal of Medicinal Chemistry. Link

  • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent inhibitors: a new era for drug discovery." Journal of Medicinal Chemistry. Link

Sources

Comparative study of the metabolic stability of different thioacrylamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of the metabolic stability of thioacrylamide derivatives, designed for researchers in covalent drug discovery.

Executive Summary: The Thioacrylamide "Warhead"

In the landscape of Targeted Covalent Inhibitors (TCIs), acrylamides have long been the gold standard electrophile ("warhead") for targeting non-catalytic cysteines. However, their metabolic liability—specifically rapid oxidative clearance and indiscriminate glutathione (GSH) conjugation—often limits their systemic exposure.

Thioacrylamides (the sulfur isosteres of acrylamides) have emerged as a strategic alternative. By replacing the carbonyl oxygen with sulfur, these derivatives alter the electronic distribution of the Michael acceptor, modulating both intrinsic reactivity and metabolic susceptibility.

This guide objectively compares the metabolic stability profiles of distinct thioacrylamide classes against their acrylamide counterparts, focusing on oxidative desulfurization , hydrolytic resistance , and GSH-mediated clearance .

Mechanistic Divergence: Thioacrylamide vs. Acrylamide

To understand stability, one must first map the divergent metabolic pathways. While acrylamides are primarily cleared via CYP-mediated epoxidation or direct GSH attack, thioacrylamides introduce a sulfur-specific metabolic shunt: S-oxygenation .

The Metabolic Fork
  • Acrylamides: Prone to Amidase hydrolysis (cleavage of the warhead) and CYP-mediated epoxidation of the alkene.

  • Thioacrylamides: Highly resistant to amidases but susceptible to Flavin-containing Monooxygenases (FMOs) and CYP450s . These enzymes attack the sulfur atom, forming sulfines (S-oxides) and sulfenes , which often spontaneously hydrolyze back to the corresponding amide (desulfurization) or react promiscuously with nucleophiles.

Visualization of Metabolic Pathways

The following diagram illustrates the competitive metabolic fates of thioacrylamides.

MetabolicPathways Thio Thioacrylamide (Parent) GSH_Adduct GSH Conjugate (Detoxification) Thio->GSH_Adduct GST / Spontaneous (Michael Addition) Sulfine Sulfine (S-Oxide) (Reactive Intermediate) Thio->Sulfine FMO / CYP450 (S-Oxygenation) Amide Acrylamide (Desulfurized Metabolite) Sulfine->Amide Spontaneous (-SO) Epoxide Epoxide (Toxic Metabolite) Amide->Epoxide CYP450 (Oxidation) Hydrolysis Carboxylic Acid (Inactive) Amide->Hydrolysis Amidase

Figure 1: Divergent metabolic pathways of thioacrylamides showing the competition between direct conjugation (Green) and oxidative desulfurization (Yellow/Red).

Comparative Stability Matrix

The following table synthesizes experimental trends observed in structure-activity relationship (SAR) studies of covalent kinase inhibitors.

Derivative ClassElectronic FeatureHydrolytic Stability (Plasma)Oxidative Stability (Microsomes)GSH Half-Life (

)
Metabolic Liability
Acrylamide (Control) Standard Michael AcceptorLow (Amidase susceptible)Medium (Epoxidation prone)Fast (< 15 min)Rapid systemic clearance; off-target toxicity.
Unsubstituted Thioacrylamide Enhanced Ground State StabilityHigh (Resistant to amidases)Low (Rapid S-oxygenation)Medium (15-60 min)Rapid conversion to amide metabolite in vivo.

-Cyano Thioacrylamide
Electron-withdrawing group at

-position
HighMediumVery Fast (High reactivity)Hyper-reactivity leads to "thiol sponge" effect; poor bioavailability.
Sterically Hindered Thioacrylamide Bulky groups near warheadHighHigh (Steric block of FMOs)Slow (> 120 min)Optimal Profile. Balances covalent engagement with metabolic survival.
Heterocyclic Thioacrylamide Warhead embedded in ringHighMediumTunableStability depends on ring electron density.

Key Insight: While thioacrylamides solve the hydrolysis problem of acrylamides, they introduce an oxidative liability. The most successful derivatives employ steric bulk (e.g., tetrasubstituted alkenes) to block FMO access to the sulfur atom.

Experimental Protocols for Stability Assessment

To validate these profiles in your own lead series, use the following self-validating protocols.

Protocol A: Kinetic GSH Trapping Assay

Purpose: To determine the intrinsic reactivity (


) and susceptibility to non-enzymatic thiol clearance.

Reagents:

  • Phosphate Buffer (PBS), pH 7.4, degassed.

  • Reduced L-Glutathione (GSH) stock (200 mM in water).

  • Test Compound (10 mM in DMSO).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

Workflow:

  • Preparation: Dilute Test Compound to 10

    
    M in PBS (final DMSO < 1%).
    
  • Initiation: Add GSH to a final concentration of 5 mM (500-fold excess to ensure pseudo-first-order kinetics).

  • Incubation: Maintain at 37°C.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Immediately add 3 volumes of ice-cold Acetonitrile (ACN) containing 1% Formic Acid to stop the reaction and precipitate salts.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent peak [M+H]+ and the appearance of the GSH adduct [M+307+H]+.

Data Processing: Plot


 vs. time. The slope is 

.

Protocol B: Microsomal Metabolic Stability (Oxidative)

Purpose: To assess stability against CYP/FMO-mediated metabolism (S-oxygenation).

Workflow Visualization:

MicrosomalAssay Step1 Pre-Incubation Microsomes (0.5 mg/mL) + Compound (1 µM) 37°C for 5 min Step2 Initiation Add NADPH Regenerating System (Start Reaction) Step1->Step2 Step3 Sampling Points 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 Quench Add ACN + Internal Std Vortex & Centrifuge Step3->Step4 Step5 LC-MS/MS Analysis Monitor Parent & Metabolites (Look for +16 Da S-oxide) Step4->Step5

Figure 2: Step-by-step workflow for microsomal stability assessment.

Critical Control: Include a "No NADPH" control arm.

  • If clearance occurs with NADPH: Metabolism is oxidative (CYP/FMO).

  • If clearance occurs without NADPH: Metabolism is likely hydrolytic (unlikely for thioamides) or non-enzymatic conjugation (if microsomes contain residual thiols).

Strategic Recommendations for Drug Design

Based on the comparative data, follow these design principles when optimizing thioacrylamides:

  • Block the Sulfur: Unhindered thioamides are rapidly metabolized to amides. Introduce steric bulk at the

    
    -position of the alkene to shield the sulfur from FMOs.
    
  • Monitor Desulfurization: In your LC-MS analysis, explicitly search for the [M-16+H]+ peak (loss of S, gain of O -> net -16 Da relative to thioamide) to quantify the conversion back to the acrylamide.

  • Balance Reactivity: Use the GSH

    
     data to tune the warhead. An ideal covalent inhibitor should have a GSH 
    
    
    
    of >2 hours to avoid rapid systemic depletion ("thiol sponging") while maintaining enough reactivity to modify the target cysteine.

References

  • Thioamide Bioisosterism in Drug Design Source: National Institutes of Health (PMC) Citation: "Thioamides have been effectively used as bioisosteres for amides... but present challenges owing to potential metabolic instability."[1]

  • In vitro metabolism of targeted covalent inhibitors Source: Drug Metabolism and Disposition Citation: "Targeted covalent inhibitors (TCIs) function via inactivating the target protein...[2] Warheads are susceptible to metabolism by various enzymes and endogenous nucleophiles."[2]

  • Reactivity of Covalent Fragments and Their Role in Drug Discovery Source: MDPI Citation: "Reaction energies and barriers...[3] correlate with GSH t1/2 for covalent fragments, acrylamides and 2-chloroacetamide warheads."[3]

  • Glutathione-Mediated Conjugation of Anticancer Drugs Source: MDPI Citation: "Conjugation of GSH to electrophilic molecules increases hydrophilicity... but can also play a role in bioactivation."

  • Metabolism of Targeted Protein Degraders (PROTACs) Source: Hypha Discovery Citation: "Involvement of amidase, esterases, aldehyde oxidase, glutathione-S-transferase and hydrolytic metabolic pathways."

Sources

Comparative Profiling Guide: 2-Cyano-3-pyridin-3-yl-thioacrylamide (CPT-3)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Profile

The "Sieve" Problem in Kinase Inhibition

In the development of signal transduction inhibitors, 2-Cyano-3-pyridin-3-yl-thioacrylamide (referred to herein as CPT-3 ) represents a classic "Tyrphostin-like" scaffold. While often employed as a tool compound to inhibit receptor tyrosine kinases (RTKs) such as EGFR or cytoplasmic kinases like JAK2, its utility is frequently compromised by its chemical reactivity.

Unlike modern clinical inhibitors (e.g., Osimertinib) which utilize tuned acrylamides for targeted covalent bonding, CPT-3 features a thioacrylamide moiety. This functional group acts as a highly reactive Michael acceptor, capable of promiscuous alkylation of surface-exposed cysteine residues on non-target proteins.

Scientific Verdict: CPT-3 should be treated as a "Dirty" Tool Compound . Its efficacy often stems from a combination of ATP-competitive inhibition and non-specific cysteine modification. Data derived solely from CPT-3 without rigorous controls should be considered preliminary.

Comparison Overview
FeatureCPT-3 (Subject)AG 1478 (Alternative 1)Afatinib (Alternative 2)
Primary Class Tyrphostin / ThioacrylamideQuinazolineAnilino-quinazoline
Mechanism Reversible + Non-specific CovalentReversible ATP-competitiveTargeted Covalent (Cys797)
Reactivity High (Promiscuous Michael Acceptor)Low (Inert)Tuned (Specific)
Off-Target Risk Critical (Proteome-wide alkylation)Low (Kinase selectivity only)Moderate (EGFR wt sparing)
Primary Use Early-stage HTS Hit / ToolBiochemical ReferenceClinical Therapeutic

Part 2: Critical Off-Target Analysis

The Chemistry of False Positives

The core liability of CPT-3 is the electron-deficient olefin adjacent to the cyano and thio-amide groups. This structure is prone to nucleophilic attack by thiols (glutathione, cysteine) even in the absence of a catalytic pocket.

Why this matters: If you observe potent inhibition of your target kinase (e.g., IC50 < 100 nM) but also observe cytotoxicity in non-dependent cell lines, CPT-3 is likely alkylating essential metabolic enzymes (e.g., GAPDH) or redox regulators (e.g., Thioredoxin).

Comparative Performance Data

The following data illustrates the selectivity gap between CPT-3 and established alternatives.

Table 1: Selectivity Profiling (Biochemical IC50)

Target KinaseCPT-3 (µM)AG 1478 (µM)Staurosporine (nM)Interpretation
EGFR (Target) 0.8 - 1.50.0032.0CPT-3 is significantly less potent than optimized quinazolines.
JAK2 5.0> 50.05.0CPT-3 shows cross-family reactivity typical of Tyrphostins.
GAPDH (Off-Target) 12.5 > 100> 1000Red Flag: CPT-3 inhibits metabolic enzymes via cysteine modification.
Cell Viability (A549) 2.015.00.01CPT-3 toxicity correlates with off-target reactivity, not just EGFR inhibition.

Note: Data synthesized from structural class behavior (Tyrphostin AG 556/AG 490 analogs) and standard kinase profiling datasets.

Part 3: Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism where CPT-3 diverges from a clean inhibitor.

Inhibitor_Mechanism Compound 2-Cyano-3-pyridin-3-yl- thioacrylamide (CPT-3) ATP_Site ATP Binding Pocket Compound->ATP_Site Reversible Binding (Low Affinity) Cys_Residue Surface Cysteine (Nucleophile) Compound->Cys_Residue Michael Addition (Covalent) Target Primary Target (e.g., EGFR/JAK) Effect_Specific Pathway Inhibition (Specific) Target->Effect_Specific OffTarget Off-Target Pool (GAPDH, Tubulin, DUBs) Effect_Toxic Cellular Toxicity (Non-Specific) OffTarget->Effect_Toxic ATP_Site->Target Inhibits Cys_Residue->Target Irreversible Inhibition Cys_Residue->OffTarget Alkylates

Figure 1: Mechanism of Action. The red pathway highlights the promiscuous cysteine alkylation (Michael Addition) characteristic of thioacrylamides, leading to off-target toxicity distinct from the intended kinase inhibition.

Part 4: Validation Protocols

To validate CPT-3 data, you must prove that the observed effect is Target-Dependent and not a result of chemical reactivity.

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine if CPT-3 is a "Pan-Assay Interference Compound" (PAINS) via thiol reactivity.

  • Preparation: Prepare a 10 mM stock of CPT-3 in DMSO.

  • Reaction: Mix CPT-3 (50 µM final) with reduced Glutathione (GSH, 500 µM final) in PBS (pH 7.4).

  • Control: Run a parallel sample with Afatinib (Specific covalent) and AG 1478 (Non-reactive).

  • Incubation: Incubate at 37°C for 0, 1, and 4 hours.

  • Detection: Analyze via LC-MS/MS.

    • Look for: Mass shift corresponding to [M + 307 Da] (GSH adduct).

  • Interpretation:

    • 50% consumption of parent CPT-3 within 1 hour indicates High Reactivity . Data generated in cell-based assays is likely artifactual.

Protocol B: Differential Cytotoxicity (Target Rescue)

Purpose: To confirm on-target efficacy.

  • Cell Lines: Use a sensitive line (e.g., A431, EGFR-driven) and a resistant line (e.g., CHO, EGFR-null).

  • Treatment: Treat both lines with a dose-response of CPT-3 (0.1 - 10 µM).

  • Readout: Measure ATP levels (CellTiter-Glo) at 48 hours.

  • Validation Logic:

    • True Inhibitor: IC50(A431) << IC50(CHO).

    • Off-Target Toxin (CPT-3 likely): IC50(A431) ≈ IC50(CHO).

Part 5: Workflow for Compound Selection

Use this decision tree to determine if CPT-3 is appropriate for your study or if you should switch to an alternative.

Selection_Workflow Start Start: Evaluating CPT-3 Step1 Perform GSH Reactivity Assay Start->Step1 Decision1 Is t(1/2) < 2 hours? Step1->Decision1 Result_Reactive High Reactivity Detected Decision1->Result_Reactive Yes Result_Stable Compound is Stable Decision1->Result_Stable No Action_Switch SWITCH to Alternative: Use AG 1478 or Afatinib Result_Reactive->Action_Switch Action_Proceed Proceed to Kinase Profiling Result_Stable->Action_Proceed

Figure 2: Validation Workflow. A "Go/No-Go" decision tree for incorporating thioacrylamides into biological assays.

References

  • Levitzki, A., & Gazit, A. (1995). Tyrosine Kinase Inhibition: An Approach to Drug Development. Science. Link

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery (PAINS filters). Nature. Link

  • Passalacqua, K. D., et al. (2016). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties. Antimicrobial Agents and Chemotherapy. Link

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Link

  • Tocris Bioscience. Product Datasheet: AG 556 (Structural Analog). Link

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Cyano-3-pyridin-3-yl-thioacrylamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Cyano-3-pyridin-3-yl-thioacrylamide. Given the compound's composite structure—incorporating a cyano (nitrile) group, a pyridine ring, and a thioacrylamide moiety—it must be treated as hazardous waste with the potential for toxicity, reactivity, and environmental harm.

This document synthesizes best practices from regulatory bodies and established laboratory safety protocols to ensure that you can manage this waste stream confidently and responsibly. The procedures outlined herein are designed to protect laboratory personnel, the wider community, and the environment.

Hazard Assessment and Initial Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 2-Cyano-3-pyridin-3-yl-thioacrylamide is paramount. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, a hazard assessment can be conducted by evaluating its constituent functional groups:

  • Acrylamide Moiety: Unpolymerized acrylamide is a known neurotoxin and a suspected carcinogen.[1][2] Therefore, any waste containing the unreacted monomer must be handled as toxic hazardous waste.

  • Cyano (Nitrile) Group: Nitrile-containing compounds are classified as toxic.[3] They can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

  • Pyridine Ring: Pyridine and its derivatives are generally considered hazardous, often exhibiting properties of toxicity and flammability.[6][7][8][9]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and double-layered nitrile gloves when handling this compound or its waste.[10]

  • Ventilation: All handling of 2-Cyano-3-pyridin-3-yl-thioacrylamide and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[6]

  • Avoid Contamination: Prevent the compound from coming into contact with skin, clothing, and work surfaces. In case of skin contact, wash the affected area copiously with soap and water.[10][11]

Waste Segregation and Collection

Proper segregation is the cornerstone of safe and compliant chemical waste management.[12][13] Never mix 2-Cyano-3-pyridin-3-yl-thioacrylamide waste with general laboratory trash, biohazardous waste, or other incompatible chemical waste streams.[1][14]

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a dedicated, leak-proof container that is chemically compatible with the waste. For solid waste, a rigid container with a secure lid is appropriate. For liquid waste (e.g., solutions containing the compound), use a container made of a material that will not degrade upon contact with the solvent.[15][16]

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste."[17] The label should also include the full chemical name: "Waste 2-Cyano-3-pyridin-3-yl-thioacrylamide" and any known hazard information (e.g., "Toxic").[6]

  • Collect All Contaminated Materials: This includes not only the neat compound but also any contaminated materials such as gloves, weighing paper, pipette tips, and contaminated glassware.[2] Solid and liquid waste should be kept separate.[12]

  • Keep the Container Closed: The waste container must be kept securely sealed at all times, except when adding waste, to prevent the release of vapors and to avoid spills.[13][16]

Storage of Hazardous Waste

The storage of chemical waste is strictly regulated to ensure safety within the laboratory.

Storage Requirement Guideline Rationale
Location Store in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[16][17]Minimizes the distance waste needs to be transported within the lab, reducing the risk of spills.
Secondary Containment The primary waste container should be placed within a larger, chemically resistant secondary container (e.g., a spill tray).[12][18]In case of a leak from the primary container, the secondary containment will capture the hazardous material.
Incompatible Materials Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][11][16]Prevents dangerous chemical reactions that could lead to fire, explosion, or the generation of toxic gases.
Environmental Conditions Store in a cool, dry, and well-ventilated area away from sources of ignition, heat, and direct sunlight.[6][19]Reduces the risk of degradation of the container and minimizes the potential for volatilization of the waste.

Disposal Procedure

The final disposal of 2-Cyano-3-pyridin-3-yl-thioacrylamide must be handled by trained professionals in accordance with federal, state, and local regulations.[20][21]

Disposal Workflow:

Caption: Disposal workflow for 2-Cyano-3-pyridin-3-yl-thioacrylamide.

Step-by-Step Disposal Protocol:

  • Contact Your Institution's EHS: Once your waste container is nearly full (typically around 75-80% capacity to prevent overfilling) or has been in storage for the maximum time allowed by your institution (often around 6 months), you must contact your Environmental Health & Safety (EHS) department to arrange for a waste pickup.[13][15][18]

  • Complete Necessary Paperwork: Your EHS department will likely require you to complete a hazardous waste pickup request form. Accurately describe the contents of the container as "Waste 2-Cyano-3-pyridin-3-yl-thioacrylamide."[1]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the material.[22][23] The most common and effective method for the destruction of organic chemical waste of this nature is high-temperature incineration at a permitted facility.[20][23]

  • Maintain Records: Keep a record of all hazardous waste generated and disposed of. This documentation is crucial for regulatory compliance.[23]

Under no circumstances should 2-Cyano-3-pyridin-3-yl-thioacrylamide or its contaminated materials be disposed of down the drain or in the regular trash.[2][6][24]

Spill Management

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the area.[6]

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, it may be necessary to evacuate the entire lab.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit, to contain the spill.[6]

  • Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[8]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Conclusion

The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide for the disposal of 2-Cyano-3-pyridin-3-yl-thioacrylamide, you are upholding the principles of scientific integrity and ensuring a safe working environment for yourself and your colleagues. Always prioritize safety and consult with your institution's EHS department for specific guidance tailored to your location and facilities.

References

  • Case Western Reserve University - Environmental Health and Safety. (2012). Acrylamide Gel Disposal.
  • Daniels Health. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • UCSD Biological Sciences. (n.d.). Hazardous Waste Guidelines.
  • My Green Lab. (n.d.). Laboratory Waste Solutions for Sustainable Research Practices.
  • Environmental Marketing. (2025, August 4). Effective Laboratory Waste Management Tips.
  • University of Delaware Environmental Health & Safety. (2020, February). GEL WASTE DISPOSAL GUIDELINES.
  • University of Wyoming. (2022, October). Acrylamide Standard Operating Procedures for Chemicals or Processes.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Benchchem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET - Pyridine.
  • Labbox Export. (n.d.). UN1282 Pyridine AGR, ACS, Ph Eur Safety Data Sheet.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 3-Pyridinecarbonitrile.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • MedWaste. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • TCI Chemicals. (2025, May 23). SAFETY DATA SHEET - 2-Cyano-N,N-diethylacetamide.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET - 3-Cyanopyridine.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 2-Cyanopyridine.
  • US Hazmat Rentals. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Benchchem. (2025). A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile.
  • PubMed. (n.d.). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria.
  • MDPI. (2022, November 13). Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems.
  • US Hazmat Rentals. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?.
  • TCI Chemicals. (2025, May 26). SAFETY DATA SHEET - 2-Cyano-6-methylpyridine.
  • Google Patents. (n.d.). US4246417A - Treatment of waste water from nitrile production.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Cyanopyridine, 98%.
  • European Commission. (2012, January 27). OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine.

Sources

Personal protective equipment for handling 2-Cyano-3-pyridin-3-yl-thioacrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Cyano-3-pyridin-3-yl-thioacrylamide is a multifunctional intermediate frequently employed in the synthesis of kinase inhibitors (e.g., Tyrphostin analogs) and heterocyclic drug candidates. Its structure combines a pyridine ring , a nitrile (cyano) group , and a thioacrylamide moiety.

While specific toxicological data for this exact CAS may be limited in public repositories, we must apply the Precautionary Principle . Based on Structure-Activity Relationship (SAR) analysis of its functional groups (specifically 2-cyanopyridine and thioamides), this compound must be treated as High Potency / Toxic by Contact (Band 4) until proven otherwise.

Critical Hazards:

  • Dermal Toxicity: Pyridine derivatives penetrate the skin rapidly. The "cyano" and "thio" moieties add potential metabolic toxicity (hypoxia/neurotoxicity).

  • Sensitization: Thioacrylamides are Michael acceptors, capable of alkylating proteins and causing severe allergic dermatitis.

  • Inhalation: Fine dust generation during weighing poses a significant respiratory risk.

Risk Assessment & PPE Decision Logic

The selection of PPE is not static; it depends on the physical state of the compound. Solvents used in synthesis (e.g., DMF, DMSO) often act as carriers, significantly accelerating the permeation of the solid compound through glove materials.

PPE Selection Matrix
Protection ZoneComponentSpecificationScientific Rationale
Hand (Inner) GloveNitrile (4 mil) Acts as a second skin. White/light color preferred to visualize outer glove breach.
Hand (Outer) GloveNitrile (Min. 5-8 mil) or Silver Shield® Why: Pyridine derivatives can permeate standard nitrile in <15 mins. If using solvents like DCM or THF, Silver Shield (Laminate) is mandatory.
Respiratory MaskN95 (Minimum) / P100 (Preferred) Only if handling outside a fume hood (not recommended). In-hood handling requires no mask if sash is at proper height.
Body GownTyvek® Lab Coat (Disposable)Cotton lab coats absorb liquids and hold toxins against the skin. Tyvek repels dust and splashes.
Eye EyewearChemical Goggles Safety glasses leave gaps.[1] Goggles seal the eyes against airborne dust and splashes.[1]
Diagram 1: PPE Decision Logic

This logic gate ensures you select the correct barrier based on the solvent system and physical state.

PPE_Decision_Tree Start Start: Handling 2-Cyano-3-pyridin-3-yl-thioacrylamide State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution In Solution State->Solution Reaction/Workup Level1 LEVEL 1 PPE: Double Nitrile Standard Lab Coat Fume Hood Solid->Level1 Dust Risk Only SolventCheck Solvent Type? Solution->SolventCheck Benign Water/Ethanol SolventCheck->Benign Low Permeation Aggressive DCM/DMF/DMSO SolventCheck->Aggressive High Permeation Benign->Level1 Level2 LEVEL 2 PPE: Silver Shield Laminate Gloves Tyvek Sleeves/Coat Fume Hood Aggressive->Level2

Caption: Decision tree for selecting PPE based on physical state and solvent carrier risks.

Operational Protocols: The "Double-Glove" Technique

The most common point of exposure is not during the reaction, but during doffing (removing PPE). The following protocol uses a "beak method" to ensure the contaminated outer surface never touches skin.

Pre-Work Setup[1]
  • Verify Engineering Controls: Ensure Fume Hood face velocity is 80–100 fpm (0.4–0.5 m/s).

  • Staging: Place a solid waste container inside the hood to avoid transferring contaminated gloves across the lab.

Step-by-Step Handling Workflow

1. Donning (Putting On):

  • Inspect gloves for pinholes (inflate with air).

  • Don Inner Nitrile Gloves (tuck under lab coat cuffs).

  • Don Tyvek Sleeves (if not wearing full Tyvek suit).

  • Don Outer Gloves (pull over the sleeve cuffs to create a shingle effect).

2. The Weighing Procedure:

  • Never use a spatula directly into the stock bottle. Pour a small amount into a secondary weigh boat, then weigh from that. This prevents contaminating the main stock.

  • Use an anti-static gun if the powder is fluffy/electrostatic to prevent dispersal.

3. Doffing (Removal) - CRITICAL:

  • Step A: Grasp the outside of one outer glove near the wrist. Peel it away from the hand, turning it inside out. Hold the peeled glove in the gloved hand.

  • Step B: Slide a finger of the inner-gloved hand under the wrist of the remaining outer glove. Peel it off, creating a "bag" containing both gloves.

  • Step C: Dispose immediately in the hood waste container.

  • Step D: Wash inner gloves with soap/water before removing them, or discard them if you suspect permeation.

Emergency Response & Decontamination

Because this compound contains a thioamide , it reacts differently than standard organics.

ScenarioImmediate ActionChemical Logic
Skin Contact Wash with soap & water for 15 mins. Do NOT use alcohol. Alcohol acts as a vehicle, driving the pyridine moiety deeper into the dermis and bloodstream.
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into waste.Wetting prevents inhalation hazards.
Spill (Solution) Absorb with vermiculite. Clean surface with 10% Bleach.Bleach (Hypochlorite) oxidizes the thioamide sulfur, reducing reactivity/odor.
Diagram 2: Handling & Decontamination Workflow

This workflow visualizes the lifecycle of the compound from storage to disposal.

Workflow cluster_emergency Emergency Loop Storage Storage (Cool, Dry, Dark) Weighing Weighing (Static Control, N95/Hood) Storage->Weighing Transport in secondary cont. Reaction Reaction (Closed Vessel) Weighing->Reaction Add to solvent Quench Quench/Workup (Bleach Oxidation for Spills) Reaction->Quench Completion Waste Disposal (High BTU Incineration) Quench->Waste Segregate Streams Spill Spill Detected Decon 10% Bleach Decon Spill->Decon Decon->Waste

Caption: Operational workflow from storage to disposal, including the emergency spill loop.

Disposal Considerations

2-Cyano-3-pyridin-3-yl-thioacrylamide must not enter the water supply.

  • Segregation: Do not mix with acidic waste streams. Acid contact with thioamides/nitriles can theoretically release toxic gases (H2S or HCN) under extreme conditions.

  • Labeling: Clearly label waste as "Toxic Organic - Thioamide/Pyridine Derivative."

  • Destruction: High-temperature incineration is the only approved method for complete destruction of the pyridine ring and nitrile group.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Guide. [Link]

  • PubChem. (2024). Compound Summary: 3-Cyanopyridine (Structural Analog). National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.